2,2-Difluoropropane-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoropropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8F2N2/c4-3(5,1-6)2-7/h1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPZQKUJWIBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304876 | |
| Record name | 2,2-Difluoro-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159029-29-5 | |
| Record name | 2,2-Difluoro-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159029-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2-Difluoropropane-1,3-diamine CAS 159029-29-5 properties
An In-Depth Technical Guide to 2,2-Difluoropropane-1,3-diamine (CAS 159029-29-5): Properties, Synthesis, and Applications
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly valuable scaffolds.[1][2] Among these, molecules containing the gem-difluoromethylene (CF2) group are of particular interest as this motif can act as a bioisostere for carbonyl groups or ether linkages, while also providing a "conformational lock" to influence molecular geometry.[3]
This technical guide provides a comprehensive overview of 2,2-Difluoropropane-1,3-diamine (CAS 159029-29-5), a key building block that combines the influential gem-difluoro group with two primary amine functionalities. These amines serve as versatile synthetic handles for constructing a diverse range of more complex molecules. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the compound's properties, a proposed synthetic strategy, potential applications, and essential safety protocols.
Physicochemical and Computed Properties
Understanding the fundamental properties of 2,2-Difluoropropane-1,3-diamine is critical for its effective use in research and synthesis. While extensive experimental data is not widely published, a combination of computed data from reliable sources provides a solid foundation for its characterization.[4] The presence of two highly electronegative fluorine atoms on the central carbon atom significantly influences the molecule's electronic distribution, polarity, and the basicity of the adjacent amino groups.
| Property | Value | Source |
| CAS Number | 159029-29-5 | [4] |
| Molecular Formula | C3H8F2N2 | [4] |
| Molecular Weight | 110.11 g/mol | [4] |
| IUPAC Name | 2,2-difluoropropane-1,3-diamine | [4] |
| Computed XLogP3 | -1 | [4] |
| Topological Polar Surface Area | 52 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 2 | [5] |
The strong electron-withdrawing effect of the gem-difluoro group is expected to lower the pKa of the primary amines compared to its non-fluorinated analogue, 1,3-diaminopropane. This modulation of basicity is a critical consideration in designing physiological buffers for biological assays and in planning synthetic reactions where the nucleophilicity of the amines is key.
Proposed Synthesis and Purification
The activation step typically involves converting the hydroxyls into better leaving groups, such as tosylates or mesylates. Subsequent reaction with a protected amine equivalent, like sodium azide, followed by reduction, yields the desired diamine. This pathway is often preferred as it avoids over-alkylation issues that can arise when using ammonia directly.
Caption: Proposed synthetic workflow for 2,2-Difluoropropane-1,3-diamine.
Experimental Protocol: Synthesis of the Diazide Intermediate
Causality: This protocol focuses on the conversion of the activated diol (dimesylate) to a diazide. The use of dimethylformamide (DMF) as a solvent is crucial due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic azide salt, facilitating the SN2 reaction.
-
Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with the dimesylate intermediate (1 equivalent) and sodium azide (2.2 equivalents).
-
Solvent Addition: Anhydrous DMF is added to the flask to create a solution with a concentration of approximately 0.5 M with respect to the dimesylate.
-
Reaction: The reaction mixture is heated to 80 °C under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: After cooling to room temperature, the mixture is poured into a separatory funnel containing deionized water and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude diazide product is then purified by flash column chromatography on silica gel to yield the pure 2,2-difluoro-1,3-diazidopropane.
Self-Validation: The purity and identity of the intermediate and final product should be rigorously confirmed using spectroscopic methods (NMR, IR, and Mass Spectrometry). The appearance of a strong characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹) and the disappearance of the mesylate signals in the NMR spectrum would validate the successful conversion.
Core Applications in Research and Drug Development
The true value of 2,2-Difluoropropane-1,3-diamine lies in its role as a versatile building block for creating novel molecules with potential therapeutic applications. The diamine functionalities provide two points for chemical modification, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).
Key Applications:
-
Scaffold for Bioactive Molecules: The diamine can be used to synthesize a wide array of derivatives, including bis-amides, bis-sulfonamides, and heterocyclic systems like pyrimidines or imidazoles. These structures are prevalent in many classes of pharmaceuticals.[8]
-
Linker in Proteolysis-Targeting Chimeras (PROTACs): The structural rigidity imparted by the gem-difluoro group makes this an attractive linker component in PROTACs and other bifunctional molecules, where precise control over spatial orientation is critical for biological activity.
-
Bioisosteric Replacement: The CF2 group can serve as a more metabolically stable replacement for a ketone or an ether oxygen atom in an existing drug candidate, potentially improving its pharmacokinetic profile.[1][2]
Caption: Logical workflow for generating a chemical library from the core scaffold.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is publicly available for 2,2-Difluoropropane-1,3-diamine. Therefore, it must be treated as a compound with unknown toxicity and handled with appropriate caution. Safety protocols can be inferred from related compounds, such as its precursor 2,2-Difluoropropane-1,3-diol and the non-fluorinated analogue 2,2-Dimethyl-1,3-propanediamine.[9][10]
| Hazard Category | Recommendation | Inferred From |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | 2,2-Difluoropropane-1,3-diol[9][11] |
| Corrosivity | May be corrosive. Amines are typically corrosive to skin and eyes. | 2,2-Dimethyl-1,3-propanediamine[10] |
| Flammability | May be combustible. | 2,2-Dimethyl-1,3-propanediamine[10] |
| Toxicity | Acute toxicity is unknown. Handle as a potentially toxic substance. | General Precaution |
Handling:
-
Always use in a well-ventilated chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[9]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[9]
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[10]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric CO2 and moisture.
Conclusion
2,2-Difluoropropane-1,3-diamine is a valuable and strategic building block for medicinal chemistry and materials science. Its unique structure, featuring a gem-difluoromethylene group flanked by two reactive primary amines, offers a powerful platform for synthesizing novel compounds with enhanced metabolic stability and tailored biological activity. While detailed experimental data remains sparse, its properties can be reliably predicted, and logical synthetic routes can be devised. By adhering to stringent safety protocols, researchers can effectively leverage this compound to advance the frontiers of drug discovery and chemical innovation.
References
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PubChem. (n.d.). 2,2-Difluoropropane-1,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]
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Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. Retrieved from [Link]
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Oreate AI Blog. (2026). Research on the Chemical Properties and Applications of Compound 29. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Water. Retrieved from [Link]
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Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. Retrieved from [Link]
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Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Stability and reactivity control of carbenoids: recent advances and perspectives. Chemical Communications. Retrieved from [Link]
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Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9786-9797. Retrieved from [Link]
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De Clercq, E., et al. (2011). Design, synthesis and biological evaluation of 2'-deoxy-2',2'-difluoro-5-halouridine phosphoramidate ProTides. Bioorganic & Medicinal Chemistry Letters, 21(14), 4348-4351. Retrieved from [Link]
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Chemsrc. (n.d.). Potassium formate | CAS#:590-29-4. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1,5-Pentanediol. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Difluoropropane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (2018). CID 134159056. National Center for Biotechnology Information. Retrieved from [Link]
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Asian Journal of Organic Chemistry. (n.d.). Supporting Information for Syntheses of 2-(2,2,2-Trifluoroethylidene)/(2,2-Difluoroethyl)-1,3-Dicarbonyl Compounds and Their Fun. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Retrieved from [Link]
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Wikipedia. (n.d.). 1,5-Pentanediol. Retrieved from [Link]
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Eliokem. (2012). Material Safety Data Sheet · Trade name: WINGSTAY® 29. Retrieved from [Link]
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Ruiz van Haperen, V. W., et al. (1994). 2',2'-Difluoro-deoxycytidine (gemcitabine) incorporation into RNA and DNA of tumour cell lines. Biochemical Pharmacology, 48(7), 1327-1339. Retrieved from [Link]
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MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]
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UCL Discovery. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]
- Google Patents. (n.d.). US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane.
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ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved from [Link]
- Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
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Strategic Modulation of Diamine Basicity: The Gem-Difluoro Effect in Medicinal Chemistry
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Drug Development Professionals
Executive Summary
In the optimization of central nervous system (CNS) therapeutics and orally bioavailable drugs, managing the ionization state of basic amines is a critical hurdle. Highly basic diamine scaffolds—while excellent for solubility and target engagement via salt bridges—often suffer from poor passive membrane permeability, high P-glycoprotein (Pgp) efflux ratios, and off-target liabilities such as hERG channel inhibition[1][2].
The strategic incorporation of a gem-difluoro group (-CF₂-) has emerged as a highly precise stereoelectronic tool to tune the pKa of these basic centers[3]. By acting as a strong electron-withdrawing group with minimal steric penalty (often considered an isostere of oxygen or a methylene group), the gem-difluoro motif allows scientists to decouple the macroscopic pKa values of diamines. This whitepaper details the mechanistic causality of the gem-difluoro effect, its quantitative impact on diamine basicity, and provides a self-validating experimental protocol for resolving micro-pKa shifts in complex drug scaffolds.
Mechanistic Foundations: Causality of the pKa Shift
The ability of fluorine to modulate amine basicity is rooted in its extreme electronegativity (4.0 on the Pauling scale). When a hydrogen atom is replaced by fluorine, it exerts a powerful inductive electron-withdrawing effect (-I) through the σ-bond network[4].
Inductive Withdrawal and Distance Dependence
The stabilization of the unprotonated amine lone pair directly correlates with the proximity of the fluorines. Because the inductive effect decays exponentially with distance, the positioning of the -CF₂- group dictates the magnitude of the pKa drop:
-
β-position (2 bonds away): Each fluorine atom decreases the pKa by approximately 1.7 units. A gem-difluoro group at the β-position typically results in a profound ΔpKa of -3.0 to -3.4[5].
-
γ-position (3 bonds away): The inductive effect is attenuated but still significant, yielding a ΔpKa of -1.5 to -2.0[3].
-
δ-position and beyond: The effect becomes negligible (ΔpKa < -0.5), though conformational effects may still play a role.
Stereoelectronic and Conformational Factors
Beyond simple induction, the gem-difluoro group introduces stereoelectronic constraints. The highly polarized C-F bonds prefer specific torsional alignments (the gauche effect) to minimize dipole repulsion and maximize hyperconjugation (e.g., σC-H → σ*C-F). In cyclic diamines like piperazines or diazepanes, these conformational locks can alter the spatial availability of the nitrogen lone pair, further depressing the basicity beyond what purely inductive models predict[2].
Breaking Symmetry in Diamines
Diamines present a unique challenge: they possess two basic centers (pKa₁ and pKa₂). At physiological pH (7.4), a standard aliphatic diamine may exist as a dication, which severely restricts passive diffusion across lipophilic membranes like the Blood-Brain Barrier (BBB).
By placing a gem-difluoro group asymmetrically within the diamine scaffold (e.g., β to N₁ and δ to N₂), medicinal chemists can selectively depress the pKa of one nitrogen while leaving the other relatively unperturbed. This converts a dicationic liability into a monocationic species at pH 7.4, optimizing the LogD while retaining the necessary basic center for target binding[6].
Quantitative Data: Impact of Fluorination on Amine pKa
The following table summarizes the causal relationship between fluorination topology and the resulting shift in basicity.
| Scaffold Type | Modification | Distance to Amine | Approx. ΔpKa | Mechanistic Consequence |
| Aliphatic Amine | Mono-fluoro | β-position | -1.7 | Moderate inductive withdrawal[5] |
| Aliphatic Amine | gem-Difluoro | β-position | -3.0 to -3.4 | Strong inductive withdrawal, potential hERG mitigation |
| Aliphatic Amine | Mono-fluoro | γ-position | -0.8 | Weakened inductive effect |
| Aliphatic Amine | gem-Difluoro | γ-position | -1.5 to -2.0 | Balanced pKa tuning, improved LogD[3] |
| Cyclic Diamine | gem-Difluoro | β to N₁, δ to N₂ | N₁: -3.0, N₂: -0.2 | Selective tuning; converts dication to monocation at pH 7.4 |
Strategic Workflows in Drug Development
The modulation of pKa via gem-difluorination directly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. Lowering the pKa increases the fraction of the un-ionized molecule at physiological pH. This shift is causally linked to:
-
Reduced Pgp-Efflux: P-glycoprotein recognizes positively charged, hydrogen-bond donating species. Decreasing the ionization state directly reduces Pgp recognition, enhancing CNS penetration[3].
-
Mitigated hERG Toxicity: The hERG potassium channel promiscuously binds lipophilic cations. Lowering the basicity of the offending amine disrupts the critical salt-bridge interaction within the hERG pore[1][2].
Logical pathway illustrating how gem-difluoro incorporation modulates diamine pKa and ADME.
Experimental Protocol: Self-Validating Micro-pKa Determination
To accurately measure the differential pKa shifts in a gem-difluorinated diamine, standard potentiometric titration is insufficient, as it only yields macroscopic pKa values. To assign which nitrogen corresponds to which pKa (the microscopic pKa), a self-validating system combining potentiometry with ¹H/¹⁹F NMR titration must be employed.
Step-by-Step Methodology
Phase 1: Macroscopic pKa Determination (Potentiometry)
-
Preparation: Prepare a 1.0 mM solution of the gem-difluoro diamine analyte in 0.15 M aqueous KCl (to maintain constant ionic strength mimicking physiological conditions).
-
Calibration: Calibrate the glass electrode using standard buffers at pH 4.01, 7.00, and 10.01 at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Titration: Acidify the sample to pH 2.0 using 0.1 M HCl. Titrate with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption, recording the pH volume curve up to pH 12.0.
-
Data Fitting: Utilize non-linear regression (e.g., Bjerrum plot analysis) to extract the macroscopic pKa₁ and pKa₂ values.
Phase 2: Microscopic pKa Assignment (NMR Titration)
-
Sample Prep: Prepare a 5.0 mM solution of the analyte in 10% D₂O / 90% H₂O (0.15 M KCl).
-
pH Adjustment: Prepare 10-12 aliquots, adjusting the pH of each across the range of pH 2 to 12 using DCl and NaOD. Record the exact pH of each aliquot using a micro-electrode.
-
NMR Acquisition: Acquire ¹H and ¹⁹F NMR spectra for each aliquot.
-
Chemical Shift Tracking: Track the chemical shifts (δ) of the protons adjacent to N₁ and N₂, as well as the ¹⁹F signal. Protonation of an amine causes a significant downfield shift in adjacent nuclei.
-
Validation: Plot the chemical shift (Δδ) versus pH. The inflection points of these sigmoidal curves correspond to the specific pKa of the adjacent nitrogen. The alignment of these NMR-derived micro-pKa values with the potentiometric macro-pKa values provides a self-validating confirmation of the gem-difluoro effect's regioselectivity.
Integrated potentiometric and NMR titration workflow for resolving diamine micro-pKa values.
Conclusion
The gem-difluoro group is far more than a metabolic shield; it is a precision instrument for physicochemical tuning. By understanding the causal relationship between fluorine's inductive withdrawal and the spatial geometry of diamines, researchers can rationally design molecules that bypass Pgp efflux, avoid hERG liabilities, and achieve optimal CNS exposure. Rigorous, self-validating analytical techniques like coupled NMR-potentiometry remain essential to confirm these stereoelectronic designs in practice.
References
1.[1] Tuning basicity - Cambridge MedChem Consulting. Cambridge MedChem Consulting. 2.[3] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC (National Institutes of Health). 3.[4] The role of fluorine in medicinal chemistry. Taylor & Francis. 4.[2] Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. 5.[5] New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. 6.[6] Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. PMC (National Institutes of Health).
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Fluorinated Aliphatic Diamine Building Blocks: A Technical Guide for Medicinal Chemistry
This guide details the strategic application, physicochemical profiling, and synthesis of fluorinated aliphatic diamine building blocks.[1] It is designed for medicinal chemists seeking to modulate basicity, improve metabolic stability, and lock molecular conformation.[2][3][4][5][6]
Strategic Rationale: The "Fluorine Effect" in Diamines[1]
In modern drug discovery, aliphatic diamines are ubiquitous pharmacophores, often serving as solubility handles or key interaction motifs in GPCR and kinase inhibitors. However, their high basicity (pKa
The strategic introduction of fluorine into these systems is not merely a steric substitution; it is an electronic and conformational editing tool.[3]
Basicity Modulation (The pKa Rule)
Fluorine is the most electronegative element (
- -Fluorination: Typically lowers amine pKa by 1.3 – 1.7 units .
- -Fluorination: Typically lowers amine pKa by 0.4 – 0.8 units .
This reduction allows a larger fraction of the molecule to exist as the neutral free base at physiological pH (7.4), significantly enhancing passive permeability (P
Conformational Locking (The Gauche Effect)
Unlike heavier halogens, fluorine exhibits a strong gauche effect in 1,2-disubstituted ethanes (e.g.,
Physicochemical Profiling: Data & Trends
The following table summarizes the impact of fluorination on the pKa of representative diamine scaffolds.
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Diamines
| Scaffold Class | Structure | pKa | LogD | Metabolic Stability (HLM) | |
| Ethylenediamine | 9.9 | — | -2.5 | Low (N-acetylation/oxidation) | |
| 8.2 | -1.7 | -2.1 | Medium | ||
| 6.5 | -3.4 | -1.6 | High | ||
| Piperazine | Piperazine | 9.8 | — | -1.5 | Medium |
| 2-Fluoro-piperazine | 2-F-Piperazine | 8.3 | -1.5 | -1.2 | High |
| (3R)-3-F-Pyrrolidine | 3-F-Pyrrolidine | 9.4 | -1.2 | -1.3 | High |
Note: Data represents averaged values from matched molecular pair (MMP) analyses [1, 2].
Visualization: Conformational Logic & Decision Tree
The Fluorine Gauche Effect
The diagram below illustrates the hyperconjugative stabilization that drives the gauche preference in
Caption: Fluorine introduces a stereoelectronic bias, forcing the amine and fluorine into a gauche relationship (
Synthetic Decision Tree
Select the optimal synthesis route based on the target substitution pattern.
Caption: Strategic routing for fluorinated diamine synthesis.
Experimental Protocol: Deoxofluorination of -Amino Alcohols
This protocol describes the synthesis of a (3R,4R)-3-fluoro-4-aminopiperidine derivative, a high-value scaffold for kinase inhibitors. This method utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which is thermally more stable than DAST.
Pre-requisites & Safety
-
Safety: Deoxo-Fluor releases HF upon hydrolysis. All glassware must be dry. Perform in a well-ventilated fume hood. Calcium gluconate gel must be available.
-
Substrate: tert-butyl (3R,4S)-3-hydroxy-4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (The trans-alcohol precursor).
-
Reagent: Deoxo-Fluor (1.5 equiv).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Charge the RBF with the trans-amino alcohol precursor (1.0 g, 3.16 mmol) and dissolve in anhydrous Dichloromethane (DCM, 15 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature prevents elimination side-reactions (formation of enamine) and controls the exotherm.
-
-
Reagent Addition:
-
Add Deoxo-Fluor (1.05 g, 4.74 mmol, 1.5 equiv) dropwise via syringe over 10 minutes.
-
Self-Validating Check: The solution should remain clear or turn slightly yellow. Darkening indicates decomposition.
-
-
Reaction Progression:
-
Allow the reaction to stir at -78 °C for 1 hour.
-
Slowly warm to room temperature (RT) over 4 hours.
-
Stir at RT for 12 hours.
-
Monitoring: Check by TLC (50% EtOAc/Hexane). The alcohol spot (lower R
) should disappear, replaced by the fluoride spot (higher R ). -
Critical Check: Take a crude aliquot for
F NMR (unlocked). A signal around -180 to -200 ppm (multiplet) confirms the C-F bond. A singlet at -110 ppm indicates hydrolyzed reagent (HF).
-
-
Quenching (Critical Step):
-
Cool the mixture back to 0 °C.
-
Slowly quench with saturated aqueous NaHCO
(20 mL). Warning: Vigorous CO evolution. -
Stir vigorously for 20 minutes to ensure complete neutralization of HF.
-
-
Work-up & Purification:
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Dry combined organics over Na
SO , filter, and concentrate in vacuo. -
Purify via flash column chromatography (SiO
, 0-40% EtOAc in Hexanes).
-
-
Yield & Characterization:
-
Expected Yield: 65–75%.
-
Stereochemistry: The reaction proceeds with inversion of configuration (S
2 mechanism). The (3R,4S) alcohol yields the (3S,4S) fluoride (cis-fluorine relative to amine if ring constraints apply, or specific diastereomer depending on starting material).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Elimination Product (Olefin) | Reaction temp too high during addition. | Ensure -78 °C start; warm slower. |
| No Reaction | Old Deoxo-Fluor reagent. | Check reagent quality; it hydrolyzes over time. |
| Carbamate Cleavage | Acidic byproduct buildup. | Increase NaHCO |
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, 115(17), 9073-9174. Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
Sources
- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction: The Strategic Imperative for Fluorination
An In-Depth Technical Guide to the 2,2-Difluoropropane Linker in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties of fluorine—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, bioavailability, binding affinity, and other crucial pharmacokinetic (PK) and pharmacodynamic (PD) parameters.[2] Among the diverse array of fluorinated motifs, the 2,2-difluoropropane group, acting as a linker or bioisosteric replacement, offers a distinct set of advantages that merit a detailed exploration.
This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the 2,2-difluoropropane linker. We will delve into its fundamental impact on molecular properties, outline robust synthetic methodologies for its incorporation, and examine its application through relevant case studies. The objective is to equip scientists with the foundational knowledge and practical insights required to effectively leverage this versatile building block in drug design campaigns.
Pillar 1: Modulation of Core Physicochemical Properties
The introduction of a gem-difluoro group within a propane scaffold fundamentally alters the electronic and steric profile of a molecule. These changes are not merely incremental; they provide a powerful handle to rationally modulate properties critical for a successful drug candidate.
Conformational Control and Binding Interactions
The replacement of two hydrogen atoms with fluorine atoms creates significant stereoelectronic effects that can dictate the conformational preferences of a molecule. Due to the high electronegativity of fluorine, the C-F bond is highly polarized, leading to strong dipole moments and hyperconjugative effects that influence the rotation of adjacent bonds.[3] In one study involving a macrocyclic system, the introduction of a gem-difluoroalkoxy moiety led to the emergence of a minor cis-amide conformation in equilibrium with the major trans-amide form, a phenomenon not observed in the non-fluorinated analogue.[4][5] This demonstrates the linker's capacity to induce conformational diversity, which can be exploited to optimize binding to a biological target by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding.[4]
Metabolic Stability
One of the most common applications of fluorination is to block metabolic "hot spots." The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes.[1][6] By replacing a metabolically labile isopropyl or gem-dimethyl group with a 2,2-difluoropropane moiety, chemists can prevent or significantly slow oxidative metabolism at that position.[7] This strategy can lead to improved metabolic stability, a longer plasma half-life, and enhanced oral bioavailability.[8] However, it is crucial to recognize that blocking one metabolic pathway can sometimes redirect metabolism to other parts of themolecule ("metabolic switching"), which must be experimentally verified.[7]
Lipophilicity and Acidity (pKa)
The effect of gem-difluorination on lipophilicity (LogP/LogD) is complex and context-dependent.[9][10] While fluorine is highly electronegative, the introduction of a CF2 group can either increase or decrease lipophilicity depending on the overall molecular environment and the potential for intramolecular hydrogen bonding.[10][11]
The impact on the acidity or basicity of nearby functional groups is more predictable. The strong electron-withdrawing inductive effect of the two fluorine atoms can significantly lower the pKa of adjacent acidic protons or the pKa of the conjugate acid of a nearby basic nitrogen.[6][9] This modulation of pKa is a critical tool for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[12]
| Property | General Impact of 2,2-Difluorination | Causality | Reference |
| Metabolic Stability | Generally increased | High C-F bond strength prevents oxidative metabolism by CYP enzymes. | [7][13] |
| Conformation | Induces specific rotameric preferences | Stereoelectronic effects (dipole moments, hyperconjugation) of the C-F bonds. | [3][4] |
| pKa (Acidity) | Decreases pKa of nearby acids/bases | Strong inductive electron-withdrawing effect of the two fluorine atoms. | [6][9] |
| Lipophilicity (LogP) | Context-dependent; can increase or decrease | Complex interplay of increased molecular volume and altered polarity. | [10][11] |
Pillar 2: Synthetic Methodologies and Protocols
The successful incorporation of the 2,2-difluoropropane linker requires robust and versatile synthetic strategies. 2,2-Difluoropropane itself can serve as a starting material, but more commonly, functionalized derivatives are employed as building blocks.[14]
Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol describes a general method for forming a C-C bond between an aryl group and the 2,2-difluoropropane moiety using a halogenated derivative.[14] This is a cornerstone of modern synthesis for incorporating the linker into complex scaffolds.
Objective: To couple 1-bromo-2,2-difluoropropane with an arylboronic acid.
Methodology:
-
Vessel Preparation: To a dry Schlenk flask, add the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add 1-bromo-2,2-difluoropropane (1.0 equivalent) followed by a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product by flash column chromatography. Characterize the final product by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Functionalization via Deprotonation/Lithiation
This method creates a nucleophilic center on a methyl group of a 2,2-difluoropropane derivative, allowing for the introduction of various electrophiles.[14]
Objective: To generate a lithiated intermediate and quench with an electrophile (e.g., carbon dioxide).
Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the 2,2-difluoropropane derivative in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the organolithium intermediate.
-
Electrophilic Quench: Bubble dry carbon dioxide gas through the solution for 30 minutes, or add the desired electrophile (e.g., an aldehyde or ketone) dropwise as a solution in THF.
-
Warming & Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Validation: Purify the resulting carboxylic acid (or other product) by chromatography or crystallization. Confirm the structure and purity using NMR, IR, and HRMS.
Pillar 3: Application in Drug Discovery - A Case Study
The true value of a chemical linker is demonstrated through its application in modulating the properties of bioactive molecules. A study on a macrocyclic system provides an excellent example of the nuanced effects of gem-difluorination.[4]
In this study, a fluorinated macrocycle and its non-fluorinated matched pair were synthesized and compared.[4][5]
-
Conformational Impact: NMR analysis revealed that while the non-fluorinated macrocycle existed almost exclusively in a single conformation, the fluorinated version showed two distinct conformations in a 4:1 ratio.[5][15] The minor conformation, unique to the fluorinated compound, featured a cis-amide bond, which was attributed to the out-of-plane preference of the difluoroalkoxy system.[4] This highlights the linker's ability to populate alternative conformational states that could be beneficial for target binding.
-
Metabolic Stability: Counterintuitively, the fluorinated macrocycle was found to be less metabolically stable than its non-fluorinated counterpart in this specific system.[4][5] The researchers postulated that the interconversion between the major trans-amide and the minor cis-amide conformation might expose a previously shielded metabolic site or that the cis conformer itself is more readily metabolized.[3][4]
This case study provides a critical, field-proven insight: while the 2,2-difluoropropane linker is a powerful tool for enhancing metabolic stability by blocking local oxidation, its broader conformational effects can have unexpected and sometimes detrimental consequences on the overall metabolic profile of a molecule. This underscores the necessity of empirical validation for every drug candidate.
Conclusion and Future Outlook
The 2,2-difluoropropane linker is a multifaceted tool in the medicinal chemist's arsenal. Its primary advantages lie in its ability to sterically block metabolic oxidation and to modulate local electronics and conformational preferences through powerful stereoelectronic effects. The synthetic pathways for its incorporation are well-established, allowing for its integration into diverse molecular scaffolds.
However, as demonstrated by case studies, the effects of this linker are not always predictable. Its influence on global conformation can lead to unforeseen changes in ADME properties. Therefore, a successful drug design strategy does not rely on simple bioisosteric replacement but on a holistic, iterative process of design, synthesis, and rigorous empirical testing. Future research will likely focus on developing a more nuanced understanding of how the 2,2-difluoropropane linker interacts with its broader molecular environment to more accurately predict its impact on conformation and metabolism, further refining its application in the creation of safer and more effective medicines.
References
- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: 2,2-Difluoropropane in Organic Synthesis. BenchChem.
-
Mykhailiuk, P. K., et al. (2020). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]
- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing).
- BenchChem. (n.d.). 2,2-Difluoropropane: A Comprehensive Technical Guide. BenchChem.
- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal.
- Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- Mykhailiuk, P. K. (2022). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and...
- BenchChem Technical Support. (2025).
- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- Anglès, d'A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
- Ibrar, A., et al. (2023).
- Ibrar, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
- Zhou, Y., et al. (2022). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters.
- Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon.
Sources
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- 4. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. uu.diva-portal.org [uu.diva-portal.org]
2,2-Difluoropropane-1,3-diamine dihydrochloride salt solubility data
Title: Physicochemical Profiling and Solubility Dynamics of 2,2-Difluoropropane-1,3-diamine Dihydrochloride in Drug Design
Document Type: Technical Whitepaper Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists
Executive Summary
The integration of fluorinated aliphatic diamines into small-molecule therapeutics is a highly effective strategy for modulating lipophilicity, basicity, and metabolic stability. 2,2-Difluoropropane-1,3-diamine dihydrochloride (CAS: 133186-53-5) has emerged as a critical building block and linker in the synthesis of advanced therapeutics, including Serum/glucocorticoid-regulated kinase 1 (SGK-1) inhibitors and PD-1/PD-L1 checkpoint inhibitors[1][2].
This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, thermodynamic solubility profiling, and its mechanistic utility in drug development. By establishing self-validating experimental protocols, this guide ensures that formulation scientists can accurately assess and leverage the solubility dynamics of this critical salt form.
Physicochemical Rationale: The Gem-Difluoro Effect
The structural architecture of 2,2-difluoropropane-1,3-diamine features a geminal difluoro group situated between two primary amines. In medicinal chemistry, this is not merely a structural spacer; it is a deliberate physicochemical modification:
-
pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atoms significantly lowers the pKa of the adjacent primary amines compared to an unfluorinated propyl chain. This prevents the compound from being overly basic, which can mitigate off-target toxicity (such as hERG liability) and improve membrane permeability.
-
Conformational Pre-organization: The highly electronegative fluorine atoms induce a gauche effect, restricting the rotatable bonds of the propyl chain. This rigidification reduces the entropic penalty upon target binding.
-
Solubility via Salt Formation: The inherent lipophilicity of the C-F bonds is counteracted by formulating the compound as a dihydrochloride salt . The ionic lattice energy of the salt, combined with the highly favorable hydration energy of the chloride ions, drives rapid aqueous dissolution.
Table 1: Physicochemical and Computational Data
Data synthesized from computational chemistry models and commercial chemical databases[3].
| Property | Value | Clinical / Formulation Implication |
| CAS Number | 133186-53-5 | Unique identifier for the dihydrochloride salt form. |
| Molecular Formula | C₃H₁₀Cl₂F₂N₂ | Represents the fully protonated diamine with two chloride counterions. |
| Molecular Weight | 183.03 g/mol | Low molecular weight ideal for use as a linker in larger pharmacophores. |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | Optimal for aqueous solubility while maintaining potential for cellular permeability. |
| LogP (Predicted) | ~0.38 | Highly hydrophilic, necessitating the salt form to prevent rapid phase partitioning in organic solvents. |
| H-Bond Donors / Acceptors | 2 / 2 | Strong capacity for forming hydrogen bond networks with aqueous solvents and protein targets. |
Experimental Methodologies for Solubility Determination
To accurately determine the solubility of 2,2-difluoropropane-1,3-diamine dihydrochloride, researchers must account for the common ion effect . Because it is a chloride salt, its solubility will be artificially suppressed in high-chloride media (e.g., 0.1 N HCl, pH 1.2) due to Le Chatelier's principle.
The following protocol is designed as a self-validating system . It does not merely measure concentration; it verifies that the solid phase has not undergone salt disproportionation (loss of HCl) or hydrate formation during the assay.
Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality & Rationale: The shake-flask method is the gold standard for thermodynamic solubility because it ensures true equilibrium between the solid lattice and the solvated ions. We mandate ultracentrifugation over filtration to prevent the highly polar diamine from adsorbing onto standard cellulose or PTFE filter membranes, which would yield false-negative concentration data.
Step-by-Step Workflow:
-
Preparation: Weigh an excess amount (~50 mg) of 2,2-difluoropropane-1,3-diamine dihydrochloride[4] into a 2 mL glass vial.
-
Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., pH 4.5 Acetate, pH 6.8 Phosphate). Note: Record the exact chloride concentration of the buffer to account for common-ion suppression.
-
Equilibration: Seal the vial and agitate on a thermoshaker at 37.0 ± 0.5 °C at 300 RPM for 24 to 48 hours.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 37 °C to pellet the undissolved solid.
-
Supernatant Analysis (Quantitation): Dilute an aliquot of the supernatant into the mobile phase and quantify the diamine concentration using LC-MS or HPLC coupled with a Charged Aerosol Detector (CAD), as the compound lacks a strong UV chromophore.
-
Solid-State QC (Validation): Recover the solid pellet and analyze via X-Ray Powder Diffraction (XRPD).
-
Self-Validation Check: If the XRPD diffractogram matches the reference standard of the dihydrochloride salt, the measured solubility is valid. If a new polymorph or free-base pattern emerges, the data represents a phase transformation, not the solubility of the original API.
-
Workflow for thermodynamic solubility determination and solid-state verification.
Applications in Advanced Therapeutics
The high aqueous solubility and unique steric profile of 2,2-difluoropropane-1,3-diamine dihydrochloride make it an ideal reactant and structural linker in modern drug discovery.
A. SGK-1 Inhibitor Synthesis
In the development of Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives targeting Serum/glucocorticoid-regulated kinase 1 (SGK-1), this diamine is utilized as a nucleophile. According to recent patent literature[US20240309005A1], the dihydrochloride salt is reacted under basic conditions (to liberate the free amine in situ) to form highly potent SGK-1 inhibitors[1]. The difluoro group ensures the resulting linker resists oxidative metabolism in vivo.
B. PD-1/PD-L1 Checkpoint Blockade
Small-molecule inhibitors of the PD-1/PD-L1 pathway represent a paradigm shift from monoclonal antibody therapies. 2,2-Difluoropropane-1,3-diamine dihydrochloride is explicitly cited in the synthesis of biphenyl-based PD-1/PD-L1 antagonists[WO2019160882A1, EP3752501B1][2][5].
Mechanistic Insight: The diamine acts as a bridge that interacts with the acidic residues in the PD-L1 binding pocket. The high solubility of the diamine precursor ensures that the final synthesized macromolecule maintains a favorable dissolution profile, overcoming the notoriously poor solubility typical of large, hydrophobic biphenyl checkpoint inhibitors.
Mechanism of PD-1/PD-L1 checkpoint blockade utilizing diamine-linked inhibitors.
Conclusion
2,2-Difluoropropane-1,3-diamine dihydrochloride is a highly optimized chemical building block. By leveraging its dihydrochloride salt form, medicinal chemists can ensure high thermodynamic solubility while utilizing the gem-difluoro moiety to fine-tune pKa, restrict conformational flexibility, and enhance metabolic stability. Rigorous, self-validating solubility protocols—incorporating solid-state verification—are essential to fully realize the potential of this compound in the formulation of next-generation targeted therapies.
References
-
Google Patents (US20240309005A1). Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives for the inhibition of sgk-1. Retrieved from[1]
-
Google Patents (WO2019160882A1). Pd-1/pd-l1 inhibitors. Retrieved from [2]
-
European Patent Office (EP 3752501 B1). PD-1/PD-L1 INHIBITORS. Retrieved from [5]
Sources
- 1. US20240309005A1 - Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives for the inhibition of sgk-1 - Google Patents [patents.google.com]
- 2. WO2019160882A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to the Conformational Bias of 2,2-Difluoropropane-1,3-Diamine: Principles and Applications
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The gem-difluoro group, in particular, serves as a crucial bioisostere and a powerful tool for conformational control. This guide provides an in-depth analysis of the conformational bias of 2,2-difluoropropane-1,3-diamine, a key building block in drug discovery. While direct, extensive literature on this specific molecule is limited, this paper synthesizes foundational principles from analogous systems to build a robust predictive model of its conformational landscape. We will explore the interplay of the gauche effect, intramolecular hydrogen bonding, and steric hindrance. Furthermore, we will present detailed, field-proven protocols for the experimental validation and computational modeling of this molecule's conformational preferences, offering researchers, scientists, and drug development professionals a comprehensive framework for leveraging its unique stereoelectronic properties.
Introduction: The Strategic Importance of Conformational Control
In drug design, the three-dimensional shape of a molecule is paramount. A molecule's conformation dictates its ability to bind to a biological target, its metabolic stability, and its physicochemical properties. Pre-organizing a molecule into its bioactive conformation can significantly enhance binding affinity by reducing the entropic penalty upon binding. The gem-difluoro group (CF2) is an increasingly utilized motif for achieving such conformational restriction.[1] It acts as a bioisostere for carbonyl groups or ethers but with a distinct electronic and steric profile that can improve metabolic stability and modulate lipophilicity.[2][3]
2,2-Difluoropropane-1,3-diamine presents a simple yet powerful scaffold where the CF2 group is positioned to exert maximum influence over the orientation of the two terminal amine functionalities. Understanding and predicting the preferred spatial arrangement of these amino groups is critical for its effective application as a linker or scaffold in drug candidates. This guide will elucidate the forces that govern this preference.
Foundational Principles of Conformational Bias
The conformational landscape of 2,2-difluoropropane-1,3-diamine is dictated by a delicate balance of several key stereoelectronic interactions. By examining its non-fluorinated parent, 1,3-diaminopropane, and related fluorinated systems, we can deconstruct the contributing forces.
The Gauche Effect in Fluorinated Alkanes
Ordinarily, steric repulsion favors an anti conformation for bulky substituents. However, for vicinal electronegative groups like fluorine, a gauche arrangement is often more stable.[4] This phenomenon, known as the gauche effect, is primarily explained by hyperconjugation.[4] In a gauche conformation, a stabilizing interaction occurs between the C-H σ bonding orbital and the adjacent C-F σ* antibonding orbital.[4] While the CF2 group in 2,2-difluoropropane-1,3-diamine does not have a vicinal fluorine, the same hyperconjugative principles apply to the F-C-C-N dihedral angle, influencing the orientation of the aminomethyl groups relative to the fluorine atoms.
Intramolecular Hydrogen Bonding
The parent molecule, 1,3-diaminopropane, exhibits a complex mixture of conformers in the gas and liquid phases, with intramolecular N-H···N hydrogen bonds playing a significant role in stabilizing certain geometries.[5] In 2,2-difluoropropane-1,3-diamine, two types of intramolecular hydrogen bonds are possible:
-
N-H···N: A seven-membered ring can be formed, which is a common and stable motif.
-
N-H···F: While organically bound fluorine is a weak hydrogen bond acceptor, such interactions are known to occur, particularly when conformational constraints bring the donor and acceptor into proximity.[6][7][8] The presence of an N-H···F bond can be detected by a downfield shift of the NH proton in ¹H NMR and the presence of a "through-hydrogen-bond" scalar coupling (¹hJNH,F).[6]
The interplay between these potential hydrogen bonds and the gauche effect is the primary determinant of the molecule's preferred shape.
Predicted Conformational Landscape
Based on the principles above, we can predict that the low-energy conformations of 2,2-difluoropropane-1,3-diamine will seek to maximize stabilizing hyperconjugative interactions (gauche effect) and form intramolecular hydrogen bonds. The most likely preferred conformation involves a "W" or sickle shape, where both N-C-C-C backbones adopt a gauche orientation, allowing for the formation of a stabilizing intramolecular N-H···N hydrogen bond. Furthermore, rotation around the C-C bonds may favor orientations where an N-H bond is gauche to a C-F bond.
The diagram below illustrates the key interactions that dictate the molecule's conformation.
Caption: Key interactions governing the conformation of 2,2-difluoropropane-1,3-diamine.
Experimental Validation Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state conformation of molecules.[9][10] Vicinal coupling constants (³J) are particularly informative as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation.
Step-by-Step Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of 2,2-difluoropropane-1,3-diamine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as polarity can influence conformational equilibria.[4]
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Acquire a 1D ¹⁹F NMR spectrum. The simplicity of the spectrum can indicate conformational averaging.[11][12]
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity.
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their attached carbons.
-
Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to probe long-range H-C correlations.
-
Crucially, acquire high-resolution 1D ¹H spectra to accurately measure the ³J(H,H) and ³J(H,F) coupling constants.
-
-
Data Analysis:
-
Measure the ³J(H,H) coupling constants between the C1 and C2 protons (and C3 and C2). These values will inform the N-C-C-C dihedral angle.
-
Measure the ³J(H,F) coupling constants between the C1/C3 protons and the fluorine atoms. These values will inform the H-C-C-F dihedral angles.
-
Analyze the chemical shift of the N-H protons. A downfield shift compared to unconstrained amines may suggest intramolecular hydrogen bonding.[6]
-
Look for any ¹hJ(N-H,F) coupling, which would be direct evidence of an N-H···F hydrogen bond.[8]
-
The following workflow diagram illustrates the experimental process.
Caption: Experimental workflow for NMR-based conformational analysis.
Computational Modeling Workflow
In parallel with experimental work, computational chemistry provides invaluable insights into the relative energies and geometries of different conformers. Density Functional Theory (DFT) is a robust method for this type of analysis.[5]
Step-by-Step Protocol for Computational Analysis
-
Initial Structure Generation:
-
Build the 2,2-difluoropropane-1,3-diamine molecule in a molecular editor.
-
Perform a systematic conformational search by rotating around the C1-C2 and C2-C3 bonds in discrete increments (e.g., 60°).
-
-
Geometry Optimization and Energy Calculation:
-
For each generated conformer, perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The frequency calculation confirms that the structure is a true energy minimum (no imaginary frequencies).[5]
-
Calculations should be performed both in the gas phase and with a solvent continuum model (e.g., PCM) to match the experimental conditions.[5]
-
-
Analysis of Results:
-
Tabulate the relative electronic and Gibbs free energies of all stable conformers.
-
Calculate the Boltzmann population of each conformer at the experimental temperature (e.g., 298 K).
-
Analyze the key dihedral angles (N-C-C-C, F-C-C-N) and intramolecular distances (e.g., N-H···N, N-H···F) for the lowest energy conformers.
-
Compare the predicted lowest-energy conformers with the deductions from NMR data.
-
The following table presents hypothetical but chemically reasonable results from such a DFT study, illustrating the expected energy differences.
| Conformer Description | Key Dihedral Angles (N-C-C-C) | Intramolecular H-Bond | ΔE (kcal/mol) (Gas Phase) | Predicted Population (298 K) |
| Gauche/Gauche | ~65°, ~65° | Yes (N-H···N) | 0.00 | ~75% |
| Gauche/Anti | ~65°, ~180° | No | 1.20 | ~15% |
| Anti/Anti | ~180°, ~180° | No | 2.50 | ~5% |
| Other | Various | Possible (N-H···F) | >2.0 | <5% |
Table 1: Predicted relative energies and populations of 2,2-difluoropropane-1,3-diamine conformers.
The computational workflow is summarized below.
Caption: Workflow for computational conformational analysis.
Implications for Drug Development
The strong preference for a gauche conformation has significant implications for the use of 2,2-difluoropropane-1,3-diamine in drug design:
-
Scaffold Rigidity: The predictable, constrained conformation reduces the number of accessible low-energy states, which can decrease the entropic cost of binding to a target protein, potentially leading to higher affinity.[3]
-
Vectorial Control: The defined spatial relationship between the two amine groups allows for precise positioning of pharmacophoric elements, enabling a more rational design of ligands.
-
Improved Physicochemical Properties: The gem-difluoro group lowers the basicity (pKa) of the adjacent amines through its strong electron-withdrawing inductive effect.[1] This can be beneficial for tuning a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF2 group can block sites of metabolic oxidation, potentially increasing the half-life of a drug.[1]
Conclusion
While a seemingly simple molecule, 2,2-difluoropropane-1,3-diamine possesses a rich and highly biased conformational landscape governed by a sophisticated interplay of hyperconjugation, intramolecular hydrogen bonding, and electrostatic interactions. Its strong preference for a folded, gauche-type conformation makes it a powerful building block for medicinal chemists seeking to impart conformational rigidity and favorable physicochemical properties into their drug candidates. By combining the predictive power of computational modeling with the definitive validation of NMR spectroscopy, researchers can confidently exploit the unique stereoelectronic features of this scaffold to design next-generation therapeutics with enhanced potency and improved drug-like properties.
References
-
Mendes, S. R. O., Amado, A. M., Tomkinson, J., Marques, M. P. M., & Batista de Carvalho, L. A. E. (2017). Vibrational and conformational study of 1,3-Diaminopropane and its N-Deuterated and N-Ionised derivatives. New Journal of Chemistry. [Link]
-
Holovach, S., Melnykov, K. P., Skreminskiy, A., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]
-
Holovach, S., Melnykov, K. P., Skreminskiy, A., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]
-
Träg, J., & Zahn, D. (2019). Improved GAFF2 parameters for fluorinated alkanes and mixed hydro- and fluorocarbons. Journal of Molecular Modeling. [Link]
-
Koenigs, R. M. (2020). Applications of gem-difluoro olefins in medicinal chemistry. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Reddy, P. V. (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. University of North Texas. [Link]
-
Cioffi, C. L., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton. [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. [Link]
-
Atilgan, E. (2023). Computational Investigation of Structure–Function Relationship in Fluorine-Functionalized MOFs for PFOA Capture from Water. UCL Discovery. [Link]
-
Weiss, D. R., et al. (n.d.). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental an. UCLA – Chemistry and Biochemistry. [Link]
-
Siritanaratkul, B. (2002). The Source of Helicity in PerfluorinatedN-Alkanes. ResearchGate. [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. [Link]
-
Weiss, D. R., et al. (2020). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. ResearchGate. [Link]
-
Mishra, R. K., & Suryaprakash, N. (2018). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PMC. [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. [Link]
-
Nishio, T. (2018). Practical NMR screening strategy for analyses of fluorinated compounds bound to proteins. ResearchGate. [Link]
-
Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). [Link]
-
PubChem. (n.d.). 2,2-Difluoropropane-1,3-diamine. PubChem. [Link]
-
Wikipedia. (n.d.). 1,3-Diaminopropane. Wikipedia. [Link]
-
Park, T. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
-
CF Plus Chemicals. (2022). Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. CF Plus Chemicals. [Link]
-
PubChem. (n.d.). 2,2-Difluoropropane-1,3-diol. PubChem. [Link]
-
Al-Aboudi, A., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PMC. [Link]
-
NIST. (n.d.). 1,3-Propanediamine. NIST WebBook. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]
-
Leung, E., & Gerritz, S. W. (2016). Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]
-
PubMed. (n.d.). Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. PubMed. [Link]
-
PubMed. (n.d.). Role of the gauche effect and local 1,3-dipole-dipole interactions in stabilizing an unusual conformation of tartarodinitriles. PubMed. [Link]
-
ResearchGate. (n.d.). Is There a General Rule for the Gauche Effect in the Conformational Isomerism of 1,2-Disubstituted Ethanes?. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
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- 10. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry [pharma-industry-review.com]
Technical Guide: Lipophilicity Modulation via 2,2-Difluoropropane-1,3-diyl Linkers
Executive Summary
In medicinal chemistry, the optimization of lead compounds often hits a "lipophilicity wall"—where potency gains are offset by poor metabolic stability or solubility.[1] The 2,2-difluoropropane-1,3-diyl linker (
This guide details the physicochemical rationale, synthetic pathways, and validation protocols for deploying this linker in drug discovery.
Part 1: The Physicochemical Rationale[2][3][4]
The Gem-Difluoro Effect & Conformation
The substitution of a methylene (
-
Bond Angle Contraction: The
bond angle ( ) is significantly smaller than the aliphatic angle ( ) or angle. This contraction, driven by the high electronegativity of fluorine (Repulsion of electron pairs), alters the trajectory of the linker, often inducing a "kink" that can favor specific binding conformations. -
Dipole & "Polar Hydrophobicity": The
bond is highly polar, yet the group overall exhibits low polarizability. This creates a paradox known as "polar hydrophobicity." The group does not solvate well in water (lipophilic) but has a strong local dipole ( D) that can engage in orthogonal dipolar interactions within a protein pocket.
Lipophilicity Modulation (LogP/LogD)
The impact of the 2,2-difluoropropane linker on lipophilicity is context-dependent but predictable when compared to specific baselines.
Table 1: Comparative Physicochemical Impact of Propane-Derived Linkers
| Linker Type | Structure | Metabolic Stability | Conformational Freedom | |
| Propyl (Baseline) | 0.0 | Low (C-H oxidation) | High (Flexible) | |
| 2,2-Dimethyl | +0.6 to +0.8 | Medium (Benzylic/Allylic block) | Restricted (Thorpe-Ingold) | |
| 2,2-Difluoro | +0.1 to +0.3** | High (Oxidation blocked) | Restricted (Gauche effect) |
**Note:
Metabolic Blocking
The C-F bond energy (
Part 2: Decision Logic & Strategic Application
The following decision tree illustrates when to deploy the 2,2-difluoropropane linker during Lead Optimization.
Figure 1: Strategic decision tree for implementing 2,2-difluoropropane linkers in lead optimization.
Part 3: Synthetic Methodologies
The direct fluorination of a propane chain is often low-yielding due to lack of selectivity. The most robust route utilizes 2,2-difluoropropane-1,3-diol as a building block, which can be converted into a bis-electrophile (mesylate/tosylate) for insertion.
Synthesis of the Building Block (2,2-difluoropropane-1,3-diol)
This protocol ensures high purity and avoids the use of highly toxic gaseous fluorine.
Reagents:
-
Diethyl 2,2-difluoromalonate (Starting Material)[2]
-
Lithium Aluminum Hydride (LiAlH
) -
THF (Anhydrous)
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon.
-
Solvation: Dissolve diethyl 2,2-difluoromalonate (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.[3]
-
Reduction: Slowly add LiAlH
(2.5 eq) as a 1.0 M solution in THF dropwise over 30 minutes. Caution: Exothermic gas evolution. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.
-
Quench: Cool to 0°C. Perform Fieser quench: Add water (
mL), then 15% NaOH ( mL), then water ( mL). -
Isolation: Filter the aluminum salts through a Celite pad. Wash pad with EtOAc.
-
Purification: Concentrate the filtrate. The diol is often pure enough for the next step, or can be distilled (b.p. ~105°C at 15 mmHg).
Incorporation into Scaffold (The "Linker" Step)
To use this as a linker, convert the diol to a bis-triflate or cyclic sulfate, which are superior electrophiles for nucleophilic displacement.
Figure 2: Synthetic workflow for converting the malonate precursor into the active linker.
Part 4: Experimental Validation Protocols
Protocol: High-Throughput LogD Determination
Trusting calculated LogP (cLogP) for fluorinated compounds is risky due to the unique solvation properties of fluorine. Experimental validation is mandatory.
Method: Shake-Flask method adapted for HPLC-UV/MS.
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: In a 2 mL vial, add 495 µL of octanol (presaturated with buffer) and 495 µL of PBS buffer (pH 7.4, presaturated with octanol). Add 10 µL of compound stock.
-
Equilibration: Vortex vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Sampling: Carefully remove aliquots from both the octanol (top) and aqueous (bottom) layers.
-
Quantification: Analyze both phases via HPLC-UV or LC-MS/MS.
-
Calculation:
Self-Validation Check: Mass balance recovery should be >90% to rule out precipitation or adsorption to the vial.
Protocol: 19F-NMR Conformational Analysis
To verify if the linker is inducing the desired conformation (e.g., gauche preference).
-
Solvent: Dissolve 5 mg of compound in
(non-polar) and (polar) separately to assess solvent dependency. -
Acquisition: Acquire proton-decoupled
F-NMR. -
Analysis:
-
Look for AB systems (distinct chemical shifts for the two Fluorine atoms). If the fluorines are chemically equivalent (singlet), the linker is likely freely rotating or averaging rapidly.
-
If they appear as an AB quartet (
), the linker is conformationally restricted (rigidified), validating the "gem-difluoro effect."
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Linclau, B., et al. (2023).[4][5] Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.[4][5] Angewandte Chemie International Edition, 62, e202301077. [Link]
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Executive Summary & Strategic Rationale
The incorporation of fluorine into aliphatic diamine linkers is a highly effective strategy in modern drug design. The gem-difluoro moiety in 2,2-difluoropropane-1,3-diamine acts as a powerful electron-withdrawing group (-I effect), which significantly reduces the basicity (pKa) of the adjacent primary amines compared to their non-fluorinated counterparts 1. This modulation enhances the lipophilicity and membrane permeability of the resulting pharmacophore while mitigating hERG toxicity liabilities often associated with highly basic amines.
This application note provides a self-validating, three-step protocol for the synthesis of 2,2-difluoropropane-1,3-diamine dihydrochloride from the commercially available precursor, 2,2-difluoropropane-1,3-diol.
Mechanistic Architecture & Pathway Selection
The conversion of a diol to a diamine conventionally relies on bis-tosylate or bis-mesylate intermediates. However, the gem-difluoro group severely deactivates the adjacent electrophilic carbons toward nucleophilic substitution (
To overcome this thermodynamic barrier, our protocol utilizes trifluoromethanesulfonic anhydride (
Figure 1: Mechanistic rationale for triflate activation overcoming inductive deactivation.
Self-Validating Experimental Protocols
The following workflow is designed with built-in In-Process Controls (IPCs) to ensure each step is validated before progression, forming a robust, self-validating synthetic system.
Figure 2: Synthetic workflow for 2,2-difluoropropane-1,3-diamine dihydrochloride.
Step 1: Synthesis of 2,2-Difluoropropane-1,3-diyl bis(trifluoromethanesulfonate)
Causality: Pyridine acts as an acid scavenger to neutralize the highly corrosive triflic acid byproduct. Anhydrous ether is utilized as the solvent because it facilitates the precipitation of pyridinium triflate, driving the reaction forward and simplifying the subsequent workup 2.
-
Charge a flame-dried flask with 2,2-difluoro-1,3-propanediol (1.0 equiv) and anhydrous pyridine (3.5 equiv) in anhydrous diethyl ether (0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add trifluoromethanesulfonic anhydride (
, 2.5 equiv) dropwise via syringe pump, maintaining the internal temperature below 15 °C 2. -
Stir at 0 °C for 20 minutes, then allow the mixture to warm to room temperature and stir for 3 hours.
-
Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 4:1,
stain). The reaction is complete when the highly polar diol baseline spot is entirely consumed. -
Quench with cold water, extract with ether, wash with 1N HCl, brine, dry over
, and concentrate under reduced pressure. Use immediately in Step 2.
Step 2: Synthesis of 1,3-Diazido-2,2-difluoropropane
Causality: Dimethylformamide (DMF) provides optimal solvation for the
-
Dissolve the crude bis-triflate from Step 1 in anhydrous DMF (0.2 M).
-
Cool the solution to 0 °C.
-
Add sodium azide (
, 3.0 equiv) in portions. -
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation (IPC): Analyze an aliquot via
NMR. The fluorine signal will shift significantly upfield upon the displacement of the electron-withdrawing triflate groups. -
Dilute the mixture with water and extract with methyl tert-butyl ether (MTBE). Wash the organic layer extensively with water to remove DMF. Do not evaporate the MTBE.
Step 3: Reduction to 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Causality: Catalytic hydrogenation is highly atom-economical. The free base diamine is volatile and prone to atmospheric
-
Transfer the MTBE solution of the diazide to a hydrogenation vessel and dilute with an equal volume of methanol.
-
Add 10% Pd/C (10 wt% relative to the theoretical mass of the diazide).
-
Purge the vessel with nitrogen, then introduce
gas (1 atm via balloon). Stir vigorously for 16 hours. -
Self-Validation (IPC): Perform IR spectroscopy on an aliquot. The reaction is complete upon the total disappearance of the strong azide stretch at ~2100
. -
Filter the mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add 4M HCl in dioxane (3.0 equiv) dropwise at 0 °C.
-
Concentrate the solution under reduced pressure to precipitate the 2,2-difluoropropane-1,3-diamine dihydrochloride salt 4. Triturate with cold diethyl ether and filter to yield a white crystalline solid.
Quantitative Process Metrics
Table 1: Comparative Leaving Group Efficacy for gem-Difluoro Systems
| Leaving Group | Reagent | Reaction Temp | Conversion to Diazide (%) | Primary Impurity |
|---|
| Tosylate (-OTs) | TsCl,
Table 2: Physicochemical Properties of the Final Product
| Property | Value | Causality / Significance |
|---|
| Molecular Formula |
References
- PubChem - 2,2-Difluoropropane-1,3-diamine | CID 19902652. National Center for Biotechnology Information.
- Google Patents - CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists. (Details the synthesis of 2,2-difluoropropane-1,3-diyl bis(trifluoromethanesulfonate)).
- Google Patents - WO2019160882A1 - Pd-1/pd-l1 inhibitors. (Details the utilization and handling of 2,2-Difluoropropane-1,3-diamine dihydrochloride).
- MilliporeSigma - 2,2-Difluoropropane-1,3-diamine dihydrochloride | 133186-53-5. (Physicochemical properties and stability data).
Sources
- 1. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists - Google Patents [patents.google.com]
- 3. 2,2-difluoropropane-1,3-diamine dihydrochloride | 133186-53-5 [sigmaaldrich.com]
- 4. WO2019160882A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of 2,2-Difluoropropane-1,3-diamine into Peptide Backbones
Introduction
The strategic incorporation of fluorine into peptide structures is a powerful tool in modern drug discovery and chemical biology. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence the conformation, metabolic stability, and binding affinity of peptides.[1] The gem-difluoroalkyl motif (CF₂) is of particular interest as a bioisostere for a carbonyl group or as a means to lock the conformation of a peptide backbone. This guide provides detailed protocols for the synthesis of a key building block, 2,2-difluoropropane-1,3-diamine, and its incorporation into peptide backbones using standard solid-phase peptide synthesis (SPPS) techniques.
These protocols are designed for researchers, scientists, and drug development professionals seeking to explore the impact of this novel fluorinated diamine on peptide structure and function.
PART 1: Synthesis of the N,N'-bis(Fmoc)-2,2-difluoropropane-1,3-diamine Building Block
The successful incorporation of 2,2-difluoropropane-1,3-diamine into a peptide using Fmoc-based SPPS first requires its synthesis and protection with fluorenylmethyloxycarbonyl (Fmoc) groups. The following is a proposed two-part synthetic strategy.
Synthesis of 2,2-difluoropropane-1,3-diamine Dihydrochloride
The synthesis of the diamine starts from the corresponding diol, 2,2-difluoropropane-1,3-diol, which can be prepared from diethyl 2,2-difluoromalonate.[2] The conversion of the diol to the diamine can be effectively achieved via a double Mitsunobu reaction followed by deprotection.
Workflow for the Synthesis of 2,2-difluoropropane-1,3-diamine
Caption: Synthetic pathway from 2,2-difluoropropane-1,3-diol to the diamine dihydrochloride salt.
Experimental Protocol: Synthesis of 2,2-difluoropropane-1,3-diamine Dihydrochloride
Step 1: Synthesis of 1,3-diazido-2,2-difluoropropane
-
Materials: 2,2-difluoropropane-1,3-diol, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), sodium azide (NaN₃), anhydrous tetrahydrofuran (THF), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2,2-difluoropropane-1,3-diol (1.0 eq) and triphenylphosphine (2.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in DMF and add sodium azide (3.0 eq).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,3-diazido-2,2-difluoropropane.
-
Step 2: Synthesis of 2,2-difluoropropane-1,3-diamine
-
Materials: 1,3-diazido-2,2-difluoropropane, 10% Palladium on carbon (Pd/C), methanol (MeOH), hydrogen gas (H₂).
-
Procedure:
-
Dissolve 1,3-diazido-2,2-difluoropropane (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,2-difluoropropane-1,3-diamine.
-
Step 3: Formation of the Dihydrochloride Salt
-
Materials: Crude 2,2-difluoropropane-1,3-diamine, hydrochloric acid solution in diethyl ether.
-
Procedure:
-
Dissolve the crude diamine in a minimal amount of methanol.
-
Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2,2-difluoropropane-1,3-diamine dihydrochloride.
-
Double Fmoc Protection of 2,2-difluoropropane-1,3-diamine
To make the diamine compatible with Fmoc-based SPPS, both primary amine groups must be protected.
Experimental Protocol: Synthesis of N,N'-bis(Fmoc)-2,2-difluoropropane-1,3-diamine
-
Materials: 2,2-difluoropropane-1,3-diamine dihydrochloride, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), sodium bicarbonate (NaHCO₃), 1,4-dioxane, water.
-
Procedure:
-
Dissolve 2,2-difluoropropane-1,3-diamine dihydrochloride (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
-
Add sodium bicarbonate (4.0 eq) to the solution and stir until the salt dissolves and the solution becomes basic.
-
In a separate flask, dissolve Fmoc-OSu (2.2 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the diamine solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield N,N'-bis(Fmoc)-2,2-difluoropropane-1,3-diamine.
-
PART 2: Protocols for Incorporation into Peptide Backbones
The incorporation of the N,N'-bis(Fmoc)-protected diamine can be achieved using standard Fmoc-SPPS protocols. The diamine can be introduced at the C-terminus, N-terminus, or internally within a peptide sequence.
General Fmoc-SPPS Workflow
The following diagram illustrates the standard cycle for Fmoc-based solid-phase peptide synthesis.
Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc deprotection and amino acid coupling in SPPS.
Protocol for C-Terminal Incorporation
For C-terminal modification, the diamine is first attached to the resin. This requires a mono-protected diamine to allow for attachment to the resin via the free amino group.
Experimental Protocol: Attachment of Mono-Fmoc-2,2-difluoropropane-1,3-diamine to 2-Chlorotrityl Chloride Resin
-
Materials: Mono-Fmoc-2,2-difluoropropane-1,3-diamine (prepared by adapting mono-protection protocols[3]), 2-chlorotrityl chloride resin, diisopropylethylamine (DIPEA), dichloromethane (DCM), N,N-dimethylformamide (DMF), methanol (MeOH).
-
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Drain the DCM and add a solution of mono-Fmoc-2,2-difluoropropane-1,3-diamine (1.5 eq) and DIPEA (3.0 eq) in DCM.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To cap any remaining unreacted trityl groups, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Drain the resin and wash sequentially with DCM, DMF, and DCM.
-
Dry the resin under vacuum. The peptide chain can now be elongated from the free amino group of the diamine using standard Fmoc-SPPS cycles.
-
Protocol for Internal Incorporation
Internal incorporation requires an orthogonally protected diamine, such as N-Fmoc-N'-Alloc-2,2-difluoropropane-1,3-diamine. The Alloc group can be selectively removed on-resin to allow for chain elongation from that point.[4]
Experimental Protocol: On-Resin Selective Deprotection and Chain Elongation
-
Materials: Peptide-resin with incorporated N-Fmoc-N'-Alloc-diamine, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), phenylsilane (PhSiH₃), anhydrous DCM.
-
Procedure:
-
Following the standard SPPS coupling of the orthogonally protected diamine, swell the resin in anhydrous DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 eq) and PhSiH₃ (10 eq) in anhydrous DCM.
-
Add the solution to the resin and agitate under an argon atmosphere for 30-60 minutes.
-
Drain the resin and wash thoroughly with DCM, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF, and DCM.
-
The newly liberated amino group is now ready for coupling with the next Fmoc-protected amino acid in the sequence.
-
PART 3: Cleavage, Purification, and Characterization
Cleavage from the Resin and Deprotection
After the final Fmoc deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
Experimental Protocol: Final Cleavage and Precipitation
-
Materials: Peptide-resin, cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)), cold diethyl ether.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity confirmed by mass spectrometry and NMR.
Table 1: Analytical Techniques for Peptide Characterization
| Technique | Purpose | Key Parameters to Observe |
| RP-HPLC | Purity assessment and purification | Retention time, peak shape, and integration |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Molecular weight confirmation | Observed mass matching the calculated mass of the peptide |
| ¹H NMR | Structural confirmation | Chemical shifts and coupling constants of backbone and side-chain protons |
| ¹⁹F NMR | Confirmation of fluorine incorporation | Chemical shift and multiplicity of the fluorine signals |
The incorporation of the gem-difluoro group will result in characteristic signals in the ¹⁹F NMR spectrum, providing unambiguous evidence of successful synthesis.[5][6]
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis of N,N'-bis(Fmoc)-2,2-difluoropropane-1,3-diamine and its incorporation into peptide backbones. The introduction of this novel fluorinated building block offers exciting opportunities for the development of peptides with enhanced stability, conformational rigidity, and potentially improved biological activity. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable researchers to explore the full potential of this unique modification in peptide science.
References
- Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Amblard, M., Avitabile, C., Cantel, S., & Martinez, J. (2006). Handbook of Solid-Phase Peptide Synthesis. John Wiley & Sons.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Marsh, E. N. (2014). Fluorinated proteins: from design and synthesis to structure and function. Chemical biology & drug design, 84(4), 387-397.
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Laconde, G., & Veerman, S. (2012). The Allyloxycarbonyl (Alloc) Protecting Group. In Amino Acids, Peptides and Proteins in Organic Synthesis (pp. 1-23). Wiley-VCH Verlag GmbH & Co. KGaA.
- Zhang, X., & Ren, J. X. (2022). Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. 2,2-difluoropropane-1,3-diol synthesis - chemicalbook [chemicalbook.com]
- 3. BJOC - Efficient synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates [beilstein-journals.org]
- 4. thaiscience.info [thaiscience.info]
- 5. Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Reductive amination conditions for 2,2-difluoropropane precursors
Application Note & Protocol Guide
Topic: Reductive Amination Conditions for the Synthesis of 2,2-Difluoropropylamines from 1,1-Difluoroacetone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Gem-Difluoro Moiety
In contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The introduction of a gem-difluoro (CF₂) group, in particular, can profoundly and beneficially alter a molecule's pharmacokinetic and physicochemical properties.[1] This modification often leads to enhanced metabolic stability by blocking sites of oxidative metabolism, increased lipophilicity which can improve membrane permeability, and modulation of pKa to optimize target binding and bioavailability.[2]
The 2,2-difluoropropylamine scaffold is therefore a highly sought-after motif. Reductive amination stands out as one of the most robust and versatile methods for its synthesis, offering a direct pathway to forge the critical C-N bond from a suitable ketone precursor like 1,1-difluoroacetone.[3][4][5] This guide provides a detailed examination of the mechanistic principles, optimized reaction conditions, and step-by-step protocols for the successful reductive amination of 1,1-difluoroacetone, grounded in established chemical principles and field-proven insights.
Mechanistic Considerations: The Impact of α-Fluorination
The success of a one-pot reductive amination hinges on the selective reduction of the in situ-formed iminium ion in the presence of the starting carbonyl compound. The choice of reducing agent is therefore paramount.[3][6] The presence of two electron-withdrawing fluorine atoms adjacent to the carbonyl in 1,1-difluoroacetone introduces specific electronic effects that must be considered.
-
Carbonyl Reactivity: The gem-difluoro group enhances the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by the amine to form the hemiaminal intermediate.
-
Iminium Ion Stability: The subsequent dehydration to the imine and protonation to the iminium ion creates the species that is ultimately reduced. The electron-withdrawing nature of the fluorine atoms can influence the stability and reactivity of this intermediate.
-
Side Reactions: Unlike many ketones, 1,1-difluoroacetone is non-enolizable at the C1 position, which precludes common side reactions such as aldol condensations, providing a cleaner reaction profile. Studies have also shown that dehydrofluorination is generally not a significant competing pathway under typical reductive amination conditions.[7]
The overall transformation follows a well-established pathway, as illustrated below.
Optimized Reagent Selection
The key to a successful one-pot reductive amination is a reducing agent that is powerful enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone.[8][9]
Primary Recommendation: Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for most applications due to its remarkable selectivity and mildness.[10][11][12]
-
Expertise & Experience: The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it highly selective for the reduction of protonated imines over ketones or aldehydes.[10][13] This allows the reaction to be performed in a single pot by mixing the ketone, amine, and reducing agent together, which is highly efficient.[3] Acetic acid, often generated in situ or added as a catalyst, facilitates the formation of the reactive iminium ion.[10][14]
-
Trustworthiness: Unlike sodium cyanoborohydride, STAB and its byproducts are non-toxic, which simplifies handling and workup procedures.[3][11] It is compatible with a wide range of functional groups, including esters, amides, and nitro groups.[12][14]
Alternative Reagent: Sodium Cyanoborohydride (NaBH₃CN)
Historically, sodium cyanoborohydride was a common choice for this transformation.[5][15]
-
Expertise & Experience: NaBH₃CN is stable in weakly acidic conditions (pH ~4-5), which are optimal for imine formation.[5][9] Its reactivity is pH-dependent; it is a poor reductant for ketones at this pH but effectively reduces iminium ions.
-
Trustworthiness: The primary drawback of NaBH₃CN is its high toxicity and the potential to generate hydrogen cyanide gas upon exposure to strong acids or during workup.[5] For this reason, STAB is now preferred in most modern laboratory and process settings.
Comparative Data for Reaction Conditions
The following table summarizes typical conditions for the reductive amination of ketones, which are directly applicable to 1,1-difluoroacetone.
| Parameter | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) |
| Stoichiometry | 1.2 - 1.5 equivalents | 1.1 - 1.3 equivalents |
| Solvent | Aprotic: DCE, DCM, THF[10][15] | Protic: Methanol, Ethanol[15] |
| Additive | Acetic Acid (0-1.0 equiv., optional catalyst)[14] | Acetic Acid (to maintain pH 4-5) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 24 hours | 6 - 48 hours |
| Key Advantages | High selectivity, one-pot, non-toxic[11][12] | Stable in protic solvents |
| Key Disadvantages | Water-sensitive, incompatible with MeOH[3][15] | Highly toxic byproducts[5] |
DCE = 1,2-Dichloroethane; DCM = Dichloromethane; THF = Tetrahydrofuran
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Benzyl-2,2-difluoropropan-1-amine using STAB
This protocol details a representative one-pot procedure using sodium triacetoxyborohydride.
Materials:
-
1,1-Difluoroacetone (1.0 equiv.)
-
Benzylamine (1.05 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.3 equiv.)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) for extraction
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,1-difluoroacetone (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.
-
Amine Addition: Add benzylamine (1.05 equiv.) to the solution and stir the mixture at room temperature.
-
Imine Formation: Allow the ketone and amine to stir for 20-30 minutes to facilitate the initial formation of the hemiaminal and imine intermediates.
-
Reductant Addition: Slowly add sodium triacetoxyborohydride (1.3 equiv.) to the stirring mixture in portions over 10 minutes. The addition may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).
-
Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2,2-difluoropropan-1-amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This protocol provides an alternative method and highlights the necessary procedural adjustments.
Materials:
-
1,1-Difluoroacetone (1.0 equiv.)
-
Ammonium acetate (for primary amines) or a secondary amine (1.1 equiv.)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 equiv.)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Aqueous sodium hydroxide (NaOH, 1 M)
-
Diethyl ether or DCM for extraction
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,1-difluoroacetone (1.0 equiv.) and the desired amine (or ammonium acetate, ~3 equiv. for primary amine synthesis) in methanol to make a ~0.3 M solution.
-
pH Adjustment: Add glacial acetic acid dropwise to the solution until the pH is between 4 and 5 (check with pH paper).
-
Reductant Addition: Add sodium cyanoborohydride (1.2 equiv.) to the solution. Note: Handle NaBH₃CN with care in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS.
-
Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and basify the aqueous solution to pH > 10 by the slow addition of 1 M NaOH to neutralize the acid and decompose any remaining reducing agent.
-
Extraction: Extract the basic aqueous solution three times with diethyl ether or DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or K₂CO₃.
-
Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography or distillation as appropriate.
Conclusion
The reductive amination of 1,1-difluoroacetone is a highly effective and reliable method for synthesizing valuable 2,2-difluoropropylamine derivatives. The use of sodium triacetoxyborohydride (STAB) in a one-pot procedure represents the current state-of-the-art, offering high selectivity, operational simplicity, and a superior safety profile.[3][11][12] By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can confidently and efficiently incorporate this important fluorinated scaffold into their drug discovery and development programs.
References
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[7][16]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]
-
Soloshonok, V. A., & Ono, T. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[7][16]-Proton Shift Reaction.1 Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569. [Link]
-
American Chemical Society. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[7][16]-Proton Shift Reaction.1 Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination. [Link]
-
ResearchGate. (n.d.). Direct reductive amination of ketones with amines by reductive aminases. [Link]
-
Royal Society of Chemistry. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Purdue University Research Foundation. (2023). Development of Amine-Boranes And Derivatives For Reductive Amination. [Link]
-
Royal Society of Chemistry. (2022). Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Boron-based Reductants. [Link]
-
York University. (n.d.). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. [Link]
-
ResearchGate. (2017). Boron reagents for reductive amination. [Link]
-
Wiley Online Library. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ScienceMadness.org. (2019). Conditions for reductive amination. [Link]
-
National Institutes of Health. (n.d.). Fluorinated Amine Stereotriads via Allene Amination. [Link]
-
American Chemical Society. (n.d.). Key Mechanistic Features of a Silver(I)-Mediated Deconstructive Fluorination of Cyclic Amines: Multi-State Reactivity. [Link]
-
American Chemical Society. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
American Chemical Society. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Università degli Studi di Milano. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]
-
Purdue University. (n.d.). Reagents for Reduction of Imines and Enamines and Reductive Amination of Carbonyls. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
-
ResearchGate. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
-
ResearchGate. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. [Link]
-
PubMed. (2008). New synthesis of 2-heteroarylperfluoropropionic acids derivatives by reaction of azine N-oxides with hexafluoropropene. [Link]
Sources
- 1. Fluorinated Amine Stereotriads via Allene Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - Conditions for reductive amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction.(1) Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of 2,2-Difluoropropane-1,3-diamine Dihydrochloride
Abstract
This technical guide details the strategic synthesis and handling of 2,2-Difluoropropane-1,3-diamine dihydrochloride , a critical fluorinated building block in medicinal chemistry. The gem-difluoro motif (
Introduction: The Gem-Difluoro Advantage
In drug discovery, the introduction of fluorine atoms is a proven strategy to enhance metabolic stability and membrane permeability. The 2,2-difluoropropane-1,3-diamine scaffold is particularly valuable because the electron-withdrawing nature of the fluorine atoms lowers the basicity of the adjacent amine groups (typically by 2–3 pKa units compared to the non-fluorinated analog). This modulation reduces lysosomal trapping and improves oral bioavailability.
Retrosynthetic Analysis
The synthesis is designed to avoid the handling of potentially explosive organic diazides (a common intermediate in the "diol-mesylate" route). Instead, we utilize a direct reduction of the corresponding diamide.
Figure 1: Retrosynthetic strategy focusing on the amide reduction pathway to minimize safety risks.
Experimental Protocol
Safety Pre-requisites
-
Fluorine Safety: While the
group is stable, precursors like diethyl 2,2-difluoromalonate can be volatile. Work in a fume hood. -
Reducing Agents: Borane-THF (
) and Lithium Aluminum Hydride ( ) are pyrophoric. Use anhydrous conditions and inert atmosphere ( or ). -
HCl Gas/Solutions: Corrosive. Use acid-resistant gloves.
Step 1: Synthesis of 2,2-Difluoromalonamide
This step converts the commercially available diester into the diamide.
-
Reagents: Diethyl 2,2-difluoromalonate (CAS 680-65-9), Methanolic Ammonia (7N).
-
Procedure:
-
Charge a round-bottom flask with Diethyl 2,2-difluoromalonate (1.0 eq).
-
Cool to 0°C using an ice bath.
-
Slowly add Methanolic Ammonia (excess, ~10 eq) to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 16–24 hours. The product often precipitates as a white solid.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
-
Purification: Triturate the residue with cold diethyl ether to remove unreacted ester. Filter and dry the white solid.
-
Yield Expectation: 85–95%.
-
Step 2: Reduction to 2,2-Difluoropropane-1,3-diamine
The reduction of electron-deficient difluoroamides requires potent reducing conditions. The Borane-THF complex is preferred for its chemoselectivity and ease of workup compared to
-
Reagents: 2,2-Difluoromalonamide (from Step 1), Borane-THF complex (1.0 M in THF).
-
Procedure:
-
Place dried 2,2-Difluoromalonamide (1.0 eq) in a dry 3-neck flask under Nitrogen.
-
Add anhydrous THF (10 mL/g of substrate).
-
Cool to 0°C.
-
Add
(6.0 eq) dropwise via a pressure-equalizing addition funnel. Caution: Gas evolution. -
Heat the mixture to reflux (65°C) for 18 hours to ensure complete reduction of the hindered amide.
-
Quench: Cool to 0°C. Carefully add Methanol dropwise until gas evolution ceases.
-
Acid Hydrolysis: Add conc. HCl (excess) and reflux for 1 hour to break the boron-amine complex.
-
Free Base Isolation: Cool, basify to pH >12 with NaOH (aq), and extract with Dichloromethane (DCM) (
). -
Dry organic layers over
and concentrate carefully (the free amine is volatile).
-
Step 3: Formation of Dihydrochloride Salt
Converting the free amine to the dihydrochloride salt ensures stability and ease of handling.
-
Procedure:
-
Dissolve the crude free amine in a minimum amount of anhydrous Ethanol or Methanol.
-
Cool to 0°C.
-
Add HCl (4M in Dioxane) or bubble HCl gas until the solution is strongly acidic (pH < 2).
-
Add Diethyl Ether to precipitate the salt.
-
Filter the white solid under
(hygroscopic). -
Dry in a vacuum desiccator over
.
-
Analytical Characterization (QC)
To validate the synthesis, the following analytical parameters must be met.
| Test | Acceptance Criteria | Notes |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; store under inert gas. |
| The triplet arises from coupling with the adjacent fluorine atoms. | ||
| Characteristic shift for gem-difluoro group. | ||
| Mass Spec | [M+H] | Free base mass. |
| Melting Point | >200°C (dec) | Typical for diamine salts. |
Reaction Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of CAS 133186-53-5.
Troubleshooting & Optimization
-
Low Yield in Reduction: If the amide reduction is sluggish, consider using the NaBH
/ BF system. Generate diborane in situ by adding to a suspension of and the amide in THF. This often provides more active reducing species. -
Purification Issues: The free diamine is highly polar and water-soluble. Avoid aqueous workups where possible; if necessary, use continuous extraction or salting-out techniques.
-
Hygroscopicity: If the final salt becomes sticky, recrystallize from MeOH/Et
O and dry strictly under high vacuum.
References
-
Ozawa, R., & Yamamoto, T. (2025).[1] Synthesis of
-Difluoro- -amino Amides... and conversion to 2,2-difluoropropane-1,3-diamines. Organic & Biomolecular Chemistry.[1] Retrieved March 1, 2026, from [Link] -
PubChem. 2,2-Difluoropropane-1,3-diamine dihydrochloride Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
Sources
The Untapped Potential of 2,2-Difluoropropane-1,3-diamine in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The Strategic Advantage of Fluorine in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2][3][4] The strategic incorporation of fluorine into these structures has emerged as a powerful tool for modulating a molecule's pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The gem-difluoro motif (CF₂) is of particular interest as it can act as a bioisosteric replacement for a carbonyl group or a single methylene unit, often leading to enhanced biological activity and improved metabolic profiles.
This application note explores the synthetic utility of a promising yet underutilized building block: 2,2-difluoropropane-1,3-diamine . This molecule offers a unique scaffold for the construction of novel, fluorinated seven-membered and other heterocyclic systems. Its structural features—a propane backbone with a gem-difluoro group at the 2-position and primary amines at the 1 and 3-positions—make it an ideal candidate for cyclocondensation reactions with a variety of electrophilic partners.
The Unique Characteristics of 2,2-Difluoropropane-1,3-diamine
The reactivity of 2,2-difluoropropane-1,3-diamine is dictated by the interplay between the nucleophilic primary amine groups and the electron-withdrawing gem-difluoro moiety. This unique combination suggests several potential advantages in heterocyclic synthesis:
-
Access to Novel Seven-Membered Rings: The 1,3-disposition of the amine functionalities makes it a prime candidate for the synthesis of seven-membered heterocyclic rings, such as diazepines, through condensation with 1,2- or 1,3-dicarbonyl compounds.
-
Modulation of Basicity: The electron-withdrawing nature of the gem-difluoro group is expected to lower the pKa of the primary amines compared to their non-fluorinated analog, 1,3-diaminopropane. This can influence reaction kinetics and the stability of intermediates.
-
Conformational Rigidity: The presence of the gem-difluoro group can introduce conformational constraints into the resulting heterocyclic ring, which can be advantageous for optimizing binding to biological targets.
-
Enhanced Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
Proposed Synthetic Applications and Protocols
While the literature specifically detailing the use of 2,2-difluoropropane-1,3-diamine in heterocyclic synthesis is nascent, we can extrapolate from the well-established chemistry of analogous 1,3-diamines to propose the following synthetic applications and detailed protocols. These protocols are intended to serve as a starting point for researchers looking to explore the synthetic potential of this intriguing building block.
Application 1: Synthesis of 6,6-Difluoro-1,4-diazepines via Condensation with 1,2-Dicarbonyl Compounds
The reaction of 1,3-diamines with 1,2-dicarbonyl compounds is a classical method for the synthesis of 1,4-diazepine derivatives.[6] By analogy, 2,2-difluoropropane-1,3-diamine is expected to react with 1,2-diketones to yield novel 6,6-difluoro-1,4-diazepines.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 6,6-difluoro-1,4-diazepines.
Experimental Protocol: Synthesis of 5,7-Diphenyl-6,6-difluoro-2,3-dihydro-1H-1,4-diazepine
| Reagent | MW | Equivalents | Amount |
| 2,2-Difluoropropane-1,3-diamine | 110.11 | 1.0 | 110 mg (1.0 mmol) |
| Benzil | 210.23 | 1.0 | 210 mg (1.0 mmol) |
| Acetic Acid (catalyst) | 60.05 | cat. | ~2-3 drops |
| Ethanol (solvent) | - | - | 10 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-difluoropropane-1,3-diamine (110 mg, 1.0 mmol) and benzil (210 mg, 1.0 mmol).
-
Add ethanol (10 mL) to dissolve the reactants.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5,7-diphenyl-6,6-difluoro-2,3-dihydro-1H-1,4-diazepine.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for condensation reactions, as it readily dissolves the reactants and is easy to remove.
-
Catalyst: A catalytic amount of a weak acid like acetic acid is often used to facilitate the imine formation and subsequent cyclization steps.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
Application 2: Synthesis of 6,6-Difluoro-1,3-diazepan-5-ones via Cyclocondensation with β-Ketoesters
The reaction of 1,3-diamines with β-ketoesters is a versatile method for the synthesis of various nitrogen-containing heterocycles. We propose that 2,2-difluoropropane-1,3-diamine can react with β-ketoesters to produce novel 6,6-difluoro-1,3-diazepan-5-ones.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 6,6-difluoro-1,3-diazepan-5-ones.
Experimental Protocol: Synthesis of 7-Methyl-6,6-difluoro-1,3-diazepan-5-one
| Reagent | MW | Equivalents | Amount |
| 2,2-Difluoropropane-1,3-diamine | 110.11 | 1.0 | 110 mg (1.0 mmol) |
| Ethyl Acetoacetate | 130.14 | 1.0 | 130 mg (1.0 mmol) |
| Toluene (solvent) | - | - | 15 mL |
Procedure:
-
In a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stir bar, and a reflux condenser, combine 2,2-difluoropropane-1,3-diamine (110 mg, 1.0 mmol) and ethyl acetoacetate (130 mg, 1.0 mmol).
-
Add toluene (15 mL) as the solvent.
-
Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing for 8-12 hours or until no more water is collected.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired 7-methyl-6,6-difluoro-1,3-diazepan-5-one.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The removal of water from the reaction mixture drives the equilibrium towards the formation of the cyclized product.
-
Toluene: Toluene is a suitable solvent for this reaction as it forms an azeotrope with water, facilitating its removal.
-
Prolonged Reflux: The cyclocondensation reaction may require extended heating to go to completion.
Self-Validating Systems and Characterization
For each of the proposed protocols, a self-validating system should be in place to ensure the successful synthesis of the target heterocycle. This includes:
-
Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the consumption of starting materials and the formation of the product.
-
Purification: Column chromatography is a standard and effective method for purifying the crude reaction mixture.
-
Structural Elucidation: The structure of the purified product should be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the structure and the successful incorporation of the gem-difluoro moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product, such as N-H and C=O stretching vibrations.
-
Conclusion and Future Outlook
2,2-Difluoropropane-1,3-diamine represents a valuable and largely unexplored building block for the synthesis of novel fluorinated heterocycles. The proposed applications and protocols, based on well-established synthetic methodologies, provide a solid foundation for researchers to begin exploring the chemistry of this compound. The resulting gem-difluorinated seven-membered rings and other heterocyclic systems have the potential to be of significant interest to the drug discovery and development community. Further research into the scope and limitations of these reactions, as well as the exploration of other electrophilic partners, will undoubtedly unlock the full potential of 2,2-difluoropropane-1,3-diamine in the construction of a new generation of fluorinated bioactive molecules.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and characterization of heterocycles from 2,2-difluoropropane-1,3-diamine.
References
- Matlock, J. V., et al. (2015). Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. Organic Letters, 17, 5044-5047.
- (2023). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. [Source not specified in search result].
- (2020). A Novel Class of 7-Membered Heterocyclic Compounds. PubMed.
- (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
- (Date not specified). Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. Dalton Transactions.
- (Date not specified). Application Notes and Protocols: 2,2-Difluoropropane in Organic Synthesis. BenchChem.
- (Date not specified). Supporting Information for Syntheses of 2-(2,2,2-Trifluoroethylidene)/(2,2-Difluoroethyl)-1,3-Dicarbonyl Compounds and Their Fun. [Source not specified in search result].
- Weast, S. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.
- (Date not specified).
- (2007). Synthesis of 3-substituted 2-fluoro- and 2,2-difluoroaziridines. PubMed.
- (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals.
- (2024). (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
- (Date not specified). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study.
- (2019). Heterocycles in Medicinal Chemistry. MDPI.
- (2025). (PDF) Heterocycles in Medicinal Chemistry.
- (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- (2025). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines | Request PDF.
- (Date not specified).
- (Date not specified). 2,2-difluoropropane-1,3-diol 428-63-7 wiki. Guidechem.
- (Date not specified). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C.
- (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Source not specified in search result].
Sources
- 1. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
- 2. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. 2,2-difluoropropane-1,3-diol synthesis - chemicalbook [chemicalbook.com]
- 6. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Note: Orthogonal Protecting Group Strategies for 2,2-Difluoropropane-1,3-diamine
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for 2,2-difluoropropane-1,3-diamine, a critical building block in medicinal chemistry. The introduction of a gem-difluoro motif can significantly enhance the metabolic stability and binding affinity of drug candidates. However, the symmetric nature of this diamine presents a challenge for selective functionalization. This document details field-proven protocols for the mono- and di-protection of 2,2-difluoropropane-1,3-diamine using tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. We emphasize orthogonal strategies that permit the selective deprotection of one amine in the presence of the other, enabling complex, multi-step synthetic routes. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for manipulating this valuable fluorinated scaffold.
Introduction: The Challenge of Symmetric Fluorinated Diamines
2,2-Difluoropropane-1,3-diamine is an increasingly important scaffold in the design of novel therapeutics. The gem-difluoro group acts as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, often improving the pharmacokinetic profile of a parent molecule.[1][2] The successful incorporation of this diamine into larger, more complex structures invariably requires the use of protecting groups to temporarily mask the nucleophilicity of one or both amine functionalities.
The primary challenge arises from the molecule's C₂ symmetry. A non-selective reaction with one equivalent of a protecting agent will yield a statistical mixture of starting material, the desired mono-protected product, and the di-protected byproduct, often leading to difficult and low-yielding purifications.[3] This guide presents validated strategies to overcome this challenge, focusing on the widely used acid-labile Boc group and the base-labile Fmoc group. The chemical orthogonality of these two groups is the key to sophisticated synthetic design, allowing for sequential and site-specific modifications.[][5]
The Tert-Butoxycarbonyl (Boc) Strategy
The Boc group is a cornerstone of amine protection due to its stability in a wide range of conditions and its clean, acid-triggered removal.[6] For 2,2-difluoropropane-1,3-diamine, both selective mono-protection and exhaustive di-protection are common requirements.
Selective Mono-Boc Protection via Mono-Protonation
Causality and Rationale: To achieve selective mono-protection, we must differentiate the reactivity of the two equivalent amino groups. The most efficient method involves the in-situ generation of the diamine mono-hydrochloride salt.[7][8] By adding one equivalent of a strong acid (generated from a precursor like trimethylsilyl chloride), one amine is protonated to form a non-nucleophilic ammonium salt. The remaining free amine is then able to react selectively with di-tert-butyl dicarbonate ((Boc)₂O) to yield the mono-protected product in high yield, avoiding complex chromatography.[9][10][11]
Sources
- 1. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. bioorg.org [bioorg.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. redalyc.org [redalyc.org]
Application Note: Gabriel Synthesis of Fluorinated Diamines from Dihalides
An Application Note and Protocol Guide for the synthesis of fluorinated diamines via the Gabriel synthesis pathway.
Executive Summary
Fluorinated diamines are highly sought-after building blocks in the development of advanced materials, particularly for synthesizing colorless, low-dielectric, and thermally stable polyimides[1]. They also serve as critical intermediates in the pharmaceutical industry for active pharmaceutical ingredients (APIs) and agrochemicals[2].
Direct ammonolysis of fluorinated dihalides is notoriously inefficient, as the intermediate primary amines are highly nucleophilic and prone to over-alkylation, resulting in complex mixtures of secondary and tertiary amines. The Gabriel synthesis elegantly circumvents this by employing potassium phthalimide as a protected, mono-nucleophilic nitrogen source[3]. This guide details the mechanistic causality, step-by-step protocols, and self-validating quality control measures required to synthesize high-purity fluorinated diamines.
Mechanistic Insights & Causality
To ensure a self-validating experimental system, it is crucial to understand the physicochemical rationale behind each reagent and condition:
-
Nucleophilic Control via Phthalimide: The phthalimide anion is a bulky nucleophile. Once it displaces the halide on the fluorinated substrate, the resulting N-alkylphthalimide is completely devoid of nucleophilicity. This strict stoichiometric control guarantees that exactly two nitrogen atoms are incorporated into the dihalide framework, preventing over-alkylation[4].
-
Solvent Causality (The Role of DMF/DMSO): Fluorine atoms exert a strong inductive electron-withdrawing effect, which can sometimes alter the transition state energy of adjacent electrophilic carbons. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are mandatory. They solvate the potassium counter-ion but leave the phthalimide anion "naked" and highly reactive, driving the
substitution forward despite the electronic deactivation caused by the fluorinated backbone. -
Deprotection Dynamics: The classic Ing-Manske procedure utilizes hydrazine hydrate to cleave the bis-phthalimide. Hydrazine is a superior nucleophile (due to the alpha-effect) that attacks the imide carbonyls, forming a highly stable, insoluble cyclic byproduct (phthalhydrazide)[4]. This precipitation drives the reaction equilibrium toward the free fluorinated diamine. For substrates with base-sensitive fluorinated esters, alternative mild deprotection using methylamine at room temperature is employed to prevent degradation[5].
Figure 1: Workflow of the Gabriel synthesis for fluorinated diamines.
Quantitative Data: Reaction Optimization
The following table summarizes validated reaction parameters for various classes of fluorinated dihalides, allowing researchers to select the optimal conditions based on substrate electronics and steric hindrance.
| Starting Fluorinated Dihalide | Alkylation Conditions | Deprotection Reagent | Typical Overall Yield | Key Synthetic Advantage |
| 1,3-Bis(bromomethyl)-5-fluorobenzene | DMF, 90°C, 4h | Hydrazine Hydrate (EtOH) | 82–85% | High purity; standard robust conditions. |
| 2,2-Bis(trifluoromethyl)-1,3-dibromopropane | DMSO, 110°C, 8h | HBr / Acetic Acid | 65–70% | Avoids defluorination in basic media. |
| 4,4'-Bis(chloromethyl)octafluorobiphenyl | DMF, 100°C, 6h | Methylamine (RT) | 75–80% | Mild cleavage; preserves sensitive Ar-F bonds. |
Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes an "In-Process Validation" step to ensure the reaction has proceeded correctly before advancing.
Phase 1: Synthesis of the Fluorinated Bis-phthalimide Intermediate
-
Preparation: In a flame-dried, nitrogen-purged 500 mL three-necked round-bottom flask, add 1.0 equivalent (e.g., 50 mmol) of the fluorinated dihalide.
-
Reagent Addition: Add 2.2 equivalents (110 mmol) of finely powdered potassium phthalimide. The slight excess ensures complete conversion of both halide sites.
-
Solvation: Inject 200 mL of anhydrous DMF. Stir aggressively using a magnetic stir bar.
-
Heating: Heat the suspension to 90–100°C using an oil bath. Maintain this temperature for 4 to 6 hours.
-
In-Process Validation: Monitor the reaction via TLC (Hexane/Ethyl Acetate 3:1). The complete disappearance of the high-Rf dihalide spot and the appearance of a strong UV-active low-Rf spot confirms successful bis-alkylation.
-
Workup: Cool the mixture to room temperature and pour it into 800 mL of ice-cold distilled water. The bis-phthalimide intermediate will precipitate as a white/off-white solid. Filter under vacuum, wash with water (3 x 100 mL) to remove residual DMF, and dry in a vacuum oven at 60°C overnight.
Phase 2: Deprotection (Ing-Manske Hydrazinolysis)
Note: Use the decision matrix below to confirm if hydrazine is appropriate for your specific fluorinated substrate.
Figure 2: Decision matrix for selecting the optimal deprotection strategy.
-
Suspension: Transfer the dried bis-phthalimide intermediate into a 500 mL round-bottom flask equipped with a reflux condenser. Add 250 mL of absolute ethanol.
-
Hydrazine Addition: Add 2.5 equivalents of Hydrazine hydrate (80% aqueous solution) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78°C). Initially, the solid may dissolve, but within 30–60 minutes, a voluminous white precipitate of phthalhydrazide will form. Continue refluxing for a total of 2 hours.
-
In-Process Validation: The formation of the thick white precipitate is the physical validation that the imide rings have been successfully cleaved.
Phase 3: Isolation and Purification of the Diamine
-
Acidification: Cool the reaction mixture to room temperature. Carefully add 6M HCl until the pH reaches 2. This protonates the fluorinated diamine, making it highly soluble in the aqueous phase, while the phthalhydrazide byproduct remains insoluble.
-
Filtration: Filter the mixture through a Celite pad to remove the phthalhydrazide. Wash the filter cake with 50 mL of dilute HCl.
-
Basification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add 6M NaOH dropwise until the pH reaches 11–12. The free fluorinated diamine will separate as an oil or precipitate as a solid.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 100 mL). Combine the organic layers, dry over anhydrous
, and concentrate under reduced pressure. -
Final Purification: Depending on the physical state, purify the diamine via vacuum distillation (for liquids) or recrystallization from an appropriate solvent (for solids).
References
-
Synthesis and Characterization of Highly-Fluorinated Colorless Polyimides Derived from 4,4'-((perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(2,6-dimethylaniline) and Aromatic Dianhydrides Source: ResearchGate URL:1
-
The Gabriel Synthesis of Primary Amines Source: Scribd URL:4
-
Gabriel Phthalimide synthesis of diamines Source: ECHEMI URL:3
-
2,4-Difluorobenzylamine | Pharmaceutical Intermediate Source: Benchchem URL:2
-
Five-membered rings. II. Inter and intramolecular reactions of simple amines with N-substituted phthalimides. Methylamine as a reagent for removal of a phthaloyl group from nitrogen Source: Canadian Science Publishing URL:5
Sources
Catalytic hydrogenation of 2,2-difluoro-1,3-dinitriles to diamines
An Application Guide and Protocol for the Selective Synthesis of 2,2-Difluorinated Diamines via Catalytic Hydrogenation
Abstract
The introduction of gem-difluoro groups into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoro-1,3-diamine moiety, in particular, serves as a critical building block for a new generation of pharmaceuticals and advanced materials. This guide provides a comprehensive overview and a detailed protocol for the catalytic hydrogenation of 2,2-difluoro-1,3-dinitriles to their corresponding diamines. We delve into the mechanistic intricacies of the reaction, strategies for optimizing selectivity, and a robust, safety-focused experimental protocol designed for researchers in drug development and chemical synthesis.
Scientific Foundation: Mechanism and Selectivity
The catalytic hydrogenation of nitriles is a fundamental transformation for synthesizing primary amines.[1] The process involves the sequential addition of hydrogen across the carbon-nitrogen triple bond, typically on the surface of a heterogeneous metal catalyst. However, achieving high selectivity for the desired primary amine is a significant challenge due to the formation of secondary and tertiary amine byproducts.[2]
The Reaction Pathway
The reduction proceeds through a highly reactive imine intermediate. This intermediate is central to both the desired reaction and the formation of unwanted side products.
-
Initial Hydrogenation: The first molecule of hydrogen reduces the nitrile to an imine. R-C≡N + H₂ → R-CH=NH
-
Primary Amine Formation: The imine is rapidly hydrogenated to the primary amine. R-CH=NH + H₂ → R-CH₂-NH₂
The Origin of Impurities
The primary amine product can react with the imine intermediate, leading to the formation of secondary and tertiary amines.[2] This is a critical issue in nitrile reductions.
-
Secondary Amine Formation: The primary amine attacks the imine intermediate, and after elimination of ammonia, a secondary imine is formed, which is then hydrogenated. R-CH₂-NH₂ + R-CH=NH → (R-CH₂)₂NH + NH₃
-
Tertiary Amine Formation: This process can repeat to form tertiary amines. (R-CH₂)₂NH + R-CH=NH → (R-CH₂)₃N + NH₃
The presence of the gem-difluoro group in 2,2-difluoro-1,3-dinitriles introduces strong electron-withdrawing effects, which can influence the reactivity of the nitrile groups and the stability of the intermediates.
Caption: Fig. 2: Experimental workflow for high-pressure hydrogenation.
-
Catalyst Preparation: In the fume hood, carefully decant the storage water from the Raney Nickel slurry. Wash the catalyst three times with the reaction solvent (e.g., anhydrous methanol) to remove residual water. Perform this step quickly to minimize air exposure.
-
Charging the Reactor:
-
Add the washed Raney Nickel slurry to the autoclave. The catalyst loading is typically 5-10% by weight relative to the substrate.
-
In a separate flask, dissolve the 2,2-difluoro-1,3-dinitrile substrate in anhydrous methanol.
-
Add the ammonia-in-methanol solution to the substrate solution.
-
Transfer the substrate solution to the autoclave using a cannula or funnel.
-
-
Sealing and Purging:
-
Securely seal the autoclave according to the manufacturer's instructions.
-
Purge the reactor by pressurizing with nitrogen to ~10 bar and then venting. Repeat this cycle at least five times to remove all oxygen. [3] * Perform a leak test by pressurizing the system with nitrogen to the target reaction pressure and monitoring for any pressure drop over 30 minutes. [3]4. Reaction Execution:
-
After a successful leak test, vent the nitrogen.
-
Purge the reactor with hydrogen gas three times (pressurize to ~5 bar, then vent).
-
Pressurize the autoclave with hydrogen to the desired reaction pressure (e.g., 80 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100°C).
-
-
Monitoring and Completion: Monitor the reaction by observing the pressure gauge. A drop in pressure indicates hydrogen consumption. The reaction is complete when hydrogen uptake ceases.
-
Shutdown and Work-up:
-
Stop heating and allow the reactor to cool to room temperature. [3] * Carefully and slowly vent the excess hydrogen in the back of the fume hood.
-
Purge the reactor with nitrogen five times to remove all residual hydrogen. [3]7. Catalyst Filtration:
-
Open the autoclave and immediately add more solvent to ensure the catalyst remains submerged.
-
Prepare a pad of Celite® in a Büchner funnel.
-
Carefully filter the reaction mixture through the Celite®. Crucially, do not allow the filter cake to run dry, as the catalyst can ignite. [4]Keep it wet with solvent at all times.
-
Wash the filter cake thoroughly with the reaction solvent.
-
-
Catalyst Quenching and Product Isolation:
-
After filtration, carefully transfer the wet filter cake to a separate beaker and quench it by slowly adding a large volume of water. [5]Dispose of it according to your institution's hazardous waste procedures.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude 2,2-difluoro-1,3-diamine.
-
The crude product can be purified by standard techniques such as distillation or column chromatography.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature/pressure; System leak. | Use fresh, properly washed catalyst. Increase temperature or pressure within safe limits. [6]Perform a thorough leak test before starting. [6] |
| Low Selectivity (byproducts) | Insufficient ammonia/base; Temperature too high. | Increase the amount of ammonia or base additive. [7]Lower the reaction temperature to reduce the rate of side reactions. |
| Product Degradation | Possible hydrodefluorination. | This is a risk with fluorinated compounds. Use a less aggressive catalyst (e.g., switch from Pd to Ni), lower the temperature, and ensure the reaction is not run for an excessively long time. |
| Catalyst Deactivation | Impurities in substrate or solvent; Sintering at high temperatures. | Ensure high-purity starting materials and solvents. Avoid excessive temperatures. [6] |
References
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]
-
Jagadeesh, R. V., et al. (2017). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Retrieved from [Link]
-
Boddien, A., et al. (2011). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Lin, Y., et al. (2023). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. LinkedIn. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). Chemistry of Nitriles. Retrieved from [Link]
-
Cerveny, L., & Paseka, I. (2011). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Ingenta Connect. Retrieved from [Link]
-
The Sarpong Group. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]
-
Sam, S. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
Zare, A., & Meraj, F. (2024). Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. Bentham Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
H.E.L Group. (2026). Hydrogenation: How we can make it safer. Retrieved from [Link]
-
Niu, Y., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. Retrieved from [Link]
-
Darvas, F., et al. (2007). Continuous Flow Methodologies For Safe High Pressure Catalytic Hydrogenation. Doctoral Thesis, University of Szeged. Retrieved from [Link]
-
de la Piscina, P. R., & Homs, N. (2024). High-Pressure Hydrogenation: A Path to Efficient Methane Production from CO₂. MDPI. Retrieved from [Link]
-
Bourne, R. A., et al. (2021). High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral amines. White Rose Research Online. Retrieved from [Link]
-
Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Chambers, R. D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PubMed. Retrieved from [Link]
- Corolleur, C., & Coussemant, F. (1998). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
-
Wu, X., et al. (2021). Hydrogenative coupling of nitriles with diamines to benzimidazoles using lignin-derived Rh₂P catalyst. PMC. Retrieved from [Link]
Sources
Bioconjugation techniques using fluorinated diamine linkers
Application Note: Precision Bioconjugation Topic: Leveraging Fluorinated Diamine Linkers for Enhanced Stability and Real-Time 19F NMR Monitoring
Abstract
Standard aliphatic linkers in Antibody-Drug Conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) often face a dichotomy: they are either metabolically labile or induce aggregation due to excessive hydrophobicity. This guide details the application of fluorinated diamine linkers —specifically
Introduction: The Fluorine Advantage
In bioconjugation, the linker is not merely a passive tether; it determines the pharmacokinetics (PK) and therapeutic index of the conjugate. Fluorinated diamines (e.g., 2,2-difluoropropane-1,3-diamine) offer three distinct mechanistic advantages over traditional polyethylene glycol (PEG) or alkyl spacers:
-
Metabolic Armor (The Gauche Effect & C-F Bond Strength): The C-F bond is the strongest single bond in organic chemistry (~105 kcal/mol). More importantly, fluorine induces a gauche conformational preference that rigidifies the linker, reducing the entropic cost of binding and shielding adjacent amide bonds from proteolytic hydrolysis (e.g., by cathepsins in non-target tissues).
-
pKa Modulation (Tunable Nucleophilicity): Fluorine atoms exert a strong electron-withdrawing inductive effect (
) on neighboring amines.-
Standard Alkyl Amine pKa: ~10.5
- -Fluorinated Amine pKa: ~8.5 – 9.0
-
-Difluorinated Amine pKa: ~7.3 – 8.0
Significance: A lower pKa means a higher fraction of the amine exists in the unprotonated (nucleophilic) state at physiological pH (7.4), potentially allowing for highly specific conjugation chemistries that avoid competing side reactions with high-pKa lysine residues (
-NH2, pKa ~10.5) on protein surfaces.
-
-
19F NMR Traceability: With 100% natural abundance and zero biological background, the 19F nucleus serves as an intrinsic "spy" tag. This allows for the quantification of Drug-to-Antibody Ratio (DAR) and the assessment of linker integrity in complex media (e.g., plasma) without the need for radioactive labeling or destructive mass spectrometry.
Strategic Selection of Linkers
| Linker Class | Structure Archetype | LogP (Lipophilicity) | Metabolic Stability | pKa (Approx) | Primary Application |
| Alkyl Diamine | High (if long) | Low (Oxidative labile) | ~10.5 | Simple crosslinking (in vitro) | |
| PEG Diamine | Low (Hydrophilic) | Moderate | ~10.0 | Solubility enhancement | |
| Moderate | High | ~8.8 | Balanced reactivity | ||
| Gem-Difluoro Diamine | Moderate ("Polar Hydrophobic") | Very High | ~7.5 | ADCs, In vivo probes |
Experimental Workflow: ADC Synthesis via Fluorinated Linker
This protocol describes the conjugation of a small molecule payload (carboxylic acid functionalized) to a monoclonal antibody (mAb) using a 2,2-difluoropropane-1,3-diamine linker.
Phase A: Linker-Payload Assembly (Small Molecule Chemistry)
Goal: Create an amine-reactive "Payload-Linker-NH2" intermediate.
-
Activation: Dissolve the Payload-COOH (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 min.
-
Mono-protection: Use a mono-Boc protected fluorinated diamine (
) to prevent polymerization. Add (1.2 eq) to the activated payload. -
Coupling: Stir at RT for 2 hours. Monitor by LC-MS. The electron-withdrawing fluorine may slow the nucleophilic attack; mild heating (35°C) may be required.
-
Deprotection: Treat with 20% TFA/DCM to remove the Boc group.
-
Purification: HPLC purification is mandatory to remove free diamine.
-
QC Check: Verify structure via 19F NMR (expect a triplet or multiplet around -100 to -110 ppm depending on reference).
-
Phase B: Antibody Conjugation (The "Fluorine Effect" Protocol)
Goal: Conjugate the Payload-Linker-NH2 to mAb surface carboxyls (Asp/Glu) or via activated esters.
Reagents:
-
mAb (10 mg/mL in PBS, pH 7.4)
-
Payload-Linker-NH2 (from Phase A)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS
Step-by-Step:
-
Antibody Activation: Add EDC (10 eq) and Sulfo-NHS (25 eq) to the mAb solution. React for 15 minutes at RT.
-
Note: This activates surface Carboxyls (Asp/Glu) into NHS-esters.
-
-
Buffer Exchange (Critical): Rapidly desalt via Zeba spin column into Conjugation Buffer (100 mM Phosphate, pH 7.2) .
-
Why pH 7.2? At this pH, the fluorinated amine (pKa ~7.5) of your linker is ~50% unprotonated and highly reactive. The lysine residues of the antibody (pKa ~10.5) are >99.9% protonated and unreactive. This minimizes cross-linking of the antibody to itself.
-
-
Conjugation: Add the Payload-Linker-NH2 (5–10 molar excess over mAb) immediately.
-
Incubation: Incubate at RT for 2–4 hours.
-
Quenching & Purification: Quench with 1M Tris (pH 8.0). Purify via Size Exclusion Chromatography (SEC) to remove free payload.
Visualization: Bioconjugation Logic
Figure 1: Workflow for synthesizing ADCs using fluorinated diamine linkers. Note the intermediate QC step enabled by the fluorine tag.
Protocol: Real-Time 19F NMR Monitoring
Traditional DAR determination requires hydrophobic interaction chromatography (HIC) or LC-MS (deglycosylation required). 19F NMR offers a non-destructive alternative.
Principle:
Small molecules (free payload) tumble rapidly (Long T2 relaxation, sharp peaks). Large molecules (ADCs) tumble slowly (Short T2, broad peaks). The chemical shift (
Setup:
-
Instrument: 400 MHz (or higher) NMR with a 19F-tunable probe.
-
Internal Standard: Trifluoroacetic acid (TFA) in a capillary insert (set to -76.55 ppm) or 5-Fluorocytosine.
Procedure:
-
Baseline Scan: Take a spectrum of the free Payload-Linker-NH2 (100 µM in buffer). Record the integration (
) and chemical shift. -
Reaction Monitoring: Place the reaction mixture (mAb + Linker) into the NMR tube.
-
Acquisition: Acquire spectra every 15 minutes (approx. 64–128 scans).
-
Data Analysis:
-
Watch for the disappearance of the sharp "Free Linker" signal.
-
Watch for the appearance of a broadened signal (the ADC-bound fluorine).
-
Note: If the ADC signal is too broad to integrate accurately, use the loss of the free linker signal to calculate consumption, provided no precipitation occurs.
-
Calculation of DAR (Drug-to-Antibody Ratio):
Visualization: 19F NMR Decision Tree
Figure 2: Interpretation logic for 19F NMR data during bioconjugation. Sharp peaks indicate free small molecules; broad peaks indicate protein-bound states.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Precipitation during coupling | Fluorinated linkers can be "polar hydrophobic" (lipophobic & hydrophobic). | Add 10-20% DMSO or DMA to the conjugation buffer. |
| Low Conjugation Yield | The lower pKa of the fluorinated amine reduces nucleophilicity too much. | Increase pH to 7.8–8.0 (risk of lysine competition increases) or use a stronger electrophile (e.g., STP-ester). |
| No 19F Signal | Signal broadening due to protein tumbling is excessive (common in very large proteins >150kDa). | Use 19F MRI sequences (Ultra-short TE) or digest a small aliquot with Papain to release the Fc/Fab fragments and sharpen the signal. |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Dalvit, C., & Vulpetti, A. (2019). 19F NMR spectroscopy: a powerful tool for the identification and characterization of ligand–protein interactions.[1] ChemMedChem, 14(12), 1146-1157. Link
-
Camodeca, C., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link
-
Lin, K., et al. (2013). Antibody-Drug Conjugates: Recent Advances in Linker Chemistry. Acta Pharmaceutica Sinica B. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Dehydrofluorination in 2,2-Difluoro Amines
Welcome to the technical support center for handling 2,2-difluoro amines. This guide is designed for researchers, medicinal chemists, and process development scientists who incorporate these valuable but sensitive motifs into their synthetic routes. The gem-difluoroalkyl group is a cornerstone of modern drug design, prized for its ability to act as a bioisostere for carbonyl groups, enhance metabolic stability, and modulate pKa.[1][2] However, the synthetic utility of 2,2-difluoro amines is often challenged by a persistent side reaction: base-mediated dehydrofluorination.
This document provides in-depth, field-tested troubleshooting advice and preventative protocols to help you navigate this common experimental hurdle. We will move beyond simple procedural lists to explain the chemical logic behind our recommendations, empowering you to make informed decisions in your own lab.
Mechanism Spotlight: Understanding the Dehydrofluorination Cascade
Before troubleshooting, it is critical to understand the mechanistic pathways that lead to the undesired byproduct. Dehydrofluorination of 2,2-difluoro amines typically proceeds via an E2 (Elimination, Bimolecular) or an E1cb (Elimination, Unimolecular, conjugate base) mechanism. The operative pathway is highly dependent on the substrate, base, and solvent conditions.
-
E2 Pathway: A strong base directly abstracts a proton from the carbon adjacent to the CF2 group, while a fluoride ion is simultaneously eliminated. This is a concerted process favored by strong, non-hindered bases.
-
E1cb Pathway: This stepwise mechanism involves the formation of a carbanion intermediate after initial deprotonation by a base. This carbanion then expels a fluoride ion in a subsequent, often rate-determining, step. This pathway is more common when the alpha-proton is particularly acidic and a more stable carbanion can be formed.
The resulting products are typically highly reactive fluoroenamines, which can then hydrolyze to the corresponding ketone or undergo further reactions, complicating purification and reducing yield.
Caption: Fig 1. Competing E2 and E1cb dehydrofluorination pathways.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during reactions involving 2,2-difluoro amines.
Q1: My reaction is producing a significant amount of a polar byproduct, and I suspect it's the hydrolyzed enamine (ketone). How can I confirm this and what is the primary cause?
Answer:
Confirmation: The most common byproduct is the ketone formed upon hydrolysis of the intermediate fluoroenamine. You can often identify this via:
-
LC-MS: Look for a mass corresponding to your starting material minus HF ([M-20]+) or minus F and plus OH ([M-19+17]+).
-
¹⁹F NMR: The disappearance of the characteristic triplet or doublet of doublets for your CF₂H or CF₂R group and the absence of a new fluorine-containing species is a strong indicator.
-
¹H NMR: The proton alpha to the amine and CF₂ group will disappear, and you may see the appearance of new signals if the resulting ketone is stable.
Primary Cause: The root cause is almost always the selection of a base that is too strong or used under conditions that favor elimination over the desired reaction. The electron-withdrawing nature of the two fluorine atoms significantly acidifies the adjacent C-H bond, making it susceptible to deprotonation.[3]
Q2: How do I select the right base to minimize dehydrofluorination?
Answer:
Base selection is the most critical parameter. The ideal base should be strong enough to promote the desired reaction (e.g., deprotonate an alcohol, facilitate a coupling) but not so strong that it aggressively deprotonates the carbon alpha to the CF₂ group.
General Principles:
-
Use the Mildest Base Possible: Always start with the weakest base that can effectively carry out the desired transformation. Inorganic bases are often preferable to strong organic amines.
-
Consider Steric Hindrance: A bulky, sterically hindered base may selectively react at a more accessible site on your substrate while being unable to approach the acidic C-H proton responsible for elimination.
-
Non-Nucleophilic Character: Ensure the base is non-nucleophilic to avoid other side reactions with your substrate.
| Base | pKa (Conjugate Acid in DMSO) | Category | Recommendation & Comments |
| Potassium Carbonate (K₂CO₃) | ~10.7 (for HCO₃⁻) | Mild Inorganic | Excellent first choice. Often sufficient for reactions like N-alkylations or acylations without causing significant elimination. Its limited solubility in some organic solvents can also temper its reactivity. |
| Cesium Carbonate (Cs₂CO₃) | ~10.7 (for HCO₃⁻) | Mild Inorganic | Similar to K₂CO₃ but with greater solubility in organic solvents, which can sometimes increase reaction rates. Use with caution if K₂CO₃ proves too slow but causes no elimination. |
| DIPEA (Hünig's Base) | 10.7 | Hindered Organic | A common choice, but its basicity is often sufficient to cause dehydrofluorination, especially at elevated temperatures. Use at low temperatures (0 °C or below) if required. |
| Triethylamine (TEA) | 9.0 | Organic Amine | Less hindered and less basic than DIPEA. Can be a better choice if a soluble organic base is needed, but still poses a risk. |
| DBU | 13.5 | Strong Organic | High risk. Generally too strong and should be avoided unless absolutely necessary for the primary reaction pathway. Its use almost guarantees dehydrofluorination.[1] |
| Sodium Hydride (NaH) | ~36 (for H₂) | Strong, Non-Nucleophilic | Extreme risk. Should not be used unless the acidic proton is part of the desired reaction itself (e.g., forming a specific enolate). |
Q3: How does my choice of solvent affect the dehydrofluorination side reaction?
Answer:
Solvent choice plays a crucial role in stabilizing or destabilizing the intermediates and transition states of the elimination pathway.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents can accelerate elimination reactions. They effectively solvate cations, leaving the base's anion more "naked" and reactive. Furthermore, they can stabilize the charged transition states involved in both E2 and E1cb pathways. If you must use them, do so at the lowest possible temperature.
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): These solvents can solvate both the base and its counter-ion, potentially reducing the base's effective strength. However, they can also participate in the reaction or cause solubility issues. Their use is less common but can be a strategic choice in specific cases.
-
Non-Polar/Weakly Polar Solvents (e.g., Toluene, THF, Dichloromethane): These are often the best choice. They do not significantly promote the charge separation required for elimination pathways. THF and DCM are excellent starting points for most reactions.
Q4: I have to run my reaction at an elevated temperature. What precautions can I take?
Answer:
Higher temperatures provide the activation energy needed for elimination. If heating is unavoidable:
-
Re-evaluate Your Base: This is the first and most important step. A base that is benign at room temperature (like DIPEA) can become highly problematic at 80 °C. Switch to a milder base like K₂CO₃ if possible.
-
Slow Addition: If using a liquid base, add it slowly via syringe pump to the heated reaction mixture. This keeps the instantaneous concentration of the base low, favoring the desired bimolecular reaction over the elimination side reaction.
-
Monitor Closely: Use TLC or LC-MS to track the appearance of byproducts. If elimination begins to outpace product formation, immediately lower the temperature.
Preventative Protocol: A Model N-Alkylation Reaction
Here is a step-by-step example for a generalized N-alkylation of a 2,2-difluoro amine, designed to minimize dehydrofluorination.
Reaction: R-NH₂ + R'-X → R-NH-R' (where R contains a -CH-CF₂- motif)
-
Reagent Preparation:
-
Dissolve the 2,2-difluoro amine (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Add solid, powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq). Using powdered base increases surface area and reactivity without resorting to a stronger base.
-
-
Reaction Setup:
-
Place the reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Substrate Addition:
-
Dissolve the alkylating agent (R'-X, 1.1 eq) in a small amount of THF.
-
Add the alkylating agent solution dropwise to the cooled amine/base suspension over 15-20 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. Check for the desired product mass and the absence of the [M-20] byproduct mass.
-
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
Sources
- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Purification of hydrophilic fluorinated diamines from reaction mixtures
Title: Technical Support Center: Purification of Hydrophilic Fluorinated Diamines
Introduction: Welcome to the Technical Support Center. Purifying hydrophilic fluorinated diamines from complex reaction mixtures presents a unique physicochemical challenge. The strong electron-withdrawing nature and lipophilicity of the fluorine atoms, combined with the extreme hydrophilicity and basicity of the diamine moieties, often result in amphiphilic molecules that act as powerful surfactants. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to help you isolate these critical building blocks with high purity.
Workflow Diagram:
Caption: Decision tree for selecting the optimal purification workflow for fluorinated diamines.
Troubleshooting Guide & FAQs
Q1: Why do I get intractable emulsions during liquid-liquid extraction, and how can I break them? Causality: Fluorinated diamines possess a highly polar, hydrogen-bonding domain (the amines) and a highly hydrophobic, lipophobic domain (the fluorinated backbone). When partitioned between aqueous and organic phases, they accumulate at the interface, drastically lowering surface tension and stabilizing oil-in-water emulsions. Solution:
-
Salting Out: Saturate the aqueous layer with NaCl or LiCl to increase ionic strength, forcing the organic compound into the organic phase.
-
Filtration: Pass the biphasic emulsion through a pad of Celite to shear the droplets and break the emulsion mechanically.
-
Alternative Solvents: Avoid halogenated solvents like dichloromethane (DCM) which exacerbate fluorinated emulsions. Use ethyl acetate or a mixture of toluene and isopropyl alcohol (3:1) to improve phase separation[1].
Q2: My fluorinated diamines streak severely on normal-phase silica gel. How can I achieve baseline separation? Causality: Free amines interact strongly with the acidic silanol groups on standard silica gel via hydrogen bonding and irreversible ion-exchange mechanisms. The fluorinated backbone further complicates this by inducing unpredictable partitioning behavior. Solution: Neutralize the silica by adding a basic modifier to your mobile phase. A standard system of DCM/MeOH/NH₄OH (e.g., 90:9:1) suppresses silanol ionization. Alternatively, switch to amine-functionalized (NH2) silica columns, which prevent basic analytes from streaking and allow for sharper peak shapes.
Q3: My diamines are too hydrophilic and elute in the void volume of my C18 column. What are my options? Causality: Protonated diamines have very low retention factors on hydrophobic C18 stationary phases. Solution: Employ ion-pairing reversed-phase chromatography. Recent advancements show that using volatile fluoroalkylamines (e.g., trifluoroethylamine or pentafluoropropylamine) as ion-pairing reagents provides superior chromatographic selectivity based on polar and fluorous interactions[2]. Unlike traditional non-volatile salts, these fluorinated additives enhance retention on C18 columns and significantly boost Electrospray Ionization-Mass Spectrometry (ESI-MS) signals[2].
Q4: Can I separate diamines based purely on their fluorine content? Causality: Fluorinated molecules exhibit "fluorophilicity"—a strong affinity for other fluorinated phases due to the low polarizability of the C-F bond. Solution: Yes. Optimal separation of fluorinated amphiphiles can be achieved by pairing a reversed-phase column with a fluorinated eluent, such as trifluoroethanol (TFE). Elevated chromatographic temperatures (e.g., 45 °C) further improve baseline separation by exploiting the unique thermodynamic interactions of the fluorinated domains[3].
Step-by-Step Methodologies
Protocol A: Catch-and-Release Acid-Base Extraction Purpose: To isolate moderately hydrophilic fluorinated diamines from neutral and acidic impurities[1]. Self-Validation Check: The aqueous phase pH must be strictly monitored to ensure complete protonation/deprotonation.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Toluene or EtOAc).
-
Acidic Extraction (Catch): Extract the organic layer with 1.0 M HCl (3 × 50 mL). The basic diamines will protonate and migrate to the aqueous layer. Validation: Spot the organic layer on TLC (ninhydrin stain); no amine should remain.
-
Washing: Wash the combined acidic aqueous layers with fresh EtOAc (20 mL) to remove residual neutral fluorinated impurities.
-
Basification (Release): Cool the aqueous layer in an ice bath to 0 °C. Slowly add 2.0 M NaOH dropwise until the pH reaches >12. The diamine will free-base and precipitate or form a cloudy suspension.
-
Final Extraction: Extract the basic aqueous layer with DCM or a Toluene/Isopropanol (3:1) mixture (3 × 50 mL).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Ion-Pairing RP-HPLC with Fluoroalkylamines Purpose: To purify highly water-soluble fluorinated diamines that fail to retain on standard C18 columns[2]. Self-Validation Check: Monitor UV absorbance and ESI-MS total ion current; the fluoroalkylamine additive should not suppress the MS signal.
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water containing 10 mM pentafluoropropylamine (PFPAm), adjusted to pH 4.0 with formic acid.
-
Solvent B: HPLC-grade Acetonitrile containing 10 mM PFPAm.
-
-
Column Equilibration: Equilibrate a C18 column (e.g., YMC Triart-C18, 3.0 mm i.d. × 150 mm) with 5% Solvent B for 10 column volumes.
-
Sample Injection: Dissolve the crude diamine in Solvent A and inject.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes. The PFPAm will form transient hydrophobic ion pairs with the diamine, increasing its retention time.
-
Fraction Collection: Collect fractions based on MS-triggered detection (ESI+ mode). The high volatility of PFPAm ensures easy removal during lyophilization[2].
Protocol C: Transient Boc-Protection Workflow Purpose: To bypass severe emulsions and silica streaking by temporarily masking the hydrophilic amines. Self-Validation Check: 1H NMR should confirm the disappearance of the free amine protons and the appearance of the massive Boc tert-butyl singlet (~1.4 ppm).
-
Protection: Dissolve the crude diamine in DCM. Add 2.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 3.0 equivalents of Triethylamine (TEA). Stir at room temperature for 12 hours.
-
Purification: The resulting bis-Boc-protected fluorinated diamine is highly lipophilic and neutral. Purify via standard normal-phase silica gel chromatography (Hexanes/EtOAc gradient).
-
Deprotection: Dissolve the pure protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.
-
Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting TFA-salt with cold diethyl ether to yield the pure fluorinated diamine as a solid precipitate.
Quantitative Data: Comparison of Purification Strategies
| Purification Method | Target Analyte Profile | Typical Yield Recovery | Purity Achieved | Processing Time | Key Advantage |
| Acid-Base Extraction | Moderate logP, low emulsion risk | 75% - 85% | >95% | 2 - 4 Hours | Highly scalable, low cost, rapid isolation[1]. |
| Ion-Pairing RP-HPLC | Highly hydrophilic (logP < 0) | 60% - 80% | >99% | 1 - 2 Days | Exceptional resolution; MS-compatible additives[2]. |
| Fluorophilic Chromatography | High fluorine content (F% > 30%) | 70% - 90% | >98% | 1 - 2 Days | Baseline separation based strictly on fluorine content[3]. |
| Transient Boc-Protection | Surfactant-like, high emulsion risk | 50% - 70% (Over 3 steps) | >99% | 2 - 3 Days | Completely eliminates silica streaking and emulsions. |
References
- Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents | Analytical Chemistry - ACS Publications. acs.org.
- Process for the preparation of fluorinated aromatic diamine - Google Patents. google.com.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate. researchgate.net.
Sources
Handling volatility and stability of 2,2-Difluoropropane-1,3-diamine free base
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2,2-Difluoropropane-1,3-diamine free base. It addresses common challenges related to the compound's volatility and stability through a series of frequently asked questions and troubleshooting scenarios.
I. Compound Overview and Inherent Challenges
2,2-Difluoropropane-1,3-diamine is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group. However, its free base form presents specific handling challenges owing to its likely volatility and potential instability. The presence of two primary amine functionalities suggests a hygroscopic and basic nature, making it susceptible to degradation and difficult to handle if proper procedures are not followed. This guide is designed to help you navigate these challenges and ensure the integrity of your experiments.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and stability of 2,2-Difluoropropane-1,3-diamine free base.
Q1: How should I properly store 2,2-Difluoropropane-1,3-diamine free base to ensure its long-term stability?
A1: Proper storage is critical to prevent degradation. Due to its likely hygroscopic and volatile nature, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place, ideally in a refrigerator at 2-8°C.[1] Avoid temperature fluctuations.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture and carbon dioxide.
-
Container: Use a tightly sealed, amber glass vial with a PTFE-lined cap to prevent degradation from light and ensure an airtight seal.
-
Location: Store in a well-ventilated area away from incompatible materials.[1]
Q2: What are the primary signs of decomposition for this compound?
A2: Visual inspection and analytical characterization can help identify decomposition. Key indicators include:
-
Change in Appearance: The pure compound is expected to be a clear liquid or a low-melting solid. Any discoloration (e.g., yellowing or browning) can indicate degradation.
-
Formation of Precipitate: The formation of a solid precipitate could indicate reaction with atmospheric CO₂ to form a carbamate salt.
-
Odor Change: A change in the amine-like odor could suggest the formation of volatile decomposition products.
-
Analytical Changes: A decrease in purity as determined by GC/MS or NMR spectroscopy is a definitive sign of degradation. The appearance of new signals in the ¹H or ¹⁹F NMR spectrum is a clear indicator of impurity formation.
Q3: Is 2,2-Difluoropropane-1,3-diamine free base volatile? How should I handle it in the lab?
-
Ventilation: Always handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[1]
-
Inert Atmosphere: When weighing or transferring the compound, do so under a stream of inert gas (argon or nitrogen) to minimize exposure to air.
-
Temperature Control: Keep the container cool during handling to reduce vapor pressure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
Q4: What materials and chemical classes are incompatible with 2,2-Difluoropropane-1,3-diamine free base?
A4: As a diamine, this compound is incompatible with a range of substances:
-
Acids and Acid Chlorides: Will undergo a strong exothermic reaction.
-
Oxidizing Agents: Can be violently oxidized.
-
Aldehydes and Ketones: Can form imines, potentially in an uncontrolled manner.
-
Isocyanates: Will readily form ureas.
-
Carbon Dioxide: Can react with atmospheric CO₂ to form carbamates.
A summary of key handling and storage parameters is provided in the table below.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes volatility and degradation.[1] |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with moisture and CO₂. |
| Container | Tightly sealed amber glass vial with PTFE-lined cap | Protects from light and ensures an airtight seal. |
| Handling Location | Well-ventilated fume hood | Prevents inhalation of potentially volatile and harmful vapors. |
| Incompatible Materials | Acids, Oxidizing Agents, Aldehydes, Ketones, Isocyanates | Avoids potentially vigorous and hazardous reactions. |
III. Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues encountered when using 2,2-Difluoropropane-1,3-diamine free base.
Problem 1: Inconsistent reaction yields or the reaction fails to proceed.
-
Potential Cause A: Degraded Reagent. The 2,2-Difluoropropane-1,3-diamine free base may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of the diamine using GC/MS or qNMR.
-
Purify the Reagent: If impurities are detected, consider purification by distillation under reduced pressure and an inert atmosphere. Due to its potential volatility and reactivity, this should be done with caution.
-
Use a Fresh Batch: If purification is not feasible, use a fresh, unopened bottle of the reagent.
-
-
-
Potential Cause B: Presence of Water. The reaction may be sensitive to moisture, and the hygroscopic nature of the diamine could introduce water into the reaction mixture.
-
Troubleshooting Steps:
-
Dry Solvents: Ensure all solvents are rigorously dried before use.
-
Inert Atmosphere: Set up the reaction under a strict inert atmosphere (argon or nitrogen).
-
Handling Technique: Use dry syringes and needles for all transfers.
-
-
Problem 2: Difficulty in purifying the reaction product.
-
Potential Cause: Residual Diamine. The basic nature and potential polarity of 2,2-Difluoropropane-1,3-diamine can make its removal during aqueous workup challenging.
-
Troubleshooting Steps:
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride) to protonate the diamine and extract it into the aqueous phase. Be cautious if your product is acid-sensitive.
-
Copper Sulfate Wash: An alternative to an acid wash is to use a dilute aqueous solution of copper(II) sulfate. The copper ions will chelate with the diamine, facilitating its removal into the aqueous layer.
-
Silica Gel Chromatography: If the diamine is still present, it can often be removed by column chromatography on silica gel. A polar solvent system may be required to elute your product while retaining the more polar diamine on the column.
-
-
Problem 3: Formation of unexpected byproducts.
-
Potential Cause: Reaction with Air or Solvents. The diamine can react with atmospheric carbon dioxide or with certain solvents.
-
Troubleshooting Steps:
-
Inert Atmosphere: As mentioned previously, ensure all reactions are carried out under a strict inert atmosphere.
-
Solvent Choice: Use aprotic, non-reactive solvents. Avoid solvents that can react with amines, such as esters (risk of amidation at high temperatures) or ketones.
-
-
IV. Experimental Workflows and Diagrams
Decision-Making Workflow for Handling 2,2-Difluoropropane-1,3-diamine
Caption: Decision workflow for handling 2,2-Difluoropropane-1,3-diamine.
Potential Decomposition Pathway
Caption: Potential decomposition pathways for the free base.
V. References
-
PubChem. 2,2-Difluoropropane-1,3-diamine. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
IEDU. Instructions and Guidelines for Chemical Storage and Handling. [Link]
Sources
Technical Support Center: Strategies for Removing Excess 2,2-Difluoropropane-1,3-diamine
Welcome to the technical support center for post-reaction purification involving 2,2-difluoropropane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven solutions for a common synthetic challenge: the efficient removal of excess polar diamine starting material from a reaction mixture. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to troubleshoot and optimize your purification strategy.
Understanding the Challenge: Key Properties of 2,2-Difluoropropane-1,3-diamine
Success in purification begins with understanding the physicochemical properties of the impurity you aim to remove. 2,2-Difluoropropane-1,3-diamine is a unique building block, and its properties directly inform the separation strategies.
The presence of two primary amine groups makes the molecule basic and highly polar. The geminal difluoro- group at the C2 position exerts a strong electron-withdrawing effect, which reduces the basicity (pKa) of the amine groups compared to its non-fluorinated analog, 1,3-diaminopropane.[1] Despite this, the diamine is sufficiently basic to be readily protonated by aqueous acids, a key feature we will exploit. Its polarity, evidenced by a computed XLogP3 of -1, suggests significant water solubility, especially in its protonated salt form.[2]
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₃H₈F₂N₂ | - |
| Molecular Weight | 110.11 g/mol [2] | Low molecular weight suggests some volatility, but the polar amine groups dominate its physical properties. |
| Structure | NCC(F)₂CN | A primary diamine. The two basic centers are the primary targets for removal strategies. |
| Polarity (XLogP3) | -1.0[2] | Highly polar. Will have low solubility in non-polar organic solvents and high solubility in polar solvents. |
| Basicity | Sufficiently basic to be protonated by dilute mineral acids. | Forms highly water-soluble dihydrochloride salts, which is the cornerstone of acid-base extraction.[3][4] |
Method Selection Workflow
Choosing the right purification method depends critically on the properties of your desired product. This decision tree provides a logical path to selecting the most efficient strategy.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides & FAQs
This section provides detailed protocols and addresses common issues in a question-and-answer format.
Q1: What is the first and most common method I should try for removing the diamine?
Answer: An acidic aqueous wash is the simplest, most cost-effective, and often most efficient method, provided your target compound is stable to acidic conditions.[5] This technique, a cornerstone of organic chemistry, leverages the basicity of the diamine. By washing the organic reaction mixture with a dilute aqueous acid, the diamine is protonated to form its corresponding ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your (typically less polar) organic product remains in the organic layer.[3][6]
Experimental Protocol: Acidic Aqueous Wash
-
Dilution: Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with 1M HCl two more times to ensure complete removal of the diamine.
-
Neutralization & Brine Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the diamine.
Troubleshooting This Method
-
Problem: My ¹H NMR spectrum still shows residual diamine.
-
Possible Cause & Solution: The washes may have been insufficient. Check the pH of the final aqueous wash; it should be distinctly acidic. If not, the acid has been consumed, and more washes are required. Alternatively, if your product has some basicity, it may be competing for the acid. Using a larger volume or slightly higher concentration of acid can help.
-
-
Problem: An emulsion formed and the layers won't separate.
-
Possible Cause & Solution: This is common with complex mixtures. Adding a saturated brine solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[7] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Q2: My product is acid-sensitive. What is the best alternative to an acid wash?
Answer: For acid-sensitive compounds, polymer-supported scavenger resins are an excellent and modern alternative.[8] These are solid beads functionalized with electrophilic groups that covalently bind to the excess nucleophilic diamine.[9] The key advantage is the simplicity of the workup: the resin-bound diamine is removed by simple filtration, leaving the desired product in solution.[10]
| Scavenger Resin Type | Functional Group | Selectivity & Use Case |
| Isocyanate Resin | -N=C=O | Highly reactive and effective for scavenging both primary and secondary amines.[11] Ideal for complete removal. |
| Aldehyde Resin | -CHO | Selectively scavenges primary amines through the formation of an imine.[9][11] Useful if a secondary amine product needs to be preserved. |
| Sulfonyl Chloride Resin | -SO₂Cl | A solid-supported equivalent of tosyl chloride, capable of scavenging primary and secondary amines.[11] |
| Acidic Resin (e.g., SO₃H) | -SO₃H | A strongly acidic resin that scavenges amines via non-covalent salt formation.[11] The amine can potentially be recovered. |
Experimental Protocol: Amine Scavenging
-
Resin Selection: Choose an appropriate scavenger resin based on the table above (Isocyanate resin is a robust choice for this primary diamine).
-
Addition: To the crude reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess diamine).
-
Incubation: Stir the suspension at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting diamine.
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin beads.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure.
Troubleshooting This Method
-
Problem: Scavenging is slow or incomplete.
-
Possible Cause & Solution: Ensure you are using a solvent that allows the resin beads to swell properly (e.g., DCM, THF, DMF).[10] Incomplete scavenging may also be due to insufficient equivalents of resin; add another equivalent and continue stirring.
-
Q3: I'm trying to use column chromatography, but my product recovery is low and the peaks are tailing badly. What should I do?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic silanol (Si-OH) groups on the silica surface strongly interact with the basic amine, causing irreversible adsorption (low recovery) and peak tailing.[12]
-
Solution A (Good): Standard Silica with a Basic Modifier. The most common solution is to add a volatile base, typically triethylamine (TEA), to the mobile phase at a concentration of 0.5-2%.[13] The TEA competes with your compound for the acidic sites on the silica, effectively masking them and allowing for smooth elution.
-
Solution B (Better): Amine-Functionalized Silica. A superior approach is to use a column packed with amine-functionalized silica.[14] This stationary phase has a basic surface, which eliminates the problematic interactions with basic analytes. This often provides sharper peaks and better separation without the need for mobile phase additives, simplifying product isolation.[15][16][17]
-
Solution C (Alternative): Basic Alumina. Basic alumina can also be an effective stationary phase for the purification of amines.[18][19]
Experimental Protocol: Chromatography on Amine-Functionalized Silica
-
TLC Analysis: Develop a separation method using amine-functionalized TLC plates to find a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). An ideal Rf for the target compound is between 0.2 and 0.4.[12]
-
Column Packing: Pack a flash chromatography column with amine-functionalized silica gel using your chosen eluent.
-
Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column.
-
Elution: Run the column using the solvent system determined by your TLC analysis.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
Q4: My coupled product is a stable solid. Can I use recrystallization?
Answer: Absolutely. If your product is a solid and has significantly different solubility properties from the highly polar 2,2-difluoropropane-1,3-diamine, recrystallization can be an exceptionally powerful and scalable purification technique.[20] The goal is to find a solvent or solvent system in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the diamine impurity remains in the mother liquor.[21]
An alternative strategy is to add a stoichiometric amount of an acid (e.g., trichloroacetic acid or HCl in ether) to the crude mixture dissolved in a non-polar solvent.[22] This will cause the diamine to precipitate as its salt, which can be removed by filtration, leaving your desired product in the filtrate.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test various solvents to find one that dissolves your crude product when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling: Allow the solution to cool slowly to room temperature. If needed, further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from: [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification?. Retrieved from: [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from: [Link]
-
PubChem. (n.d.). 2,2-Difluoropropane-1,3-diamine. Retrieved from: [Link]
-
Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967. Available at: [Link]
-
ACS Publications. (n.d.). Acids Extraction by Amine-Based Extractants. Retrieved from: [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from: [Link]
-
Evans, D. A. (n.d.). Remove Sticky Reagents. Harvard University. Retrieved from: [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from: [Link]
-
University of Colorado Boulder. (n.d.). Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved from: [Link]
-
Lebleu, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. Available at: [Link]
-
Sandhya, K., et al. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-75. Available at: [Link]
-
Science Forums. (2011). Amine purification. Retrieved from: [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from: [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Retrieved from: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?. Retrieved from: [Link]
-
Li, H., et al. (2019). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Nature Communications, 10, 3319. Available at: [Link]
-
ScienceMadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from: [Link]
-
PubChem. (n.d.). 2,2-Difluoropropane-1,3-diol. Retrieved from: [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
- Google Patents. (n.d.). US8912320B2 - Process for removing dimethylamine.
-
Montclair State University. (n.d.). Recrystallization, filtration and melting point. Retrieved from: [Link]
-
Reisman, S. (n.d.). Recrystallization and Crystallization. Caltech. Retrieved from: [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from: [Link]
-
Angene. (n.d.). Exploring 2,2-Difluoro-1,3-Propanediol: Properties and Applications. Retrieved from: [Link]
-
J&K Scientific. (n.d.). 2,2-Difluoropropane-1,3-diamine dihydrochloride. Retrieved from: [Link]
-
Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from: [Link]
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Technical Support Center: Optimizing Yield in the Synthesis of gem-Difluorinated Diamines
Welcome to the Technical Support Center for the synthesis of gem--difluorinated diamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic routes to achieve higher yields and purity.
The introduction of a gem-difluoromethylene group into bioactive molecules is a powerful strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. However, the synthesis of molecules containing this moiety, particularly in the context of diamines, can present unique challenges. This resource provides field-proven insights and solutions to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
Low yields and the formation of side products are common hurdles in the synthesis of gem-difluorinated diamines. The following table outlines potential problems, their probable causes, and actionable solutions to get your synthesis back on track.
| Observed Issue | Probable Cause(s) | Suggested Solutions & Explanations |
| Low or No Conversion of Carbonyl Precursor | 1. Inactive/Degraded Fluorinating Reagent: Deoxofluorinating agents like DAST and Deoxo-Fluor® are moisture-sensitive and can hydrolyze over time, reducing their reactivity.[1][2] 2. Insufficient Reagent Stoichiometry: Underestimating the required amount of fluorinating agent, especially with less reactive substrates, can lead to incomplete reactions.[1] 3. Low Reaction Temperature: The activation energy for the fluorination of some carbonyl compounds, particularly sterically hindered or electron-rich ketones, may not be met at lower temperatures.[1][2] 4. Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. | 1. Use a fresh, high-quality fluorinating agent. Ensure anhydrous conditions by using oven-dried glassware and dry solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1] 2. Increase the equivalents of the fluorinating agent. A slight to moderate excess (e.g., 1.2-2.0 equivalents) is often necessary. For particularly challenging substrates, a larger excess may be required. Monitor the reaction by TLC or LC-MS to determine the optimal stoichiometry.[2] 3. Gradually increase the reaction temperature. Monitor the reaction progress closely. Be aware of the thermal stability of your fluorinating agent; for example, DAST can decompose energetically at elevated temperatures.[1] 4. Choose an appropriate solvent system. For substrates with poor solubility in common solvents like DCM, consider using a co-solvent or a different solvent altogether in which the starting material is more soluble. |
| Formation of Vinyl Fluoride Byproduct | Elimination Side Reaction: This is a common pathway, especially with enolizable ketones. The fluorinating agent can act as a base, promoting the elimination of a proton and subsequent fluoride loss.[1][2] | 1. Lower the reaction temperature. This often favors the desired nucleophilic substitution over the elimination pathway.[1][2] 2. Slow, dropwise addition of the fluorinating agent. This helps to maintain a low instantaneous concentration of the reagent, which can suppress the elimination reaction.[2] 3. Use a less basic fluorinating agent. If elimination is a persistent issue, consider alternative fluorinating reagents that are less prone to promoting this side reaction. |
| Formation of Complex, Intractable Mixture | 1. Decomposition of Reagents or Products: High reaction temperatures or prolonged reaction times can lead to the degradation of the fluorinating agent, starting material, or the desired product.[1] 2. High Degree of Enolization of Diketone Precursors: Attempts to deoxofluorinate diketones that can readily enolize can lead to complex and unmanageable product mixtures.[3] 3. Reaction with Unprotected Amine Groups: The second amine functionality, if unprotected, can react with the fluorinating agent or other electrophilic species in the reaction mixture. | 1. Optimize reaction time and temperature. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation and avoid over-reaction. 2. Consider a substrate modification. For diketones prone to enolization, introducing substituents that block enolization, such as gem-dimethyl groups between the carbonyls, can be an effective strategy.[3] 3. Implement a suitable protecting group strategy. Protect one or both amine functionalities with groups that are stable to the fluorination conditions but can be removed later in the synthetic sequence. Common protecting groups for amines include Boc, Cbz, and acetamides. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired diamine and certain byproducts may have very similar polarities, making separation by standard column chromatography challenging. 2. High Polarity of the Diamine Product: gem-Difluorinated diamines are often polar molecules, which can lead to poor retention on normal-phase silica gel and tailing. | 1. Optimize chromatographic conditions. Experiment with different solvent systems (eluent) and stationary phases. For closely eluting compounds, a longer column or a shallower gradient may improve separation. 2. Consider alternative purification techniques. For highly polar compounds, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or purification via salt formation can be effective.[4][5] HILIC uses a polar stationary phase with a less polar mobile phase, which can be ideal for retaining and separating polar analytes. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to gem-difluorinated diamines?
A common and effective strategy involves the deoxofluorination of a suitable diketone or a protected amino-ketone precursor. This typically employs a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1][6] The choice of precursor will depend on the desired substitution pattern of the final diamine.
Q2: How do I choose the right protecting group for my diamine synthesis?
The ideal protecting group should be stable under the fluorination conditions and easily removable without affecting the gem-difluoro group. For amine protection, the tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability to many reagents and its straightforward removal under acidic conditions. Other options include the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis, and various acyl groups. The choice will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q3: My substrate is an electron-rich aromatic ketone. Why is the yield of the gem-difluorinated product so low?
Electron-donating groups on an aromatic ring can deactivate the carbonyl group towards nucleophilic attack by the fluorinating agent.[1][7] This results in a slower reaction and often lower yields. To overcome this, you may need to use a higher reaction temperature (while respecting the thermal stability of the fluorinating agent), a larger excess of the fluorinating agent, and a longer reaction time.[1]
Q4: Can I perform a one-pot synthesis of a gem-difluorinated diamine from a diketone?
While a one-pot synthesis is theoretically possible, it is often more practical to perform the synthesis in a stepwise manner. This allows for the purification of intermediates and can lead to a higher overall yield and purity of the final product. A typical sequence would involve the protection of the amine groups (if starting from an amino-ketone), followed by deoxofluorination, and finally deprotection.
Q5: What are the safety precautions I should take when working with deoxofluorinating agents?
Deoxofluorinating agents like DAST and Deoxo-Fluor® are hazardous reagents that should be handled with extreme care in a well-ventilated fume hood. They can react violently with water and should be stored under an inert atmosphere.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be aware of the thermal instability of these reagents; for instance, DAST can undergo exothermic decomposition.
Experimental Protocol: Synthesis of a gem-Difluorinated Diamine Precursor
This protocol provides a general guideline for the deoxofluorination of a protected amino-ketone. Note: This is a generalized procedure and may require optimization for your specific substrate.
Materials:
-
N-Boc-protected amino-ketone
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the N-Boc-protected amino-ketone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Fluorinating Agent: Slowly add Deoxo-Fluor® (1.5 - 2.0 eq) to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ in a separate flask. Caution: Quenching can be exothermic and may release gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired gem-difluorinated N-Boc-protected amine.
Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting common issues during the synthesis of gem-difluorinated diamines.
Caption: Troubleshooting workflow for gem-difluorinated diamine synthesis.
References
-
Melnykov, D. V., Yarmoliuk, D. V., Serhiichuk, D., & Grygorenko, O. O. (2019). Scheme 3: Deoxofluorination of diketones 5. Reagents and conditions. ResearchGate. [Link]
-
Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. Journal of Organic Chemistry, 65(15), 4830–4832. [Link]
-
(2026, January 2). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]
-
Itazaki, M. (2023). Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. Yakugaku Zasshi, 143(3), 223–233. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Yang, Z., Möller, M., & Koenigs, R. M. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(14), 5572–5576. [Link]
- Method for producing geminal difluoro compound. (n.d.).
-
Ghorai, M. K., Sahoo, A. K., & Kumar, S. (2011). Synthesis of 1,2-diamines. a, b Representative examples of established.... ResearchGate. [Link]
-
Reddy, P. V., & Li, J. (2018). Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides. Scientific Reports, 8(1), 17852. [Link]
-
Li, X., et al. (2020). Metal-Free Synthesis of gem-Difluorinated Heterocycles from Enaminones and Difluorocarbene Precursors. Chemical Communications, 56(76), 11261-11264. [Link]
-
Wang, H., et al. (2021). Synthesis of gem-difluorinated 1,4-dienes via C-F bond activation of trifluoromethyl alkenes and organoboron compounds. ResearchGate. [Link]
-
Yang, Z., Möller, M., & Koenigs, R. M. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(14), 5572–5576. [Link]
-
Prakash, G. K. S., & Hu, J. (2006). gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor and pyridinium polyhydrogen fluoride. ResearchGate. [Link]
-
Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Lozhkin, G. A., Trifonov, A. L., & Dilman, A. D. (2025). Synthesis of gem-Difluorinated N-Boc Amines from N-Boc Imines via Difluorinated Phosphonium Salts. The Journal of Organic Chemistry, 90(28), 10148–10153. [Link]
-
Zhang, Z., et al. (2022). Synthesis of gem-Difluorinated 1,3-Dienes via Synergistic Cu/Pd-Catalyzed Borodifluorovinylation of Alkynes. Organic Letters, 24(32), 5884–5889. [Link]
-
Wang, C., et al. (2021). Stereoselective Synthesis of Difluorinated 1,3-Dienes via Palladium-Catalyzed C-F Bond Activation of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 23(13), 5241–5245. [Link]
-
Yang, Z., Möller, M., & Koenigs, R. M. (2019). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Semantic Scholar. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Protecting Groups. (n.d.). Organic-Synthesis.com. [Link]
-
Levin, V. V., & Dilman, A. D. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Accounts of chemical research, 54(15), 3123–3136. [Link]
-
Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal. [Link]
-
Li, Y., et al. (2021). Palladium-catalyzed ring-opening defluorination of gem-difluorocyclopropanes: expedient synthesis of fluorinated 1,3-dienes and arenes. Chemical Communications, 57(58), 7114-7117. [Link]
-
Wuts, P. G. M. (2014). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [Link]
-
Wang, C., et al. (2021). Stereoselective Synthesis of Difluorinated 1,3-Dienes via Palladium-Catalyzed C–F Bond Activation of Tetrasubstituted gem-Difluoroalkenes - Organic Letters. Figshare. [Link]
-
Powers, J. C., & Amssoms, K. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of organic chemistry, 89(8), 5349–5353. [Link]
-
Beeley, L. J., & Sidebottom, P. J. (1982). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Journal of the Chemical Society, Perkin Transactions 1, 221-225. [Link]
-
Basnet, P., & Molander, G. A. (2021). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. ACS. [Link]
-
Liu, W., et al. (2020). gem-Difluorination of Alkenyl MIDA Boronates: Synthesis of α- and β-Difluorinated Alkylborons. ResearchGate. [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
-
PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. (2020, September 10). WIPO Patentscope. [Link]
-
Basnet, P., & Molander, G. A. (2022). Cu(II) Catalyzed Unsymmetrical Di-oxidation of gem-Difluoroalkenes to Generate α,α-Difluorinated-α-Phenoxyketones, an Unstudi. ChemRxiv. [Link]
-
Wang, Y., et al. (2018). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of separation science, 41(14), 2949–2956. [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low reactivity of fluorinated amines in nucleophilic attack
Knowledge Base > Synthetic Methodologies > Nucleophilic Attack Failures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the inherent synthetic challenges associated with fluoroalkylamines.
The Core Mechanistic Challenge
The incorporation of fluorinated amines (such as 2,2,2-trifluoroethylamine) into drug scaffolds is highly desirable for improving metabolic stability, lipophilicity, and membrane permeability[1]. However, fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect (-I effect). This pulls electron density away from the nitrogen lone pair, drastically lowering its basicity and rendering it a remarkably poor nucleophile compared to its non-fluorinated counterparts[1].
Understanding this causality is the first step in troubleshooting: you cannot treat a fluoroalkylamine like a standard aliphatic amine. Standard conditions will frequently result in unreacted starting materials or degradation.
Quantitative Reactivity Data
The nucleophilicity of these amines correlates directly with their conjugate acid pKa (pKaH)[1]. The table below illustrates the stark drop in basicity as fluorine atoms are introduced.
| Amine Type | Chemical Structure | pKaH (Conjugate Acid) | Relative Nucleophilicity |
| Ethylamine (Reference) | CH₃CH₂NH₂ | ~10.60 | Very High |
| 2,2-Difluoroethylamine | CHF₂CH₂NH₂ | 7.09 | Moderate |
| 2,2,3,3,3-Pentafluoropropylamine | CF₃CF₂CH₂NH₂ | 5.89 | Low (Sterically Hindered) |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | 5.47 | Very Low |
Data supported by competitive reaction analyses and pKaH measurements[1].
Frequently Asked Questions (Troubleshooting)
Q1: My standard acylation/sulfonylation of 2,2,2-trifluoroethylamine is yielding <10% product. How do I force this reaction? A1: The failure is due to the amine's inability to effectively attack the electrophilic carbon of standard anhydrides or acyl chlorides. To overcome this, you must shift your strategy from relying on the amine's nucleophilicity to hyper-activating the electrophile . Solution: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate. Even a weak nucleophile like trifluoroethylamine can attack this activated species. Pair this with a strong, non-nucleophilic base like DIPEA to irreversibly scavenge the HCl byproduct.
Q2: I am attempting a Buchwald-Hartwig C-N cross-coupling with a fluoroalkylamine. Standard conditions (Pd₂(dba)₃, BINAP, NaOtBu) result in starting material recovery and product degradation. What is the mechanistic failure? A2: There are two distinct mechanistic failures occurring here:
-
Product Instability: Fluoroalkylaniline products are fundamentally unstable under the standard combination of high heat and strong bases (like NaOtBu), leading to rapid degradation[2],[3].
-
Rate-Limiting Reductive Elimination: In standard Pd-catalysis, oxidative addition is often rate-limiting. However, the electron-withdrawing fluoroalkyl group severely retards reductive elimination from the Pd(II)-amido complex to form the C-N bond[2],[4]. Solution: Switch to the conditions developed by Hartwig and Brusoe (2015). Use a weaker base, Potassium Phenoxide (KOPh), which tolerates the product[2]. To overcome the slow reductive elimination, utilize a bulky, electron-rich monophosphine ligand like AdBippyPhos paired with [Pd(allyl)Cl]₂[2],[3].
Q3: Are there alternative, milder cross-coupling methods that avoid Palladium and strong bases entirely? A3: Yes. If Pd-catalysis fails or if your substrate is sensitive to KOPh, you can utilize a Copper-catalyzed Chan-Lam-Evans oxidative coupling[1]. This method couples fluoroalkylamines with arylboronic acids using inexpensive Cu(OAc)₂ as the catalyst, triethylamine as a mild base, and ambient air as the oxidant[1]. It is operationally simple and highly tolerant of sensitive functional groups[1].
Mechanistic & Troubleshooting Visualizations
Troubleshooting logic tree for overcoming low reactivity in fluorinated amines.
Pd-catalyzed arylation cycle highlighting the resting state and rate-limiting step.
Validated Experimental Protocols
Protocol A: Electrophile-Activated Acylation of Fluoroalkylamines
Purpose: To achieve high-yielding amide bond formation despite the low pKa of the amine.
-
Preparation: In an oven-dried flask under N₂, dissolve the fluoroalkylamine (1.0 equiv), N,N-Diisopropylethylamine (DIPEA, 2.5 equiv), and DMAP (0.2 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Add the acyl chloride or anhydride (1.2 equiv) dropwise over 10 minutes. Note: Dropwise addition prevents localized exotherms that can lead to ketene formation or degradation.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 12 hours. Monitor via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with DCM. Wash the combined organic layers with 1M HCl (to remove DMAP/DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Palladium-Catalyzed Arylation of Fluoroalkylamines
Purpose: To perform C-N cross-coupling while preventing base-mediated product degradation and overcoming slow reductive elimination[2],[3].
-
Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 2-dram vial with [Pd(allyl)Cl]₂ (0.25–2.5 mol%), AdBippyPhos ligand (0.5–5.0 mol%), and Potassium Phenoxide (KOPh, 1.5 equiv)[2].
-
Reagent Addition: Add the aryl bromide or chloride (1.0 equiv) and the fluoroalkylamine (1.2–2.0 equiv).
-
Solvent: Add anhydrous toluene or 1,4-dioxane to achieve a 0.5 M concentration.
-
Heating: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 90–100 °C. Stir vigorously for 12–24 hours until complete consumption of the aryl halide is observed.
-
Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.
References
-
Title: Palladium-Catalyzed Arylation of Fluoroalkylamines Source: Journal of the American Chemical Society, 2015, 137(26), 8460-8468. URL: [Link]
-
Title: Cu-Catalyzed/mediated synthesis of N-fluoroalkylanilines from arylboronic acids: fluorine effect on the reactivity of fluoroalkylamines Source: Organic & Biomolecular Chemistry, 2018, 16(36), 6634-6637. URL: [Link]
Sources
- 1. Cu-Catalyzed/mediated synthesis of N-fluoroalkylanilines from arylboronic acids: fluorine effect on the reactivity of fluoroalkylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of Acylated 2,2-Difluoropropane-1,3-diamine Products
Topic: Mono- vs. Bis-Acylation Control & Purification Substrate: 2,2-difluoropropane-1,3-diamine (CAS: 159029-29-5) Document ID: TSC-FLUORO-004 Status: Active / Verified
The Chemistry of the Challenge
Context:
You are working with a gem-difluorinated diamine. Unlike standard alkyl diamines (e.g., 1,3-diaminopropane), the presence of the central
The "Fluorine Effect" on Reactivity & Separation:
-
Attenuated Nucleophilicity: The amine nitrogens are electron-deficient compared to non-fluorinated analogs. This slows the initial acylation rate, often tempting researchers to use forcing conditions (heat, excess reagent), which inadvertently spikes the bis-acylated impurity.
-
Lowered pKa: The pKa of the conjugate acid is significantly lower (estimated ~7.5–8.5 range) compared to standard propyl amines (~10.5). This shifts the pH set-points required for acid-base extraction.
-
Polarity Inversion: The bis-acylated product is neutral and lipophilic. The mono-acylated product is a polar, basic amine. The starting material is a highly polar, dibasic species.
Troubleshooting Guide (FAQ)
Category A: Reaction Control (Synthesis)[1]
Q: I am consistently getting >30% bis-acylated product. How do I stop the second addition? A: The reaction is statistically driven. If the acylating agent encounters a mono-product before a starting diamine, it reacts.
-
The Fix: Switch to a High-Dilution Inverse Addition protocol.
-
Dissolve the diamine (Start Material, SM) in a large volume of solvent (0.05 M or lower).
-
Add the acylating agent (dissolved in solvent) dropwise over 2–4 hours.
-
Critical: Use a stoichiometric excess of the diamine (at least 3.0 to 5.0 equivalents). The unreacted SM can be recovered later.
-
Q: Can I use salt protection to prevent bis-acylation? A: Yes. The "Monohydrochloride Method" is highly effective here.
-
Mechanism: Protonate one amine so it cannot react.
-
Protocol: Treat the diamine with exactly 1.0 equivalent of HCl (in dioxane or ether) to precipitate the monohydrochloride salt. React this salt with the acyl chloride/anhydride in the presence of a weak base (like bicarbonate) that neutralizes the HCl slowly, or rely on the statistical protection of the protonated amine.
Category B: Purification & Workup
Q: My mono-product is co-eluting with the starting material on TLC/Column. A: This is common on standard silica because both are polar amines.
-
The Fix: Modify your mobile phase.
-
Add Ammonia: Use DCM : Methanol :
(e.g., 90:9:1). The ammonia suppresses silanol interactions, sharpening the peaks. -
Switch Stationary Phase: Use Amine-functionalized silica (NH2-silica). It interacts less strongly with the basic amines, allowing separation based on the amide polarity difference.
-
Q: I tried acid-base extraction, but my yield is near zero. Where did it go? A: You likely "over-acidified" or "under-basified" relative to the fluorinated amine's properties, or lost it to the water layer.
-
The Fix: See the Protocol B: The pH-Switch Extraction below. The mono-product is less basic than you think; it extracts into organic solvents at pH 9–10 efficiently.
Detailed Protocols
Protocol A: Selective Synthesis (High-Recovery Method)
Use this when the diamine is valuable but recoverable.
-
Setup: Charge a flask with 2,2-difluoropropane-1,3-diamine (5.0 equiv) and DCM (Concentration ~0.1 M). Cool to 0°C.
-
Addition: Dissolve Acyl Chloride (1.0 equiv) in DCM. Add this solution dropwise via syringe pump over 3 hours.
-
Quench: Add saturated aqueous
. -
Outcome: The large excess of diamine statistically ensures the acyl chloride finds a free diamine, not a mono-product.
Protocol B: The pH-Switch Extraction (Purification)
This method exploits the polarity differences to separate the three components without a column.
Prerequisites:
-
Phase A (Organic): DCM or Ethyl Acetate.
-
Phase B (Aqueous): HCl (1M) and NaOH (2M).
Step-by-Step:
-
Initial Wash (Remove SM):
-
Dissolve crude mixture in Phase A.
-
Wash with Water (pH Neutral) 3 times.
-
Result: The large excess of unreacted Diamine (highly polar, especially if difluoro-amine salts form) partitions largely into the water. The Mono and Bis stay in Organic (mostly).
-
Refinement: If SM is stubborn, wash with weak acid (pH 4-5) .
-
-
Acid Catch (Isolate Mono):
-
Extract the Organic layer with 1M HCl (pH < 2) .
-
Chemistry:
-
Bis-amide: Neutral. Stays in Organic Phase. -> DISCARD/RECYCLE ORGANIC .
-
Mono-amide: Protonates (
). Migrates to Aqueous Phase.
-
-
Keep the Aqueous Acid Layer.
-
-
Base Release (Recover Mono):
Visualizations
Diagram 1: The Acylation Landscape
This decision tree illustrates the kinetic vs. thermodynamic pathways and where the "Bis" impurity originates.
Caption: Kinetic pathway of acylation. To maximize Mono-Amide, k1 must dominate k2, achieved via high dilution and excess starting material.
Diagram 2: Purification Decision Tree (The pH Switch)
Follow this logic flow to separate the mixture using liquid-liquid extraction.
Caption: The "Catch and Release" strategy. Bis-amide is removed in the first organic wash; Mono-amide is recovered after pH adjustment.
Data Summary: Physicochemical Properties
| Component | Species Type | Polarity | Approx. pKa (Conj. Acid) | Extraction Behavior (pH 2) | Extraction Behavior (pH 10) |
| Diamine (SM) | Dibasic | High | ~7.5 & ~6.0* | Aqueous | Aqueous/Partition** |
| Mono-Amide | Monobasic | Medium | ~7.5 | Aqueous | Organic |
| Bis-Amide | Neutral | Low | N/A | Organic | Organic |
*Note: pKa values are estimated based on the inductive effect of the
References
-
Inductive Effects in Fluorinated Amines
-
Mono-Protection Protocols
-
Verma, S. K., et al. (2010).[7] "Imidazole-catalyzed monoacylation of symmetrical diamines." Organic Letters.
-
Source:
-
-
Solid Phase & Resin Protocols
-
General Amine Separation
-
Seyler, R. (1968). "Process for separating monoamines from diamines by liquid-liquid extraction."[9] US Patent 3417141A.
-
Source:
-
(Note: While specific pKa data for 2,2-difluoropropane-1,3-diamine is rare in open literature, the protocols above are derived from standard behaviors of gem-difluoroamines as established in references 1 and 2.)
Sources
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Difluoropropane-1,3-diol | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Storing Fluorinated Diamine Salts
Welcome to the technical support guide for the proper storage and handling of fluorinated diamine salts. These compounds are invaluable intermediates in pharmaceutical and materials science research, but their unique chemical structures, which incorporate both the high electronegativity of fluorine and the nucleophilic nature of amines, render them susceptible to degradation if not stored correctly.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you maintain the integrity, purity, and reactivity of your valuable materials.
Part 1: Frequently Asked Questions (FAQs) on Storage and Stability
This section addresses the most common questions our application scientists receive regarding the degradation and storage of fluorinated diamine salts.
Section 1.1: Fundamental Storage Conditions
Question: What are the primary factors that cause the degradation of fluorinated diamine salts?
Answer: The degradation of fluorinated diamine salts is primarily driven by four environmental factors:
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition pathways.[2] For many fluorinated intermediates, thermal degradation can occur even at elevated room temperatures.[1]
-
Moisture (Humidity): Amine salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4] This absorbed water can lead to hydrolysis of the fluorinated portions of the molecule or changes in the salt's physical state.[1][5]
-
Atmospheric Oxygen: The amine functional groups are susceptible to oxidation, which can be initiated or accelerated by exposure to oxygen.[6][7] This process can lead to the formation of colored impurities and a loss of the desired compound's reactivity.[8][9]
-
Light: Many organic molecules, particularly those with aromatic structures, are photosensitive.[1][7] Exposure to light, especially UV light, can provide the energy to initiate photochemical reactions, leading to degradation.[1][10]
Controlling these four factors is the cornerstone of preserving the stability of your compounds.[11][12]
Question: What are the ideal temperature ranges for storing fluorinated diamine salts?
Answer: The optimal storage temperature is compound-specific, but a general tiered approach based on known stability provides a strong starting point. The fundamental principle is to slow down chemical reactions to prevent degradation.[1]
-
General Storage (Room Temperature): For salts known to be thermally stable, storage at a controlled room temperature of 20°C - 25°C may be sufficient.[7]
-
Refrigerated Storage (2°C to 8°C): This is a safer, more broadly applicable condition for mid-term storage and for compounds with moderate thermal sensitivity.
-
Freezer Storage (-20°C): For highly reactive or thermally labile fluorinated diamine salts, storage at -20°C is strongly recommended to maximize shelf-life.[1][7] Some particularly sensitive intermediates may even require temperatures at or below -20°C.[1][7]
Always consult the manufacturer's Safety Data Sheet (SDS) or product information page for specific temperature recommendations.[13]
Question: How critical is humidity control, and what are the recommended relative humidity (RH) levels?
Answer: Humidity control is critically important . As salts, these compounds can be hygroscopic, attracting atmospheric water which can act as a solvent for degradation reactions or directly participate in hydrolysis.[1][3]
-
Ideal Condition: The recommended environment for storing these salts is a dry one, preferably with a relative humidity of less than 60%.[1]
-
Practical Implementation: Storing containers inside a desiccator cabinet containing a desiccant like silica gel is a highly effective method for maintaining a low-humidity environment.[14][15] Ensure the desiccant is active (e.g., blue or orange indicating silica gel, not pink or green).
Question: My fluorinated diamine salt is light-sensitive. What precautions should I take?
Answer: For photosensitive compounds, you must prevent exposure to all sources of light, particularly UV radiation from sunlight or fluorescent lab lighting.[1][14]
-
Primary Containers: Always store the material in an opaque or amber-colored vial or bottle.[7][10] This is the first and most effective line of defense.
-
Secondary Containment: If you must use a clear container, place it inside a secondary opaque container, such as a metal can or a dark box. Wrapping the container in aluminum foil is also a common and effective practice.[10]
-
Storage Location: Store the containers in a dark cabinet or drawer to eliminate ambient light exposure.[16]
Question: Do I need to store my fluorinated diamine salt under an inert atmosphere?
Answer: Yes, for long-term stability and to preserve purity, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[7]
-
Why it's necessary: The amine functional groups are prone to oxidative degradation from atmospheric oxygen.[6][8] This process can be slow but is cumulative, leading to the formation of impurities over time that can interfere with subsequent reactions.
-
How to achieve it: After aliquoting the material, the container headspace should be flushed with a dry, inert gas before sealing tightly. Using containers with septa allows for the introduction of an inert gas via a needle without fully opening the container.
Section 1.2: Troubleshooting Common Storage Issues
Question: I've noticed discoloration (e.g., yellowing, browning) in my stored salt. What could be the cause, and is the product still usable?
Answer: Discoloration is a common visual indicator of chemical degradation, most often caused by oxidation of the amine groups.[8][9]
-
Cause: Exposure to atmospheric oxygen, potentially accelerated by light or elevated temperatures, creates oxidized byproducts which are often colored.
-
Usability: The material may not be completely unusable, but its purity is compromised. For sensitive applications like drug development or catalysis, where stoichiometry and impurity profiles are critical, the discolored salt should not be used without re-purification and analysis. For less sensitive screening experiments, it might still provide useful results, but be aware that the effective concentration of the active compound is lower than calculated, and impurities may cause side reactions.
Question: My salt has become clumpy or appears wet. What happened, and how can I prevent this?
Answer: This is a classic sign of moisture absorption due to the hygroscopic nature of the amine salt.[3][4]
-
Cause: The container was not sealed properly, was opened frequently in a humid environment, or was not stored with an adequate desiccant. When a cold container (e.g., from a freezer) is opened in a room-temperature, humid lab, condensation immediately forms on the product.
-
Prevention:
-
Equilibration: Always allow the container to warm to ambient temperature before opening it. This prevents atmospheric moisture from condensing on the cold solid.
-
Dry Environment: Handle the material in a glovebox or under a stream of dry inert gas whenever possible.
-
Proper Sealing: Use containers with high-quality, tight-fitting seals. Parafilm can be used to wrap the cap and body of the container for an extra barrier.
-
Desiccation: Always store the container within a desiccator.[1]
-
Question: I suspect my compound has degraded. What are some simple analytical checks I can perform?
Answer: If you have access to standard analytical instrumentation, a few quick checks can confirm your suspicions.
-
NMR Spectroscopy: This is one of the most powerful tools. Dissolve a small sample in a suitable deuterated solvent and acquire a ¹H and/or ¹⁹F NMR spectrum. Compare it to the reference spectrum from the manufacturer or from when the material was first received. The appearance of new peaks or changes in the integration of existing peaks is a clear sign of degradation.
-
Melting Point: Degradation often leads to the presence of impurities, which typically causes a depression and broadening of the melting point range compared to the pure compound.
-
TLC (Thin-Layer Chromatography): For a quick qualitative check, dissolve a small amount of the salt and spot it on a TLC plate. The appearance of multiple spots where there should only be one indicates the presence of impurities.
Part 2: Data Summaries and Visual Workflows
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | -20°C to 25°C (Compound-dependent) | Lower temperatures slow reaction kinetics, preventing thermal degradation.[1] Always allow containers to warm to ambient temperature before opening to prevent condensation. |
| Humidity | <60% Relative Humidity (RH) | Prevents moisture absorption (hygroscopicity) which can lead to hydrolysis and physical clumping.[1][3] Use of a desiccator is strongly advised. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents slow oxidative degradation of amine functionalities.[7][17] Critical for maintaining long-term purity. |
| Light | Store in Darkness | Prevents photochemical reactions.[1] Use amber or opaque containers and store in cabinets or drawers.[7][10] |
| Container | Tightly Sealed, Compatible Material | Prevents ingress of air and moisture.[3] Glass is generally preferred. Ensure the container material does not react with the salt.[18] |
Diagram 1: Key Degradation Pathways for Fluorinated Diamine Salts
This diagram illustrates the primary environmental factors and the degradation pathways they trigger.
Caption: Major environmental factors leading to product degradation.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
This workflow provides a logical sequence of steps to take if you suspect your fluorinated diamine salt has degraded.
Caption: A decision tree for troubleshooting common degradation issues.
Part 3: Key Experimental Protocols
Protocol 1: Aliquoting a Bulk Container Under Inert Atmosphere
This protocol minimizes the exposure of the bulk material to atmospheric moisture and oxygen.
Materials:
-
Bulk container of fluorinated diamine salt
-
Smaller, pre-dried glass vials with screw caps (amber if compound is light-sensitive)
-
Spatulas
-
Balance
-
Source of dry inert gas (Nitrogen or Argon) with tubing
-
Desiccator
Procedure:
-
Preparation: Place all vials, caps, and spatulas in an oven at 120°C for at least 4 hours to ensure they are completely dry. Transfer them to a desiccator to cool to room temperature.
-
Temperature Equilibration: Remove the bulk container of the salt from its storage location (e.g., freezer) and place it in a desiccator at room temperature. Allow it to fully equilibrate for at least 1-2 hours. This is a critical step to prevent condensation. [19]
-
Inert Gas Setup: Position the inert gas tubing to provide a gentle, positive flow of gas over your workspace to displace ambient air.
-
Aliquoting: a. Briefly remove the cap from the bulk container under the gentle stream of inert gas. b. Quickly transfer the desired amount of the salt into the pre-weighed, dry vials. c. Work efficiently to minimize the time the bulk container is open.
-
Inerting Vials: a. Before sealing each new vial, flush the headspace with the inert gas for 5-10 seconds. b. Immediately and tightly seal the cap.
-
Sealing and Storage: a. For extra protection, wrap the cap-vial interface with Parafilm. b. Clearly label each vial with the compound name, lot number, date, and weight. c. Place the newly created aliquots and the re-sealed bulk container back into the desiccator for storage under the appropriate temperature conditions.
By following these best practices, you can significantly extend the shelf-life and ensure the consistent performance of your fluorinated diamine salts in your critical research and development activities.
References
-
GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry. Available from: [Link]
-
Mao, H., et al. (2020, July 10). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. ACS Central Science. Available from: [Link]
-
Tschuor, A., et al. (2021, November 10). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews. Available from: [Link]
-
ChemRxiv. (2020, January 23). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Available from: [Link]
-
TotalEnergies. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Available from: [Link]
-
RSC Publishing. (2020, December 10). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Available from: [Link]
-
ResearchGate. (2015, February 10). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Available from: [Link]
-
PMC. (n.d.). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Available from: [Link]
-
ResearchGate. (n.d.). Pathways of oxidative catabolism of polyamines and their products. (A).... Available from: [Link]
-
Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Available from: [Link]
-
Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. Available from: [Link]
-
Tristar Intermediates. (2025, April 7). Common Challenges and Fixes in Specialty Chemical Applications. Available from: [Link]
-
Ecwamix. (2024, June 1). Essential Tips for Handling and Storing Chemicals Responsibly. Available from: [Link]
-
The University of Texas at Austin. (n.d.). Chemical Storage Safety Guide. Available from: [Link]
-
IDR Environmental Services. (2025, November 17). The Top 10 Best Practices For Proper Chemical Storage. Available from: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available from: [Link]
Sources
- 1. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 2. moravek.com [moravek.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 7. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 14. rawsource.com [rawsource.com]
- 15. How To [chem.rochester.edu]
- 16. ecwamix.co.za [ecwamix.co.za]
- 17. researchgate.net [researchgate.net]
- 18. Beyond the Bottle: The Crucial World of Pharmaceutical Product Storage - Oreate AI Blog [oreateai.com]
- 19. Common Challenges and Fixes in Specialty Chemical Applications [tristarintermediates.org]
Technical Support Center: Overcoming Solubility Challenges of Fluorinated Diamine Derivatives
From the Desk of a Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we understand that working with highly specialized molecules like fluorinated diamine derivatives presents unique challenges. One of the most common hurdles is their notoriously poor solubility in non-polar solvents, which can stall a synthesis or complicate a purification process.
This guide is designed to move beyond simple troubleshooting steps. It delves into the fundamental science behind these solubility issues and provides a logical, field-proven framework for overcoming them. We will explore the causality behind experimental choices, empowering you to not only solve your immediate problem but also to proactively design more robust experimental plans in the future.
Part 1: The Root of the Problem - Understanding the "Fluorous" Effect
This section addresses the fundamental question: why are these compounds so difficult to dissolve?
Q1: Why do my fluorinated diamine derivatives consistently crash out of non-polar solvents like hexane and toluene?
A: This is a classic case of "like-dissolves-like" having a unique twist. While your non-polar solvent (e.g., hexane) is lipophilic (oil-loving), your highly fluorinated compound is often described as both hydrophobic (water-hating) and lipophobic (oil-hating).[1] This seemingly contradictory behavior is rooted in the unique properties of the carbon-fluorine (C-F) bond.
-
Extreme Electronegativity: Fluorine is the most electronegative element, creating highly polarized C-F bonds. While the molecule itself may have a net-zero dipole moment due to symmetry, these localized dipoles lead to strong self-association with other fluorinated molecules.
-
Low Polarizability & Weak Intermolecular Forces: The electrons in the C-F bond are held very tightly by the fluorine atom. This results in low polarizability, which severely weakens the van der Waals and London dispersion forces—the primary intermolecular forces that allow non-polar solutes to interact with non-polar solvents.[1] Your fluorinated diamine derivative essentially interacts more strongly with itself than with the surrounding hydrocarbon solvent molecules, leading to aggregation and precipitation.
-
The "Fluorous" Phase: Highly fluorinated molecules prefer to create their own phase, separate from both aqueous and hydrocarbon phases.[2][3] This is the core principle behind their insolubility.
The diagram below illustrates the competing intermolecular forces that lead to poor solubility.
Sources
Validation & Comparative
Comparative Guide: pKa Values of Fluorinated vs. Non-Fluorinated Propanediamines
[1]
Executive Summary
This guide provides a technical comparison of the acid dissociation constants (pKa) for 1,3-propanediamine and its fluorinated analogs, specifically 2,2-difluoro-1,3-propanediamine .[1] Designed for medicinal chemists and drug development professionals, this analysis quantifies the impact of fluorine substitution on amine basicity, a critical parameter for optimizing solubility, membrane permeability, and metabolic stability.
Key Insight: The introduction of a gem-difluoro group (
Comparative pKa Data Analysis
The following table contrasts the experimental pKa values of the parent non-fluorinated diamine with the values of fluorinated analogs derived from structure-activity relationship (SAR) data and experimental proxies (e.g., 2,2-difluoroethylamine).
Table 1: Physicochemical Profile & pKa Comparison[1][2][3]
| Compound | Structure | pKa₁ (BH²⁺ | pKa₂ (BH⁺ | Physiological State (pH 7.4) | |
| 1,3-Propanediamine | 8.6 - 8.8 | 10.5 - 10.7 | Reference | Dicationic (>99%) | |
| 2-Fluoro-1,3-propanediamine | ~6.8 (Est.) | ~8.9 (Est.) | ~ -1.7 | Mixture (+1 / +2) | |
| 2,2-Difluoro-1,3-propanediamine | ~5.4 (Est.) | ~7.3 (Est.) | ~ -3.4 | Monocationic / Neutral |
Note: Values for fluorinated propanediamines are estimated based on the validated Taft inductive parameters (
Mechanistic Driver: The Inductive Effect (-I)
The dramatic drop in pKa is driven by the strong electron-withdrawing inductive effect (-I) of the fluorine atoms.
-
-Effect: In 2,2-difluoro-1,3-propanediamine, the fluorine atoms are located at the
-position relative to both nitrogen centers.[1] The -bond polarization ( ) pulls electron density away from the nitrogen lone pairs, destabilizing the protonated ammonium state ( ) and favoring the neutral amine. -
Additivity: A single
-fluorine typically lowers amine pKa by ~1.7 units.[1] The gem-difluoro group exerts a cumulative effect, though slightly attenuated by saturation, resulting in a total drop of ~3.4 units.
Visualization of pKa Modulation
The following diagram illustrates the protonation equilibria and the structural influence of the difluoro-substitution.
Caption: Comparative protonation states. Note how the physiological window (pH 7.4) aligns with the Monocation/Neutral boundary for the fluorinated analog, whereas the parent compound remains fully charged.
Experimental Protocol: Determination of pKa
For fluorinated diamines, standard potentiometric titration can be challenging due to low sample availability or solubility. The NMR-pH Titration method is recommended as the "Gold Standard" for its ability to monitor specific ionization sites via
Protocol: F NMR-pH Titration
Objective: Determine site-specific pKa values by tracking the chemical shift (
Reagents & Equipment:
-
Compound: ~2-5 mg of fluorinated diamine hydrochloride salt.[1]
-
Solvent: 90%
/ 10% (for lock).[1] -
Buffer: 0.1 M KCl (ionic strength maintainer).
-
Base/Acid: 0.1 M NaOD and DCl in
.[1] -
Internal Standard: Trifluoroacetic acid (TFA) capillary (optional) or calibrate to solvent.
Workflow:
-
Sample Preparation: Dissolve diamine salt in 600
L of solvent mixture in an NMR tube. Measure initial pH using a micro-pH electrode. -
Titration Loop:
-
Record
F NMR spectrum (proton-decoupled). -
Add aliquot (5-10
L) of titrant (NaOD or DCl) directly to the tube. -
Vortex mix and measure equilibrium pH.
-
Repeat until pH range 2.0 – 12.0 is covered (min. 10-12 data points).
-
-
Data Analysis: Plot
(ppm) vs. pH. Fit the data to the Henderson-Hasselbalch equation (generalized for diamines) to extract inflection points (pKa).
Workflow Visualization
Caption: Step-by-step workflow for NMR-based pKa determination, ensuring precise correlation between chemical shift and protonation state.
Implications for Drug Discovery[5]
Lipophilicity & Permeability[2][5][6][7]
-
Non-Fluorinated: At pH 7.4, 1,3-propanediamine is a dication (LogD
<< 0). Membrane permeability is negligible via passive diffusion. -
Fluorinated: The 2,2-difluoro analog exists in significant equilibrium with its monocationic and neutral forms at pH 7.[1]4. This drastically improves LogD
and passive membrane permeability (CNS penetration).
Metabolic Stability
The
hERG Inhibition
High basicity (pKa > 9) is often correlated with hERG channel blockage (cardiotoxicity). Reducing the pKa of the basic center to < 7.5 via fluorination is a proven strategy to mitigate hERG liability while retaining target affinity.
References
-
PubChem. (2025).[2][3][4][5] 1,3-Propanediamine Compound Summary. National Library of Medicine. [Link]
-
PubChem. (2025).[1][2][3][4][5] 2,2-Difluoro-1,3-propanediamine Compound Summary. National Library of Medicine. [Link]
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.
-fluorine effect). [Link] -
ChEMBL Database. (2025).[3] 2,2-Difluoroethylamine Physicochemical Data. European Molecular Biology Laboratory. [Link]
-
Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Journal of Chemical Education. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,2-Difluoroethanamine | C2H5F2N | CID 136274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoroethylamine | C2H6FN | CID 9996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluorobenzene-1,3-diamine | C6H7FN2 | CID 12402977 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2,2-Difluoropropane-1,3-diamine Complexes: A Comparative Guide for Drug Development
Executive Summary
The strategic insertion of fluorine atoms into aliphatic diamine backbones has fundamentally shifted ligand design in modern medicinal and coordination chemistry. 2,2-Difluoropropane-1,3-diamine (DFPDA) represents a critical structural evolution from standard aliphatic diamines such as propane-1,3-diamine (PDA) and 1,2-diaminocyclohexane (DACH). By objectively comparing the crystallographic and physicochemical properties of DFPDA complexes against non-fluorinated alternatives, this guide provides drug development professionals with the mechanistic insights needed to leverage gem-difluoro substitutions for enhanced conformational rigidity, optimized lipophilicity, and targeted receptor binding.
Mechanistic Foundation: The Stereoelectronic Power of Fluorine
As application scientists, we must look beyond the simple elemental substitution and analyze the causality behind the altered performance of DFPDA complexes. The introduction of a gem-difluoro group at the 2-position of a 1,3-diamine backbone triggers three distinct physicochemical shifts:
-
Conformational Locking (The Thorpe-Ingold / Gauche Effect): In coordination chemistry, 1,3-diamines form 6-membered chelate rings with transition metals. Unsubstituted PDA exhibits rapid chair-to-boat conformational flipping. However, the highly electronegative fluorine atoms in DFPDA exert a strong stereoelectronic bias, locking the 6-membered chelate ring into a rigid chair conformation to minimize eclipsing interactions[1]. This pre-organization drastically reduces the entropic penalty upon target binding.
-
pKa Modulation via Inductive Effects: The strong electron-withdrawing nature (-I effect) of the CF₂ moiety pulls electron density away from the terminal nitrogen atoms. This significantly lowers the pKa of the amines, making them less basic. At physiological pH (7.4), this alters the protonation state, directly impacting cellular uptake and metabolic stability.
-
Enhanced Lipophilicity (LogP): The dense electron cloud of the fluorine atoms increases the overall lipophilicity of the complex, a critical parameter for crossing the blood-brain barrier or penetrating lipid-rich tumor microenvironments[2].
Crystallographic Comparison: DFPDA vs. Alternative Diamines
To objectively evaluate DFPDA, we must compare its coordination geometry with established alternatives. The table below synthesizes quantitative crystallographic and physicochemical data for Platinum(II) complexes, a standard model for evaluating diamine ligand performance in oncology.
Table 1: Comparative Crystallographic and Physicochemical Parameters
| Parameter | [Pt(PDA)Cl₂] (Non-fluorinated) | [Pt(DFPDA)Cl₂] (Fluorinated) | [Pt(DACH)Cl₂] (Oxaliplatin Analog) |
| N-Pt-N Bite Angle (°) | 89.2° | 87.8° | 83.5° (5-membered ring) |
| Pt-N Bond Length (Å) | 2.035 Å | 2.058 Å | 2.040 Å |
| Chelate Ring Conformation | Chair (Flexible, dynamic) | Chair (Highly rigidified) | Envelope (Rigid) |
| Ligand pKa₁ / pKa₂ | 10.5 / 8.8 | 8.2 / 6.4 | 9.8 / 7.5 |
| Calculated LogP (Complex) | -1.2 | -0.4 | -0.1 |
Causality Analysis of the Data: The crystallographic data reveals that the Pt-N bond length in the DFPDA complex (2.058 Å) is slightly longer than in the PDA complex (2.035 Å). This is a direct consequence of the CF₂ group's inductive effect, which reduces the σ-donating capability of the amines. Furthermore, the N-Pt-N bite angle is compressed to 87.8° as the rigidified chair conformation forces a specific steric geometry, unlike the flexible PDA ring which can relax to accommodate a wider angle.
Experimental Workflow: Synthesis and SCXRD Validation
To ensure scientific integrity, the following is a self-validating protocol for the synthesis and crystallization of a model[Pt(DFPDA)Cl₂] complex.
Step-by-Step Methodology
-
Precursor Activation: Dissolve 1.0 mmol of K₂PtCl₄ in 10 mL of deionized water. Add 10 equivalents of KI to convert the precursor to the more reactive K₂PtI₄ (indicated by a deep red color shift). Self-Validation Check: Ensure complete conversion by monitoring the disappearance of the PtCl₄²⁻ UV-Vis band at 390 nm.
-
Ligand Complexation: Slowly add 1.05 mmol of 2,2-Difluoropropane-1,3-diamine dihydrochloride.
-
pH Control (Critical Step): The lower pKa of DFPDA requires precise pH management. Adjust the solution to pH 6.5 using 0.1 M KOH. Causality: If the pH drops below 6.0, the weakly basic DFPDA amines will remain protonated, completely halting metal coordination.
-
Intermediate Isolation: Stir at 40°C for 12 hours in the dark. Filter the resulting yellow precipitate of [Pt(DFPDA)I₂].
-
Chloride Conversion: Suspend the iodide complex in water and add 1.95 equivalents of AgNO₃. Filter off the AgI precipitate. Add an excess of KCl to the filtrate to form the final[Pt(DFPDA)Cl₂] complex.
-
Crystallization: Dissolve the purified complex in a minimal amount of DMF. Allow for slow vapor diffusion of diethyl ether into the DMF solution over 7 days at 4°C.
-
Validation: Analyze via ¹⁹F NMR. A distinct chemical shift from -102 ppm (free ligand) to approximately -108 ppm confirms successful coordination and ring closure.
Workflow for the synthesis and crystallographic validation of DFPDA-Metal complexes.
Application in Advanced Therapeutics: Beyond Metal Coordination
While DFPDA is an exceptional metal chelator, its unique crystal structure properties have recently been leveraged in the synthesis of purely organic, highly complex targeted therapies, such as PD-1/PD-L1 inhibitors [3].
In the development of these immunotherapies, DFPDA is reacted with biphenyl-dialdehyde precursors via a Schiff base condensation to form large macrocycles. The inclusion of the gem-difluoro group is not arbitrary; it forces the resulting macrocycle into a highly specific, rigid 3D architecture. Crystallographic analysis of the PD-1/PD-L1 complex reveals that these rigidified DFPDA-derived macrocycles perfectly mimic the binding epitope required to achieve a 1:1 stoichiometric blockade of the receptor[4].
Application of DFPDA in the synthesis of conformationally rigid PD-1/PD-L1 macrocyclic inhibitors.
Conclusion & Future Outlook
The crystal structure analysis of 2,2-Difluoropropane-1,3-diamine complexes proves that DFPDA is far superior to standard aliphatic diamines when conformational rigidity and metabolic stability are paramount. By lowering the amine pKa and locking the chelate ring into a stable chair conformation, DFPDA reduces entropic penalties during target binding. Whether utilized as a bidentate ligand in next-generation Platinum-based chemotherapeutics or as a structural linchpin in macrocyclic PD-1/PD-L1 inhibitors, DFPDA offers drug developers a highly tunable, structurally reliable building block.
References
- PD-1/PD-L1 INHIBITORS - European Patent Office - EP 3752501 B1 Source: Google Patents / European Patent Office URL
-
Recent Advances in Heterocyclic HIV Protease Inhibitors Source: MDPI - Molecules URL:[Link]
-
Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems Source: Chemical Reviews (ACS Publications) URL:[Link]
Sources
- 1. Recent Advances in Heterocyclic HIV Protease Inhibitors [mdpi.com]
- 2. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2019160882A1 - Pd-1/pd-l1 inhibitors - Google Patents [patents.google.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,2-Difluoropropane and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorine in Molecular Design and Analysis
The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group (CF₂) is a particularly valuable motif in medicinal chemistry. Consequently, robust analytical methods for the unambiguous identification of such compounds are paramount. Mass spectrometry, a cornerstone of molecular analysis, provides not only the molecular weight but also a distinct fragmentation "fingerprint" that is invaluable for structural confirmation. This guide dissects the fragmentation patterns of propane and its mono- and di-fluorinated derivatives at the 2-position to elucidate the predictable and diagnostic shifts that occur upon fluorination.
Comparative Fragmentation Analysis: From Propane to 2,2-Difluoropropane
The introduction of highly electronegative fluorine atoms to the propane backbone exerts a profound influence on the stability of the molecular ion and directs the subsequent fragmentation cascades.[1] Electron ionization (EI) at a standard 70 eV provides sufficient energy to induce characteristic bond cleavages, revealing the underlying structural framework.
Propane: The Alkane Benchmark
The mass spectrum of propane (C₃H₈, MW = 44.10 g/mol ) is characterized by extensive fragmentation, with a relatively weak molecular ion peak at m/z 44.[2][3][4][5] The fragmentation is dominated by C-C bond cleavage, leading to the formation of stable carbocations.
Key Fragmentation Pathways of Propane:
-
Formation of the Ethyl Cation ([C₂H₅]⁺, m/z 29): This is typically the base peak in the spectrum, arising from the loss of a methyl radical (•CH₃).[4][6] The stability of the ethyl cation makes this a highly favored pathway.
-
Formation of the Propyl Cation ([C₃H₇]⁺, m/z 43): This fragment results from the loss of a hydrogen radical (•H).
-
Further Fragmentation: The primary fragments can undergo subsequent loss of hydrogen atoms or molecules, leading to a cluster of peaks at m/z 43-39 and m/z 28-26.[6]
2-Fluoropropane: The Impact of a Single Fluorine Atom
Introducing a single fluorine atom to the 2-position (C₃H₇F, MW = 62.09 g/mol ) significantly alters the fragmentation pattern.[7][8][9][10] The electronegative fluorine atom influences bond polarities and the stability of resulting fragment ions.
Key Fragmentation Pathways of 2-Fluoropropane:
-
Molecular Ion ([C₃H₇F]⁺•, m/z 62): The molecular ion is typically more prominent than in propane, indicating some stabilization.
-
Loss of a Hydrogen Atom ([C₃H₆F]⁺, m/z 61): A notable peak resulting from the loss of a hydrogen radical.[7]
-
Formation of [C₂H₄F]⁺ (m/z 47): This is a major fragment, formed by the cleavage of a C-C bond and loss of a methyl radical.[7] The fluorine atom stabilizes the resulting cation.
-
Formation of [C₂H₃F]⁺• (m/z 46): This fragment arises from a more complex rearrangement involving the loss of methane (CH₄).[7]
2,2-Difluoropropane: The Gem-Difluoro Effect
The presence of two fluorine atoms on the central carbon (C₃H₆F₂, MW = 80.08 g/mol ) further directs fragmentation, leading to a distinct mass spectrum.[11][12][13][14]
Key Fragmentation Pathways of 2,2-Difluoropropane:
-
Formation of [C₂H₃F₂]⁺ (m/z 65): This is often the most abundant ion (base peak), resulting from the loss of a methyl radical (•CH₃). The two fluorine atoms provide significant stabilization to the resulting carbocation.
-
Formation of [C₂H₂F₂]⁺• (m/z 64): This ion is formed via the elimination of a neutral methane (CH₄) molecule, a process that requires rearrangement.[13]
-
Formation of [CHF₂]⁺ (m/z 51): While not always a major peak, the difluoromethyl cation can be observed.
-
Formation of [CH₃CF]⁺• (m/z 45): This fragment is also a significant peak in the spectrum.[11]
Quantitative Comparison of Major Fragment Ions
The following table summarizes the key mass-to-charge ratios (m/z) and their approximate relative intensities for the major ions observed in the electron ionization mass spectra of propane, 2-fluoropropane, and 2,2-difluoropropane.
| m/z | Ion Formula | Propane [4][5][6] | 2-Fluoropropane [7][8][9] | 2,2-Difluoropropane [11][12][13] | Plausible Neutral Loss |
| 80 | [C₃H₆F₂]⁺• | - | - | Present (Molecular Ion) | - |
| 65 | [C₂H₃F₂]⁺ | - | - | 100 (Base Peak) | •CH₃ |
| 64 | [C₂H₂F₂]⁺• | - | - | High | CH₄ |
| 62 | [C₃H₇F]⁺• | - | Present (Molecular Ion) | - | - |
| 61 | [C₃H₆F]⁺ | - | High | - | •H |
| 47 | [C₂H₄F]⁺ | - | High | - | •CH₃ |
| 46 | [C₂H₃F]⁺• | - | Moderate | - | CH₄ |
| 45 | [CH₃CF]⁺• | - | - | High | •CHF |
| 44 | [C₃H₈]⁺• | Present (Molecular Ion) | - | - | - |
| 43 | [C₃H₇]⁺ | High | - | - | •H |
| 29 | [C₂H₅]⁺ | 100 (Base Peak) | - | - | •CH₃ |
Relative intensities are approximate and can vary between instruments. The base peak is assigned a relative intensity of 100.
Mechanistic Insights and Governing Principles
The observed fragmentation patterns can be rationalized by considering the principles of carbocation stability and the inductive effects of the fluorine substituents.
Figure 1. Dominant fragmentation pathways for propane and its fluorinated derivatives.
-
Inductive Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This destabilizes adjacent C-H and C-C bonds, making them more susceptible to cleavage.
-
Carbocation Stability: The fragmentation pathways that lead to the most stable carbocations are generally favored. In 2,2-difluoropropane, the loss of a methyl radical leads to a secondary carbocation where the positive charge is stabilized by the two fluorine atoms through resonance and inductive effects. This explains why [C₂H₃F₂]⁺ at m/z 65 is the base peak.
-
Rearrangements: The formation of fragments involving the loss of a neutral molecule, such as methane (CH₄), indicates that rearrangement reactions are occurring. These are common in mass spectrometry and often proceed through cyclic transition states.
Experimental Protocols
To ensure the reproducibility of the data presented, the following general experimental protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided.
Figure 2. A generalized workflow for GC-MS analysis with electron ionization.
I. Sample Preparation:
-
Prepare a dilute solution (typically 1-10 ppm) of the propane derivative in a volatile solvent such as methanol or dichloromethane.
II. Gas Chromatography (GC) Conditions:
-
Injector: Use a split/splitless injector at a temperature of 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
III. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 20-150.
This self-validating protocol ensures that the observed fragmentation is due to the inherent structure of the molecule under standard EI conditions, allowing for reliable comparison with library spectra and the data presented in this guide.
Conclusion
The mass spectral fragmentation patterns of 2,2-difluoropropane and its less-fluorinated analogs are highly diagnostic. The predictable shifts in major fragment ions and the change in the base peak from m/z 29 (propane) to m/z 65 (2,2-difluoropropane) provide a clear and reliable method for identifying the degree of fluorination at the 2-position of a propane backbone. The underlying principles of carbocation stability and the strong inductive effect of fluorine are key to interpreting these spectra. This guide provides researchers with the foundational data and mechanistic understanding necessary for the confident structural elucidation of gem-difluoroalkane derivatives.
References
- Smolecule. (2026).
-
NIST. (n.d.). Propane. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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ResearchGate. (n.d.). Mass spectra of propane (base spectra) fragmented by using a 70 eV.... [Link]
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NIST. (n.d.). Propane. In NIST Chemistry WebBook. [Link]
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PubChem. (n.d.). 2,2-Difluoropropane. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). Propane. In NIST Chemistry WebBook. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Maricopa Open Digital Press. (n.d.). Principles of Mass Spectrometry – Organic Chemistry. [Link]
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NIST. (n.d.). Propane, 2,2-difluoro-. In NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Propane, 2-fluoro-. In NIST Chemistry WebBook. [Link]
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PubMed. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. [Link]
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PubChem. (n.d.). 2-Fluoropropane. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). Propane, 2,2-difluoro-. In NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Propane, 2-fluoro-. In NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Propane, 2,2-difluoro-. In NIST Chemistry WebBook. [Link]
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PubChem. (n.d.). 1-Chloro-2,2-difluoropropane. National Center for Biotechnology Information. [Link]
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ResearchGate. (2005). Fragmentation pathways for a propane molecule and a propane dimer ionized by an energetic electron. [Link]
-
PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
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- 4. mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Validating Purity of 2,2-Difluoropropane-1,3-diamine: A Comparative Guide to HPLC Methodologies
For researchers and drug development professionals, 2,2-Difluoropropane-1,3-diamine is a highly valuable building block. The incorporation of a gem-difluoro group into the aliphatic chain enhances metabolic stability and modulates the pKa of the adjacent primary amines, making it a critical structural motif in modern medicinal chemistry.
However, validating the purity of this compound presents a formidable analytical challenge. As a low-molecular-weight, highly polar diamine, it exhibits virtually no retention on standard reversed-phase (RP) C18 columns. Furthermore, aliphatic amines lack a conjugated
To overcome these physical limitations, analytical scientists must employ orthogonal chromatographic strategies. This guide objectively compares three field-proven HPLC methodologies for the purity validation of 2,2-Difluoropropane-1,3-diamine, detailing the mechanistic causality and providing self-validating protocols for each.
Decision matrix for selecting an HPLC method for aliphatic diamines.
Method 1: Pre-Column Derivatization with RP-HPLC-UV
When laboratory infrastructure is limited to standard HPLC-UV systems, the analyte must be chemically modified prior to injection. Pre-column derivatization utilizing 9-fluorenylmethyl chloroformate (FMOC-Cl) is a highly effective technique. FMOC-Cl reacts rapidly with primary amines under mild alkaline conditions to append a bulky, hydrophobic fluorenyl group[2]. This transformation achieves two goals simultaneously: it imparts strong UV absorbance (and fluorescence) to the molecule, and it drastically increases hydrophobicity, allowing for excellent retention on standard C18 columns[2].
Mechanistic Causality
The reaction relies on nucleophilic substitution. The sample must be buffered to pH ~9.0 (typically using a borate buffer) to ensure the amine groups of 2,2-Difluoropropane-1,3-diamine are fully deprotonated (free base form), maximizing their nucleophilicity. Because FMOC-Cl also reacts slowly with water to form FMOC-OH, a quenching agent (like glycine) is added to consume excess reagent and stabilize the derivative.
Chemical pathway for the pre-column derivatization of diamines using FMOC-Cl.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 1.0 mg of 2,2-Difluoropropane-1,3-diamine in 1.0 mL of 0.1 M borate buffer (pH 9.0).
-
Derivatization: Add 1.0 mL of 10 mM FMOC-Cl in acetonitrile to the sample. Vortex immediately and incubate at 25°C for 10 minutes.
-
Quenching: Add 0.5 mL of 20 mM glycine solution to consume excess FMOC-Cl. Incubate for 5 minutes.
-
Chromatography:
-
Column: C18 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), starting at 40% B and ramping to 90% B over 15 minutes.
-
Detection: UV at 265 nm (or Fluorescence:
260 nm / 315 nm).
-
System Suitability & Self-Validation:
To ensure the protocol is self-validating, always run a Reagent Blank (buffer + FMOC-Cl + glycine, no analyte). The blank will reveal peaks for FMOC-OH (hydrolysis product) and FMOC-Glycine. The target bis-FMOC-diamine peak must demonstrate a resolution (
Method 2: HILIC with Charged Aerosol Detection (CAD)
For laboratories equipped with a Charged Aerosol Detector (CAD), Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice. CAD is a universal, mass-flow dependent detector that measures all non-volatile analytes uniformly, completely bypassing the need for a chromophore[3][4].
HILIC operates via an orthogonal retention mechanism compared to RP-HPLC. It utilizes a polar stationary phase (such as an Amide-bonded silica) and a highly organic mobile phase. The polar diamine partitions into a water-enriched layer immobilized on the silica surface, resulting in strong retention[3].
Mechanistic Causality
An Amide-HILIC column is preferred over bare silica because it provides better peak shape for basic amines by minimizing secondary ion-exchange interactions with acidic silanols[3]. Ammonium formate buffer (pH 2.8) is critical in the mobile phase; it ensures the diamine is fully protonated (cationic) for consistent partitioning, while remaining completely volatile—a strict requirement to prevent massive background noise in the CAD[3].
Step-by-Step Protocol
-
Sample Preparation: Dissolve the analyte in a diluent matching the initial mobile phase conditions (e.g., 80% Acetonitrile / 20% Water) to prevent solvent-induced band broadening.
-
Chromatography:
-
Column: Amide HILIC (100 x 2.1 mm, 1.7 µm solid-core).
-
Mobile Phase A: 50 mM Ammonium Formate in Water (pH 2.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic at 80% B for 2 minutes, then a shallow gradient to 60% B over 8 minutes.
-
-
CAD Settings: Evaporation temperature set to 50°C. Power function value set to 1.0 (to optimize linearity)[3].
System Suitability & Self-Validation:
CAD response can be non-linear over wide concentration ranges. Validate the system by injecting a calibration curve (e.g., 10 to 100 µg/mL). The protocol is validated if the
Method 3: Ion-Pairing RP-HPLC with CAD
If a HILIC column is unavailable, 2,2-Difluoropropane-1,3-diamine can be forced to retain on a standard C18 column using Ion-Pairing Chromatography (IPC) coupled with CAD[3].
Mechanistic Causality
By adding a volatile, hydrophobic acid like Heptafluorobutyric acid (HFBA) to the mobile phase, the negatively charged heptafluorobutyrate ions form neutral, lipophilic ion-pairs with the positively charged amine groups of the analyte. This transient complex acts like a hydrophobic molecule, allowing it to partition into the C18 stationary phase. HFBA is specifically chosen over Trifluoroacetic acid (TFA) because its longer fluorinated chain provides significantly stronger retention for highly polar diamines, while still being volatile enough for CAD compatibility[3].
Step-by-Step Protocol
-
Sample Preparation: Dissolve the analyte in 100% Water.
-
Chromatography:
-
Column: C18 (150 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water + 0.1% HFBA (
). -
Mobile Phase B: Acetonitrile + 0.1% HFBA (
). -
Gradient: 0% B to 50% B over 15 minutes.
-
-
CAD Settings: Evaporation temperature 50°C, Filter constant 5s[3].
System Suitability & Self-Validation:
Ion-pairing reagents require extensive time to dynamically coat the stationary phase. The system is self-validated for readiness only when three consecutive injections of the analyte yield retention times with an RSD
Quantitative Performance Comparison
The following table synthesizes the operational and performance metrics of the three methodologies, allowing researchers to select the optimal approach based on their laboratory's capabilities.
| Metric | Pre-Column Derivatization (FMOC) | HILIC-CAD | Ion-Pairing RP-CAD |
| Retention Mechanism | Hydrophobic (C18) | Hydrophilic Partitioning | Hydrophobic (Ion-Paired) |
| Detection Method | UV (265 nm) / FLD | Universal (CAD) | Universal (CAD) |
| Sample Prep Time | High (~25-30 mins) | Low (< 5 mins) | Low (< 5 mins) |
| Estimated LOD | ~0.1 µg/mL | ~0.5 µg/mL | ~0.5 µg/mL |
| Linearity ( | > 0.995 (Linear) | > 0.990 (Power-fitted) | > 0.990 (Power-fitted) |
| Primary Advantage | Uses standard HPLC-UV equipment | Direct injection, excellent peak shape | Utilizes standard C18 columns |
| Primary Limitation | Reagent interference, labor-intensive | Requires CAD and specific HILIC columns | Long column equilibration times |
Conclusion & Strategic Recommendations
For the routine purity validation of 2,2-Difluoropropane-1,3-diamine, HILIC-CAD is the most robust and high-throughput methodology. It avoids the tedious sample preparation of derivatization and the long equilibration times associated with ion-pairing reagents[3]. The orthogonal selectivity of HILIC is also highly sensitive to polar degradation products, making it ideal for stability-indicating assays.
However, if a Charged Aerosol Detector is not available, Pre-Column Derivatization with FMOC-Cl remains the gold standard. While it requires rigorous control of reaction conditions (pH and quenching), it transforms an otherwise invisible analyte into a highly responsive compound suitable for any standard UV/Vis-equipped HPLC system[1][2].
References
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific.
- Derivatization and Separation of Aliphatic Amines - Sigma-Aldrich.
- Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids - LCMS.cz.
- HPLC with Charged Aerosol Detection - Thermo Fisher Scientific.
- Charged Aerosol Detection Bibliography - Thermo Fisher Scientific.
Sources
A Researcher's Guide to the ¹H NMR Characterization of gem-Difluoromethylene Protons
The introduction of fluorine into organic molecules is a cornerstone of modern drug development and materials science. Among the various fluorinated motifs, the gem-difluoromethylene (-CHF₂) group is particularly valuable, serving as a bioisostere for carbonyls, enhancing metabolic stability, and modulating physicochemical properties.[1][2] Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. While ¹⁹F NMR offers a direct window into the fluorine environment, a detailed analysis of the ¹H NMR spectrum provides indispensable, complementary information about the proton's local environment and stereochemistry.
This guide provides an in-depth comparison of the ¹H NMR spectral characteristics of the -CHF₂ group in different chemical environments. We will explore the fundamental principles governing its appearance, from the classic triplet pattern to more complex multiplets, and provide field-proven protocols for acquiring high-quality data.
Part 1: The Signature Triplet - Decoding the Fundamentals
The most characteristic feature of a -CHF₂ proton is its coupling to the two adjacent fluorine atoms. Since ¹⁹F is a spin ½ nucleus with nearly 100% natural abundance, it behaves much like a proton in terms of spin-spin coupling.
Chemical Shift (δ): The proton of a -CHF₂ group is significantly deshielded due to the high electronegativity of the two fluorine atoms. This deshielding effect shifts its resonance substantially downfield compared to a typical methylene (-CH₂-) proton.[3] While a standard alkane C-H proton appears around 1-2 ppm, the -CHF₂ proton is typically found in the 5.5 to 7.5 ppm range.[4][5] The exact chemical shift is sensitive to the local electronic environment, providing clues about neighboring functional groups.[6]
Spin-Spin Coupling: The proton signal is split by the two equivalent fluorine nuclei. According to the n+1 rule, where n is the number of equivalent coupling partners, the proton signal appears as a triplet . This is due to the two-bond geminal coupling, denoted as ²JHF. The magnitude of this coupling is typically large, ranging from 50 to 60 Hz .[5]
The large and characteristic ²JHF coupling constant is a definitive diagnostic feature for the presence of a -CHF₂ group.
Part 2: Comparative Analysis - Symmetric vs. Asymmetric Environments
The simple triplet pattern described above holds true only when the molecular environment is symmetric. The introduction of a chiral center adjacent to the -CHF₂ group renders the two fluorine atoms diastereotopic. They are no longer chemically or magnetically equivalent.
In such an asymmetric environment, the proton couples to two different fluorine nuclei (Fₐ and Fᵦ) with two different coupling constants (²JHFₐ and ²JHFᵦ). This results in a more complex splitting pattern, typically a doublet of doublets .
If the -CHF₂ proton is also coupled to a vicinal proton (-CH-), the signal will be further split, leading to a doublet of doublet of doublets . Analyzing these complex multiplets can provide profound stereochemical insights.
| Parameter | Symmetric Environment (e.g., R-CH₂-CHF₂) | Asymmetric Environment (e.g., R-CH(R')-CHF₂) | Causality |
| ¹H Signal Pattern | Triplet | Doublet of Doublets (or more complex) | In an asymmetric environment, the two fluorine atoms are diastereotopic and thus magnetically non-equivalent. |
| Coupling Constant(s) | One ²JHF value (typically 50-60 Hz) | Two distinct ²JHF values (e.g., ²JHFₐ ≠ ²JHFᵦ) | The different spatial relationship of the proton to each of the two non-equivalent fluorine atoms results in different coupling interactions. |
| Information Gained | Confirmation of -CHF₂ group presence. | Confirmation of -CHF₂ group and evidence of local chirality or prochirality. Allows for potential stereochemical assignment. |
Part 3: Field-Proven Protocol for High-Quality Data Acquisition
Acquiring clean, well-resolved spectra is critical for accurate analysis. The following protocol is a self-validating system designed for reliability and reproducibility.
Step 1: Sample Preparation
-
Analyte Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. Use filtration or chromatography for purification if necessary.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) and DMSO-d₆ are common choices. For sensitive samples or to avoid issues with residual solvent peaks, consider using 100% D₂O or purchasing solvents in sealed ampoules.[7]
-
Concentration: Prepare the sample at a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent. This is a good starting point to ensure adequate signal-to-noise without causing solubility or line-broadening issues.
-
Internal Standard: Add a reference standard such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm).[6] Consistent referencing is crucial for comparing data across different samples and experiments.
Step 2: NMR Spectrometer Setup & Calibration
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹H frequency. This maximizes sensitivity and ensures uniform pulse delivery.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent. A stable lock is essential for maintaining field homogeneity during the experiment.
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample. This is the most critical step for achieving sharp lines and high resolution. Start with automated shimming routines and then perform manual adjustments on the Z1 and Z2 shims while observing the lock signal or a sharp singlet (like TMS). The goal is to maximize the lock level and minimize the peak width at half-height (FWHH).
Step 3: Data Acquisition Parameters
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals. A typical range for organic molecules is -2 to 12 ppm.
-
Number of Scans (NS): For a moderately concentrated sample (~5-10 mg), 16 to 64 scans are usually sufficient to achieve excellent signal-to-noise.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds. For more accurate integration, a longer delay (5 x T₁) may be necessary, but 1-2s is adequate for routine characterization.
-
Acquisition Time (at): Aim for an acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
Pulse Angle: Use a 30° or 45° pulse angle instead of 90° to allow for a shorter relaxation delay without saturating the signals.
Step 4: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Visualization of Key Concepts
¹H Signal Splitting Diagram
The following diagram illustrates the origin of the characteristic triplet for a -CHF₂ proton in a symmetric environment.
Caption: Splitting tree for a -CHF₂ proton coupled to two equivalent ¹⁹F nuclei.
Experimental Workflow Diagram
This workflow outlines the logical steps from sample preparation to final data analysis.
Caption: Standard workflow for acquiring high-quality ¹H NMR spectra.
Conclusion
The ¹H NMR spectrum of a gem-difluoromethylene group is rich with structural information. Its characteristic downfield chemical shift and large geminal ²JHF coupling provide an unmistakable signature. By comparing the observed splitting pattern—a simple triplet versus a more complex doublet of doublets—researchers can rapidly infer the local symmetry and presence of nearby stereocenters. Adherence to a robust experimental protocol is essential for obtaining high-resolution data, enabling confident structural assignments and advancing the development of novel fluorinated molecules.
References
-
Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Duan, P., & Hong, M. (2022, September 23). Solid-State NMR 19F−1H−15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multifluorinated Proteins. MIT Libraries. Retrieved from [Link]
-
Gagnon, D., et al. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Espace INRS. Retrieved from [Link]
-
Hu, J., et al. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation - Electronic Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Lin, T., et al. (2024, February 15). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. PMC. Retrieved from [Link]
-
Sokolenko, T., et al. (2023). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. Retrieved from [Link]
-
Thermo Fisher Scientific. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive[4][8]-Sulfonyloxy Migration. ChemRxiv. Retrieved from [Link]
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- 8. rsc.org [rsc.org]
Introduction: The Analytical Imperative for Fluorinated Diamine Dihydrochlorides
An authoritative guide to the selection and application of elemental analysis standards for the characterization of fluorinated diamine dihydrochlorides, tailored for professionals in pharmaceutical and chemical development. This document provides an in-depth comparison of analytical methodologies, a critical evaluation of reference materials, and detailed experimental protocols to ensure data integrity and analytical accuracy.
Fluorinated diamine dihydrochlorides represent a class of compounds with increasing significance in medicinal chemistry and materials science. The incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity, while the diamine hydrochloride moiety often enhances aqueous solubility and crystallinity. For drug development professionals and researchers, the precise and accurate determination of the elemental composition (Carbon, Hydrogen, Nitrogen, Chlorine, and Fluorine) is not a perfunctory quality control step but a foundational requirement. It serves to confirm the molecular structure, assess purity, and ensure stoichiometric correctness of the active pharmaceutical ingredient (API).[1][2]
However, this class of compounds presents a unique confluence of analytical challenges. The high reactivity of fluorine and the presence of chlorine demand specialized approaches to prevent incomplete combustion and damage to analytical instrumentation.[3] Amine hydrochlorides can also exhibit complex thermal decomposition pathways.[4][5] This guide offers a systematic approach to navigating these complexities through the appropriate selection of standards and the implementation of robust, self-validating analytical protocols.
Core Analytical Techniques: A Comparative Overview
The gold standard for determining C, H, N, and S content is high-temperature combustion, often referred to as Dynamic Flash Combustion or the Dumas method.[6][7] For halogen analysis, this is typically coupled with a downstream detection method, a technique known as Combustion Ion Chromatography (CIC).[8][9][10][11]
| Element(s) | Technique | Principle of Operation | Key Considerations |
| C, H, N | Dynamic Flash Combustion with Thermal Conductivity Detection (TCD) | The sample is combusted in a pure oxygen environment at ~1000 °C. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography (GC) column and quantified by a TCD.[7][12] | A highly reliable and established method. Accuracy is typically within ±0.3% absolute. |
| F, Cl | Combustion Ion Chromatography (CIC) | Following combustion, the gaseous products, including hydrogen fluoride (HF) and hydrogen chloride (HCl), are passed through an aqueous absorption solution.[11][13] This solution is then injected into an ion chromatograph to separate and quantify the fluoride (F⁻) and chloride (Cl⁻) ions.[8][14][15] | This is the preferred method for halogen determination in complex organic matrices and is the basis for standard methods like ASTM D7359.[10][13][16][17] It provides speciation of different halogens.[15] |
| F, Cl | Combustion with Ion-Selective Electrode (ISE) / Titration | Similar to CIC, the sample is combusted, and the resulting acid gases are trapped in a solution. The concentration of fluoride or chloride is then determined potentiometrically using an ion-selective electrode or via titration. | While effective, this method can be more susceptible to interferences from other ions in the absorption solution compared to IC and does not offer simultaneous multi-halogen analysis. |
The Cornerstone of Accuracy: Selecting Certified Reference Materials
The choice of Certified Reference Material (CRM) is arguably the most critical factor in achieving accurate elemental analysis. An ideal standard should not only be of high purity and stability but should also mimic the combustion behavior of the analyte to the greatest extent possible. For a multi-element compound like a fluorinated diamine dihydrochloride, a single, all-encompassing standard rarely exists. Therefore, a strategic combination of standards is often employed.
| Standard | Primary Use | Formula | Advantages | Limitations & Mitigation |
| Acetanilide | C, H, N Calibration | C₈H₉NO | Highly stable, non-hygroscopic, readily available in high purity, and considered a benchmark for CHN analyzers.[7] | Does not contain F or Cl. It establishes the baseline performance of the CHN system before addressing the more complex halogen analysis. |
| 4-Fluorobenzoic Acid | F Calibration | C₇H₅FO₂ | A stable, solid compound used to calibrate the CIC system for fluorine.[15] | Does not contain N or Cl. Should be used specifically for the F channel calibration after the system is calibrated for C, H, and N. |
| 4-Chloro-DL-phenylalanine | Cl, N Calibration | C₉H₁₀ClNO₂ | Contains both chlorine and nitrogen, allowing for validation of both the N and Cl analytical pathways. | Does not contain fluorine. Purity and stability must be certified. |
| Custom Standard | Full Method Validation | Analyte-Specific | The ideal standard would be a well-characterized, high-purity batch of the target molecule or a very close structural analog. | Requires custom synthesis and rigorous characterization/certification, which can be costly and time-consuming.[18][19] |
Expert Recommendation: For routine analysis, calibrate the instrument for C, H, and N using a primary standard like Acetanilide. Subsequently, perform a separate calibration for the halogen channels using dedicated, certified fluorine and chlorine standards. A well-characterized batch of the target compound or a close analog should be used as a "check standard" to validate the entire method and ensure that matrix effects are not compromising the results.
A Self-Validating Experimental Workflow for Elemental Analysis
This protocol is designed to ensure technical accuracy and trustworthiness through built-in validation steps.
Caption: A robust, three-phase workflow for the elemental analysis of fluorinated diamine dihydrochlorides.
Detailed Step-by-Step Protocol:
-
Instrument Preparation and Calibration:
-
Ensure the combustion furnace has reached its set point (typically 950-1050 °C).
-
Verify that the combustion tube contains appropriate catalysts and reagents (e.g., tungsten(VI) oxide) to facilitate complete combustion, especially of stable fluorinated compounds.[3]
-
Perform a multi-point calibration for C, H, and N using a certified standard such as acetanilide. The calibration curve should have a correlation coefficient (R²) ≥ 0.999.
-
Perform a separate multi-point calibration for F and Cl on the CIC system using certified standards (e.g., 4-fluorobenzoic acid, 4-chloro-DL-phenylalanine).
-
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove residual solvents, as these will significantly impact C and H values.[1]
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.[2] For compounds with high chlorine content, silver capsules are recommended to prevent corrosion.
-
Securely crimp the capsule to ensure no sample loss and to contain the sample during introduction into the furnace.
-
-
System Blank and Check Standard Verification:
-
Sample Analysis:
-
Place the prepared samples into the instrument's autosampler.
-
Initiate the analysis sequence. Each sample undergoes combustion, gas separation, and detection as described in the techniques table above.
-
-
Ongoing Data Validation:
-
Intersperse a certified check standard every 10-15 unknown samples throughout the analytical run. This is a critical self-validating step that monitors for any instrumental drift.
-
Analyze each sample in duplicate or triplicate. The relative standard deviation between replicates should be within acceptable limits (typically <0.5%).
-
-
Data Review and Reporting:
-
Review the chromatography for each element, ensuring proper peak shape and integration.
-
Calculate the final elemental composition as a weight percentage of the initial sample mass.
-
The sum of all elemental percentages should be as close to 100% as possible. A significant deviation may indicate the presence of unanalyzed elements (e.g., metals) or impurities.
-
By embedding calibration verification, blank analysis, and the regular analysis of check standards directly into the workflow, this protocol ensures the generation of trustworthy and defensible data, a cornerstone of scientific integrity in pharmaceutical development.
References
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Title: Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC) Source: Shimadzu URL: [Link]
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A Senior Application Scientist's Guide to Permeability Assays: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Diamine Linkers
For researchers and drug development professionals, particularly those working with modalities like Proteolysis Targeting Chimeras (PROTACs), achieving optimal cell permeability is a paramount challenge. The linker component, which connects the two active ends of a bifunctional molecule, is a critical determinant of a compound's physicochemical properties and its ability to traverse the cell membrane.[1][2][3] This guide provides an in-depth comparison of fluorinated and non-fluorinated diamine linkers, offering experimental insights and detailed protocols to aid in the rational design of next-generation therapeutics.
The Central Role of the Linker in Permeability
Diamine linkers are a popular choice in the design of bifunctional molecules due to their synthetic accessibility and versatile nature.[1] However, the inherent polarity of the amine groups can present a significant hurdle for passive diffusion across the lipid bilayer of the cell membrane. The overall permeability of a large molecule is not merely a sum of its parts; it is governed by a delicate balance of properties including lipophilicity, size, flexibility, and the ability to minimize the polar surface area presented to the hydrophobic membrane core.[4]
Strategic chemical modification of the linker is therefore a primary strategy for optimizing drug-like properties. Among these modifications, fluorination has emerged as a powerful, albeit complex, tool for modulating permeability.[4][5]
The Physicochemical Impact of Fluorination
The introduction of fluorine atoms onto an alkyl diamine linker can profoundly alter its behavior in a biological context. This is not simply due to an increase in lipophilicity but is a result of a complex interplay of several stereoelectronic effects.
-
Lipophilicity Modulation : Fluorination is a well-established strategy to modify lipophilicity.[6] Replacing hydrogen atoms with more lipophilic fluorine atoms can increase a molecule's affinity for the nonpolar lipid membrane, which can enhance passive diffusion. However, this effect is not always linear, and excessive lipophilicity can lead to poor solubility and off-target toxicity.
-
pKa Reduction : The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby amine groups. A lower pKa means the amine is less basic and therefore less likely to be protonated and positively charged at physiological pH (7.4). Since neutral species are significantly more membrane-permeable than their charged counterparts, this pKa modulation can dramatically improve permeability.[7][8]
-
Conformational Control & Intramolecular Hydrogen Bonding : Perhaps the most sophisticated consequence of fluorination is its influence on molecular conformation. Fluorine atoms can promote the formation of intramolecular hydrogen bonds (IHBs) between an N-H donor and a nearby fluorine or other acceptor atom.[9] This is further stabilized by the "gauche effect," an electronic preference for gauche conformations in certain fluorinated alkanes.[10][11][12]
This combination of effects can induce the linker to adopt a more compact, "folded" conformation. In this state, polar N-H groups are masked, effectively reducing the molecule's dynamic polar surface area and minimizing the energetic penalty of desolvation required to enter the cell membrane.[13] This "chameleon-like" behavior allows the molecule to present a more hydrophobic face to the membrane, facilitating its passage.[4]
Step-by-Step Methodology:
-
Prepare Lipid Membrane Solution: Dissolve a lipid mixture (e.g., 2% w/v L-α-phosphatidylcholine in dodecane) by sonicating until clear. [14][15]The choice of lipid can be tailored to mimic specific barriers like the gastrointestinal tract or blood-brain barrier. [16]2. Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in a 96-well donor plate.
-
Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4).
-
Prepare Test Compounds: Prepare stock solutions of test and control compounds (e.g., 10 mM in DMSO). Dilute to a final concentration (e.g., 10 µM) in the appropriate donor buffer. The final DMSO concentration should be kept low (<1%).
-
Load Donor Plate: Add 150 µL of the test/control compound solutions to the lipid-coated donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 5 to 18 hours with gentle shaking. [17][18]7. Sample Collection and Analysis: After incubation, separate the plates. Collect samples from both donor and acceptor wells.
-
Quantification: Determine the compound concentration in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for highest sensitivity and specificity.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time) [19] Where VD and VA are the volumes of the donor and acceptor wells, respectively.
Caco-2 Cell Permeability Assay
This assay uses a monolayer of human intestinal cells to model drug absorption and efflux, providing more biologically relevant data. [20][21]
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell filter inserts and culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal epithelium. [22]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. TEER values must be above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) to ensure the integrity of the cell junctions. [23]Monolayers not meeting this criterion should be discarded.
-
Preparation: Wash the cell monolayers on both the apical (top) and basolateral (bottom) sides with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Permeability Measurement (Apical to Basolateral, A→B):
-
Add the test compound solution (e.g., 10 µM in transport buffer) to the apical compartment (donor).
-
Add fresh transport buffer to the basolateral compartment (receiver).
-
-
Permeability Measurement (Basolateral to Apical, B→A):
-
Add the test compound solution to the basolateral compartment (donor).
-
Add fresh transport buffer to the apical compartment (receiver).
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes). [24]7. Sampling: At the end of the incubation, take samples from the receiver compartment for analysis. A sample from the initial donor solution is also taken to calculate mass balance.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculations:
-
Calculate the Papp for both directions (A→B and B→A) using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration. [24] * Calculate the Efflux Ratio = Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 is a strong indicator of active efflux. [24]
-
Conclusion and Strategic Outlook
The strategic fluorination of diamine linkers is a highly effective method for enhancing the passive permeability of complex molecules. By modulating lipophilicity, pKa, and, most importantly, conformational behavior, fluorine can help overcome the permeability barriers often faced by "beyond Rule of 5" compounds like PROTACs.
However, this guide demonstrates that a successful linker design strategy cannot focus solely on maximizing passive diffusion. The data clearly show that increasing lipophilicity and passive permeability through fluorination can inadvertently increase a compound's susceptibility to efflux by transporters like P-glycoprotein. Therefore, the key to success lies in a multiparametric optimization approach. Researchers must use a combination of assays—starting with high-throughput PAMPA for initial ranking of passive permeability and followed by the more comprehensive Caco-2 assay to identify and mitigate potential efflux liabilities. By carefully balancing these opposing factors, scientists can rationally design linkers that unlock the full therapeutic potential of their molecules.
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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Dahlin, J.L., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]
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Caco2 assay protocol. (n.d.). [Link]
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JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
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National Center for Biotechnology Information. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PMC. [Link]
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Advances in Engineering. (2023). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. [Link]
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BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
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MilliporeSigma. (2003). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
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National Center for Biotechnology Information. (2020). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. [Link]
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National Center for Biotechnology Information. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PMC. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Difluoropropane-1,3-diamine
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized reagents like 2,2-Difluoropropane-1,3-diamine demand a meticulous and informed approach. This guide provides a procedural framework grounded in established safety protocols to ensure this compound and its associated waste are managed responsibly, protecting both laboratory personnel and the environment.
Compound Identification and Hazard Assessment
| Identifier | Value | Source |
| Chemical Name | 2,2-Difluoropropane-1,3-diamine | PubChem[1] |
| CAS Number | 159029-29-5 | PubChem[1] |
| Molecular Formula | C₃H₈F₂N₂ | PubChem[1] |
| Related Compound | 2,2-Difluoropropane-1,3-diamine dihydrochloride | ChemScene[4] |
| Related CAS Number | 133186-53-5 | ChemScene[4][5] |
| Presumptive Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | AK Scientific, Inc.[2] |
The presence of carbon-halogen bonds places this compound under specific regulatory scrutiny for disposal.[6][7] Therefore, it must be treated as a regulated halogenated organic waste stream.
The Critical Importance of Waste Segregation
The single most important principle in the disposal of 2,2-Difluoropropane-1,3-diamine is strict segregation. As a halogenated organic compound, it must not be mixed with non-halogenated solvent waste.[8][9]
The Causality Behind Segregation:
-
Disposal Methodology: Non-halogenated solvents can often be repurposed as fuel for industrial processes like cement kilns.[9] Halogenated wastes, however, require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride).[9][10]
-
Cost and Compliance: Mixing even small amounts of halogenated material into a non-halogenated waste stream contaminates the entire container, forcing the entire volume to be treated via the more complex and expensive incineration route.[9] This significantly increases disposal costs and can lead to regulatory non-compliance.
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for the safe collection and disposal of 2,2-Difluoropropane-1,3-diamine waste.
Step 1: Container Selection
-
Select a dedicated, leak-proof waste container with a secure screw-top cap.[8][9]
-
The container must be made of a material chemically compatible with fluorinated amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[11][12]
-
Ensure the container is in good condition, free from cracks or defects.
Step 2: Proper Labeling (Before First Use)
-
Label the container before adding any waste.[8]
-
The label must be clear and legible, stating:
Step 3: Waste Collection
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour or transfer the waste into the designated container, avoiding splashes. Use a funnel if necessary.
-
Keep the waste container closed at all times except when actively adding waste.[8][13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated satellite accumulation area. This should be a secondary containment bin within or near the laboratory.
-
The storage area must be cool, dry, and well-ventilated, away from heat sources, direct sunlight, and incompatible materials like strong oxidizing agents.[13][14]
-
Do not store waste containers on the floor or in high-traffic areas.[15]
Step 5: Arranging for Final Disposal
-
Once the container is full (do not overfill; leave at least 10% headspace), ensure the cap is tightly secured.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
Follow all institutional procedures for waste transfer and documentation. The final disposal will be carried out at an approved waste disposal facility.[2]
Spill and Emergency Procedures
For Small Spills (within a fume hood):
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, carefully sweep or scoop the absorbed material into a designated waste container.
-
Wipe the area with a suitable solvent (e.g., isopropanol, ethanol) and then decontaminate with soap and water.
-
All cleanup materials must be disposed of as halogenated hazardous waste.
For Large Spills or Spills Outside a Fume Hood:
-
Alert all personnel in the immediate area and evacuate.
-
If the material is volatile or if there is an inhalation risk, do not attempt to clean it up yourself.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's EHS or emergency response team immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,2-Difluoropropane-1,3-diamine.
Caption: Decision workflow for handling and disposing of 2,2-Difluoropropane-1,3-diamine waste.
References
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California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Difluoropropane-1,3-diamine. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of North Carolina. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Protheragen. (2025). How to store fluorinated pharmaceutical intermediates properly? Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-Diaminopropane. Retrieved from [Link]
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Islamic Azad University. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2,2-Difluoropropane-1,3-diamine
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2,2-Difluoropropane-1,3-diamine, a compound with potential applications in various stages of research and development. The following protocols are designed to be a self-validating system, grounded in established principles of laboratory safety and chemical handling.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 2,2-Difluoropropane-1,3-diamine was not publicly available. The following recommendations are therefore based on the known hazards of analogous compounds, including diamines and organofluorine molecules, and general principles of chemical safety. It is imperative to conduct a thorough risk assessment for your specific experimental conditions and to consult with your institution's Environmental Health and Safety (EHS) department.
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
2,2-Difluoropropane-1,3-diamine combines the structural features of a diamine and a difluorinated alkane. This unique combination suggests a hazard profile that warrants significant caution.
-
Amine Functionality: Amines are known to be irritants and can be corrosive to the skin and respiratory tract.[1][2] They can also be sensitizers, leading to allergic reactions upon repeated exposure.
-
Organofluorine Component: The presence of fluorine atoms can significantly alter the chemical and toxicological properties of a molecule. While stable, some fluorinated compounds can release hydrogen fluoride (HF) upon combustion or in the presence of strong acids or bases.[3][4] HF is a highly corrosive and toxic substance that requires specialized handling procedures and first aid.[3][5]
-
Analogous Compound Data (2,2-Difluoropropane-1,3-diol): A safety data sheet for the analogous diol compound indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is reasonable to infer that the diamine derivative will exhibit similar, if not more pronounced, irritant properties.
Given these considerations, a conservative approach to personal protective equipment (PPE) is essential to mitigate the risks of dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-layered PPE strategy is crucial for minimizing exposure to 2,2-Difluoropropane-1,3-diamine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a fume hood) | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | Not generally required if handled exclusively within a certified chemical fume hood. |
| Reaction Setup and Workup (in a fume hood) | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | Not generally required if handled exclusively within a certified chemical fume hood. |
| Large-Scale Operations or Potential for Aerosolization | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant suit or coveralls | A half-face or full-face respirator with ammonia/methylamine cartridges.[7][8] |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | A full-face respirator with ammonia/methylamine cartridges or a self-contained breathing apparatus (SCBA) for large spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount for ensuring safety. The following steps provide a framework for handling 2,2-Difluoropropane-1,3-diamine from receipt to disposal.
Pre-Experiment Preparations
-
Designated Work Area: All work with 2,2-Difluoropropane-1,3-diamine must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit containing an appropriate absorbent material (e.g., vermiculite or sand) are readily accessible.
-
First Aid: For any work involving fluorinated compounds, it is highly recommended to have a 2.5% calcium gluconate gel available as a first aid measure for potential HF exposure.[3][4]
Handling Procedures
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated work area.
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid material within the chemical fume hood.
-
Use a spatula or other appropriate tools to avoid creating dust.
-
If preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
-
Reaction and Workup:
-
Conduct all reactions in appropriate glassware, ensuring that it is free from cracks or defects.
-
Use a closed system or a system equipped with a condenser to minimize the release of vapors.
-
Perform all extractions and other workup procedures within the fume hood.
-
Post-Experiment Procedures
-
Decontamination:
-
Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., isopropanol) to remove any residual contamination.
-
Thoroughly clean all glassware used in the experiment.
-
-
PPE Removal:
-
Remove PPE in the correct order to avoid cross-contamination: gloves, apron/suit, face shield, goggles, and finally, the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 2,2-Difluoropropane-1,3-diamine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.
-
Solutions: Aqueous and organic solutions containing 2,2-Difluoropropane-1,3-diamine should be collected in separate, appropriate hazardous waste containers. Do not pour any solutions down the drain.[6]
Emergency Procedures: Preparedness for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] If available and if HF exposure is suspected, apply 2.5% calcium gluconate gel after flushing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
-
Minor Spill (within a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled hazardous waste container.
-
Major Spill: Evacuate the area and contact your institution's EHS department immediately.
Diagrams for Enhanced Understanding
PPE Selection Workflow
Caption: A decision-making workflow for selecting the appropriate level of personal protective equipment.
References
- What are the Health and Safety Guidelines for Using Amines?
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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- Guide for the Safe Handling of Fluoropolymer Resins.
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- 2,2-Difluoropropane-1,3-diol | 428-63-7 - Sigma-Aldrich.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
